Technical Documentation Center

2-Chloro-6-ethylquinazolin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-6-ethylquinazolin-4-ol

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 2-Chloro-6-ethylquinazolin-4-ol: A Technical Guide for Medicinal Chemists

Executive Summary The compound 2-Chloro-6-ethylquinazolin-4-ol (CAS: 1599338-50-7) is a synthetically versatile bicyclic derivative that serves as a critical building block in modern medicinal chemistry[1]. By combining...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Chloro-6-ethylquinazolin-4-ol (CAS: 1599338-50-7) is a synthetically versatile bicyclic derivative that serves as a critical building block in modern medicinal chemistry[1]. By combining an electrophilic reactive handle (the 2-chloro group) with a lipophilic modifier (the 6-ethyl substitution), this scaffold enables the rapid generation of diverse chemical libraries. This whitepaper provides an in-depth analysis of its structural tautomerism, physicochemical profile, validated synthetic protocols, and its emerging role in targeted drug discovery, particularly concerning inflammatory signaling pathways[2].

Molecular Identity and Tautomeric Equilibrium

Understanding the fundamental physical chemistry of the quinazoline core is paramount for predicting its behavior in both synthetic reactions and biological systems.

Lactam-Lactim Tautomerism

The quinazolin-4-ol scaffold exists in a dynamic tautomeric equilibrium between the 4-ol (lactim) and 4-one (lactam) forms[3]. This interconversion significantly impacts the molecule's hydrogen-bonding capacity and its subsequent binding affinity to biological targets[3]. In polar protic solvents or physiological environments, the equilibrium generally favors the 4(3H)-one (lactam) form, which acts as a robust hydrogen-bond donor and acceptor[3].

Physicochemical Profile

The following table summarizes the core quantitative data for 2-Chloro-6-ethylquinazolin-4-ol[4]:

PropertyValue
CAS Registry Number 1599338-50-7
Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
SMILES String OC1=C2C=C(CC)C=CC2=NC(Cl)=N1
Core Structure Quinazoline (benzo-fused pyrimidine)
Key Substitutions C2: Chlorine (Cl), C6: Ethyl (-CH2CH3)

Structural and Mechanistic Insights

The precise arrangement of functional groups on the quinazoline ring dictates its utility as an advanced intermediate:

  • The 2-Chloro Position: The pyrimidine ring of the quinazoline core is highly electron-deficient. The addition of a chlorine atom at the C2 position creates a highly electrophilic center, making it an ideal handle for Nucleophilic Aromatic Substitution (SNAr) reactions[5]. This allows for facile derivatization with various amines, alcohols, and thiols to build structural complexity.

  • The 6-Ethyl Position: The ethyl group at the C6 position serves two primary functions. First, it increases the overall lipophilicity of the molecule, which can enhance cell membrane permeability. Second, it induces specific steric effects that alter the dihedral angle of the molecule when it docks into hydrophobic enzyme pockets, thereby modulating target selectivity[3].

Synthetic Methodologies and Experimental Protocols

The synthesis of 2-chloroquinazolin-4-ol derivatives requires careful control of reaction conditions to ensure regioselectivity. The most robust method involves the selective alkaline hydrolysis of the corresponding 2,4-dichloroquinazoline precursor[5].

Step-by-Step Experimental Protocol: Selective Hydrolysis

Objective: To synthesize 2-chloro-6-ethylquinazolin-4-ol from 2,4-dichloro-6-ethylquinazoline via regioselective C4 hydrolysis[5].

Reagents:

  • 2,4-Dichloro-6-ethylquinazoline (Starting Material)

  • Tetrahydrofuran (THF) (Solvent)

  • Aqueous Sodium Hydroxide (NaOH, 1 mol/L)

  • Acetic Acid (Quenching Agent)

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of 2,4-dichloro-6-ethylquinazoline in a sufficient volume of THF (approximately 6 mL per 3.6 mmol of substrate)[5].

  • Hydrolysis: Slowly add aqueous NaOH solution (1 mol/L, ~1.2 to 1.5 equivalents) to the stirring reaction mixture[5].

  • Reaction: Stir the mixture continuously at room temperature overnight. Mechanistic Note: The hydroxide ion selectively attacks the C4 position because it is significantly more electrophilic than the C2 position, leading to the displacement of the C4 chloride[5].

  • Quenching: Monitor the reaction completion via TLC or LC-MS. Once complete, carefully adjust the pH of the reaction solution to 5-6 using acetic acid[5]. This terminates the reaction and converts the sodium salt of the product to its neutral, insoluble form.

  • Isolation: Filter the resulting precipitate. Concentrate the filtrate to dryness under reduced pressure to recover any remaining product[5].

  • Purification: Wash the isolated yellow solid with cold water and dry under vacuum to yield the final 2-chloro-6-ethylquinazolin-4-ol[5].

Visualization of the Synthetic Workflow

SynthesisWorkflow A 2,4-Dichloro-6-ethylquinazoline (Starting Material) B Alkaline Hydrolysis (NaOH, THF, RT) A->B Regioselective OH- attack at C4 C Acidification (Acetic Acid, pH 5-6) B->C Quenching & Neutralization D 2-Chloro-6-ethylquinazolin-4-ol (Isolated Product) C->D Precipitation & Filtration

Synthetic workflow for regioselective hydrolysis of 2,4-dichloroquinazolines.

Applications in Drug Discovery: Inflammatory Signaling

Beyond its role as a synthetic intermediate, the 2-chloroquinazolin-4-ol scaffold has demonstrated profound biological activity, particularly in the modulation of immune responses[2].

NOD1 Antagonism

Recent pharmacological studies have identified 2-chloroquinazolin-4-ol derivatives as potent and selective antagonists of Nucleotide-binding oligomerization domain 1 (NOD1) [2]. NOD1 is an intracellular pattern recognition receptor that detects bacterial peptidoglycan (PGN) fragments, such as those from Helicobacter pylori[2].

Upon activation, NOD1 initiates a signaling cascade involving RIP2 kinase, which ultimately activates the NF-κB and MAPK pathways[2]. This leads to the transcription and secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., CXCL1, CXCL8)[2]. By binding to NOD1, quinazoline derivatives effectively block this cascade, offering a promising therapeutic avenue for treating pathogen-induced inflammation, such as H. pylori-induced gastritis[2].

Visualization of the NOD1 Signaling Inhibition

NOD1Signaling Ligand Bacterial Peptidoglycan (e.g., C12-iE-DAP) NOD1 NOD1 Receptor (Intracellular Sensor) Ligand->NOD1 Binds and Activates RIP2 RIP2 Kinase (Adapter Protein) NOD1->RIP2 Recruits & Activates Inhibitor 2-Chloroquinazolin-4-ol Derivatives Inhibitor->NOD1 Antagonizes Receptor NFkB NF-κB / MAPK Pathways (Transcription Factors) RIP2->NFkB Phosphorylation Cascade Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, CXCL1) NFkB->Cytokines Gene Transcription

Mechanism of quinazolin-4-ol derivatives antagonizing the NOD1 pathway.

Sources

Exploratory

synthesis pathway for 2-Chloro-6-ethylquinazolin-4-ol

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-ethylquinazolin-4-ol Abstract This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 2-Chloro-6-ethylquinazolin-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-ethylquinazolin-4-ol

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 2-Chloro-6-ethylquinazolin-4-ol, a key heterocyclic intermediate in medicinal chemistry and drug development. The quinazoline scaffold is a privileged structure found in numerous pharmacologically active compounds.[1][2] This document outlines a robust, multi-step synthetic pathway, beginning with the foundational precursor, 2-amino-5-ethylbenzoic acid. Each stage of the synthesis—cyclization to the quinazolinedione, subsequent dichlorination, and final selective hydrolysis—is detailed with step-by-step protocols. The narrative emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deep mechanistic understanding for researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system is a cornerstone of modern medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[3][4] The strategic functionalization of this scaffold allows for the fine-tuning of molecular properties to achieve desired biological targets. Halogenated quinazolines, such as 2-Chloro-6-ethylquinazolin-4-ol, serve as highly versatile intermediates. The differential reactivity of the chlorine atoms on the pyrimidine ring enables sequential and selective nucleophilic substitution, providing a gateway to a diverse library of complex derivatives.[5][6] This guide presents a logical and efficient pathway to construct this valuable building block.

Retrosynthetic Analysis and Overall Pathway

The synthesis of 2-Chloro-6-ethylquinazolin-4-ol is best approached through a retrosynthetic strategy, which deconstructs the target molecule into readily available starting materials. The primary disconnection occurs at the C4-hydroxyl bond and the C2-chloro bond, pointing to a 2,4-dichloro-6-ethylquinazoline intermediate. This dichloro derivative is accessible from the corresponding 6-ethylquinazoline-2,4(1H,3H)-dione, which in turn can be synthesized via cyclization of 2-amino-5-ethylbenzoic acid.

G Target 2-Chloro-6-ethylquinazolin-4-ol Intermediate3 2,4-Dichloro-6-ethylquinazoline Target->Intermediate3 Selective Hydrolysis Intermediate2 6-Ethylquinazoline-2,4(1H,3H)-dione Intermediate3->Intermediate2 Chlorination Intermediate1 2-Amino-5-ethylbenzoic Acid Intermediate2->Intermediate1 Cyclization Start 5-Ethylindoline-2,3-dione (Starting Material) Intermediate1->Start Oxidative Cleavage

Caption: Retrosynthetic pathway for 2-Chloro-6-ethylquinazolin-4-ol.

Core Synthesis Pathway: Experimental Protocols

This section details the four primary stages for the synthesis of the target compound.

Step 1: Synthesis of 2-Amino-5-ethylbenzoic Acid

The journey begins with the synthesis of the substituted anthranilic acid precursor. While this compound may be commercially available, its preparation from 5-ethylindoline-2,3-dione is a well-documented procedure that provides a cost-effective starting point.[7]

  • Principle: This transformation involves the oxidative cleavage of the indoline-2,3-dione ring system. Hydrogen peroxide under basic conditions opens the five-membered ring to form an unstable intermediate, which rearranges and, upon acidification, yields the desired 2-amino-5-ethylbenzoic acid.

Experimental Protocol:

  • Prepare a solution of sodium hydroxide (6.5 g, 162.5 mmol) in distilled water (52 mL) in a flask equipped with a magnetic stirrer and cool the solution to below 30 °C in an ice bath.

  • Slowly add 5-ethylindoline-2,3-dione (9.6 g, 54.8 mmol) to the cooled NaOH solution with continuous stirring.

  • Further cool the reaction mixture to below 15 °C.

  • Slowly add 30% hydrogen peroxide solution (15.6 g) dropwise, ensuring the internal temperature is maintained between 15-20 °C.

  • After the addition is complete, continue stirring the reaction at 15-20 °C for an additional hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and slowly add glacial acetic acid dropwise to adjust the pH to 5-6. A yellow solid will precipitate.

  • Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold water, and dry it under vacuum.

  • The crude product can be further purified by recrystallization from an ethanol/water (1:1 v/v) mixture to yield the pure 2-amino-5-ethylbenzoic acid.[7]

Step 2: Cyclization to 6-Ethylquinazoline-2,4(1H,3H)-dione

The formation of the core quinazoline ring is achieved through a cyclization reaction with a one-carbon carbonyl equivalent, typically urea or potassium cyanate.[4][8] The use of urea is often preferred due to its low cost and operational simplicity.

  • Principle: This is a condensation and cyclization reaction. The amino group of 2-amino-5-ethylbenzoic acid attacks one of the carbonyl carbons of urea, releasing ammonia. An intramolecular cyclization then occurs as the nitrogen of the newly formed urea moiety attacks the carboxylic acid group, leading to the formation of the six-membered pyrimidine ring after dehydration.[9]

Experimental Protocol:

  • Combine 2-amino-5-ethylbenzoic acid (10.0 g, 60.5 mmol) and urea (18.2 g, 302.5 mmol) in a round-bottom flask.

  • Heat the mixture in an oil bath to 160-180 °C. The mixture will melt, and ammonia gas will evolve.

  • Maintain this temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature. The solidified mass is the crude product.

  • Treat the crude solid with a hot 5% sodium hydroxide solution to dissolve the product, followed by filtration to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid until the pH is acidic, causing the 6-ethylquinazoline-2,4(1H,3H)-dione to precipitate.

  • Filter the white solid, wash thoroughly with water until the washings are neutral, and dry in an oven at 100 °C.

Step 3: Chlorination to 2,4-Dichloro-6-ethylquinazoline

This step converts the relatively inert dione into a highly reactive dichloro intermediate, primed for selective substitution.

  • Principle: Phosphorus oxychloride (POCl₃) is a potent chlorinating and dehydrating agent. It reacts with the tautomeric enol form of the quinazolinedione to replace both hydroxyl groups with chlorine atoms. A tertiary amine, such as N,N-dimethylaniline or triethylamine, is often added as a catalyst and to neutralize the HCl gas produced during the reaction.[5][10]

G cluster_0 Chlorination Workflow start Start add_reagents Combine 6-ethylquinazoline-2,4-dione, POCl₃, and N,N-dimethylaniline in a flask. start->add_reagents reflux Heat mixture to reflux (approx. 110 °C) for 4-6 hours. add_reagents->reflux monitor Monitor reaction by TLC. reflux->monitor monitor->reflux Incomplete remove_pocl3 Cool and remove excess POCl₃ under reduced pressure. monitor->remove_pocl3 Complete quench Carefully pour residue onto crushed ice with stirring. remove_pocl3->quench precipitate A solid precipitate of 2,4-dichloro-6-ethylquinazoline forms. quench->precipitate filter_wash Filter the solid. Wash thoroughly with cold water. precipitate->filter_wash dry Dry the product under vacuum. filter_wash->dry end End dry->end

Caption: Experimental workflow for the chlorination step.

Experimental Protocol:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.

  • Add 6-ethylquinazoline-2,4(1H,3H)-dione (5.0 g, 26.3 mmol), phosphorus oxychloride (POCl₃, 25 mL), and a catalytic amount of N,N-dimethylaniline (0.5 mL).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Allow the mixture to cool to room temperature and then carefully remove the excess POCl₃ by vacuum distillation.

  • Very cautiously, pour the resulting viscous residue onto a large beaker of crushed ice with vigorous stirring. A precipitate will form.

  • Continue stirring until all the ice has melted.

  • Collect the solid product by vacuum filtration, wash it extensively with cold water, and dry it under vacuum.

Step 4: Selective Hydrolysis to 2-Chloro-6-ethylquinazolin-4-ol

The final step hinges on the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is more susceptible to nucleophilic attack than the one at C2, allowing for selective hydrolysis.[5]

  • Principle: The C4 position is more electrophilic due to the electron-withdrawing effect of the adjacent ring nitrogen (N3). A mild nucleophile, like aqueous sodium hydroxide at controlled temperature, will preferentially attack the C4 position, displacing the chloride ion to form the desired 4-ol (which exists in tautomeric equilibrium with the 4-one).

Experimental Protocol:

  • Suspend the 2,4-dichloro-6-ethylquinazoline (4.0 g, 17.6 mmol) in a mixture of ethanol (40 mL) and water (10 mL).

  • Add 2 N sodium hydroxide solution dropwise at room temperature while stirring, until the pH is approximately 10-11.

  • Continue stirring at room temperature for 18-24 hours. Monitor the reaction progress by TLC, observing the disappearance of the dichloro starting material and the appearance of a new, more polar spot.

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid to pH 7.

  • Reduce the volume of the solvent under reduced pressure, which will cause the product to precipitate.

  • Filter the resulting solid, wash with a small amount of cold water, and dry under vacuum.

  • Recrystallization from an appropriate solvent, such as ethanol or acetonitrile, can be performed for further purification.

Data Summary and Characterization

The successful synthesis of intermediates and the final product should be confirmed using standard analytical techniques.

Compound Molecular Formula Molecular Weight Expected Appearance Key Analytical Data (Expected)
2-Amino-5-ethylbenzoic AcidC₉H₁₁NO₂165.19Yellow Solid¹H NMR showing aromatic protons, an ethyl group, and broad singlets for -NH₂ and -COOH.[11]
6-Ethylquinazoline-2,4(1H,3H)-dioneC₁₀H₁₀N₂O₂190.20White Solid¹H NMR showing aromatic protons, an ethyl group, and two broad singlets for the N-H protons.
2,4-Dichloro-6-ethylquinazolineC₁₀H₈Cl₂N₂227.09Off-white/Pale Yellow SolidMass Spec showing characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).
2-Chloro-6-ethylquinazolin-4-olC₁₀H₉ClN₂O208.64White/Off-white Solid¹H NMR showing disappearance of one aromatic proton signal compared to the dichloro intermediate and appearance of a broad -OH/-NH signal. Mass Spec confirming the molecular weight.

References

  • Krzyk, J., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
  • Li, X. Q. (2009). The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. Chinese Chemical Letters. [Link]

  • Request PDF. (n.d.). The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). CN101475537A - Preparation of 2,4-dichloroquinazoline.
  • Arkat USA. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs. Retrieved from Arkat USA. [Link]

  • MDPI. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Retrieved from MDPI. [Link]

  • Google Patents. (n.d.). CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative.
  • The Royal Society of Chemistry. (n.d.). Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2 Supplementary. Retrieved from The Royal Society of Chemistry. [Link]

  • PMC. (n.d.). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Retrieved from PMC. [Link]

  • Appchem. (n.d.). 2-Amino-5-ethylbenzoic acid. Retrieved from Appchem. [Link]

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from Der Pharma Chemica. [Link]

  • ResearchGate. (n.d.). Scheme 11 Synthesis of 2,4-dichloroquinazoline. Retrieved from ResearchGate. [Link]

  • Hindawi. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Retrieved from Hindawi. [Link]

  • ScienceDirect. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Retrieved from ScienceDirect. [Link]

  • SciSpace. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Retrieved from SciSpace. [Link]

  • SciSpace. (n.d.). Synthesis leading to novel 2,4,6-trisubstituted quinazoline derivatives, their antibacterial and cytotoxic activity against. Retrieved from SciSpace. [Link]

  • Frontiers. (n.d.). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Retrieved from Frontiers. [Link]

  • ACS Publications. (2024). Development of a Streamlined Manufacturing Process for the Highly Substituted Quinazoline Core Present in KRAS G12C Inhibitor Divarasib. Retrieved from ACS Publications. [Link]

  • PMC. (n.d.). Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines. Retrieved from PMC. [Link]

  • Google Patents. (n.d.). WO2001096318A1 - Cyclic urea compounds and preparation thereof.
  • IOPscience. (n.d.). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Retrieved from IOPscience. [Link]

  • Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from ResearchGate. [Link]

  • PubMed. (2010). Cyclization of peptides through a urea bond: application to the Arg-Gly-Asp tripeptide. Retrieved from PubMed. [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Chloro-6-ethylquinazolin-4-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Chloro-6-ethylquinazolin-4-ol, a heterocyclic compound of interest in medicinal chemistry. It co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-6-ethylquinazolin-4-ol, a heterocyclic compound of interest in medicinal chemistry. It covers its chemical identity, synthesis, analytical characterization, and potential applications, with a focus on providing practical insights for professionals in the field of drug discovery and development.

Core Chemical Identity

2-Chloro-6-ethylquinazolin-4-ol is a substituted quinazolinone, a class of compounds known for a wide range of biological activities.[1][2] The presence of a chlorine atom at the 2-position and an ethyl group at the 6-position of the quinazoline core imparts specific physicochemical properties that influence its reactivity and potential as a scaffold in drug design.

Chemical Identifiers
IdentifierValue
CAS Number 1599338-50-7[3]
IUPAC Name 2-Chloro-6-ethylquinazolin-4-ol
Molecular Formula C₁₀H₉ClN₂O[3]
Molecular Weight 208.64 g/mol [3]
Canonical SMILES CCc1cc2c(cc1)N=C(C(=O)N2)Cl
InChI Key Not readily available

Synthesis and Mechanism

The synthesis of 2-Chloro-6-ethylquinazolin-4-ol can be approached through established methods for quinazolinone synthesis, with specific modifications to introduce the desired substituents. A general and plausible synthetic strategy involves a multi-step process starting from a substituted anthranilic acid.

Proposed Synthetic Pathway

A logical synthetic route would start from 2-amino-5-ethylbenzoic acid. This starting material can be cyclized with a suitable one-carbon source, followed by chlorination.

Synthetic Pathway A 2-amino-5-ethylbenzoic acid B 6-ethyl-2,4-quinazolinedione A->B Urea or Phosgene equivalent C 2,4-dichloro-6-ethylquinazoline B->C POCl₃, Heat D 2-Chloro-6-ethylquinazolin-4-ol C->D Selective Hydrolysis

A proposed synthetic pathway for 2-Chloro-6-ethylquinazolin-4-ol.

Causality Behind Experimental Choices:

  • Step 1: Cyclization: The reaction of 2-amino-5-ethylbenzoic acid with urea or a phosgene equivalent is a common and effective method for forming the quinazolinedione ring system. Urea is often preferred for its lower toxicity and ease of handling.

  • Step 2: Chlorination: Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent for the conversion of the hydroxyl groups of the quinazolinedione to chloro substituents. This step is crucial for introducing the reactive chloro group at the 2-position. The 4-position also gets chlorinated in this step.

  • Step 3: Selective Hydrolysis: The chloro group at the 4-position of the 2,4-dichloroquinazoline intermediate is generally more reactive towards nucleophilic substitution than the chloro group at the 2-position.[4] Therefore, a carefully controlled hydrolysis (e.g., using a mild base or controlled temperature) can selectively replace the 4-chloro group with a hydroxyl group, yielding the desired 2-Chloro-6-ethylquinazolin-4-ol.

Illustrative Experimental Protocol

Step 1: Synthesis of 6-ethylquinazoline-2,4(1H,3H)-dione

  • In a round-bottom flask, combine 2-amino-5-ethylbenzoic acid (1 equivalent) and urea (2-3 equivalents).

  • Heat the mixture to 180-200 °C for 4-6 hours. The reaction mixture will melt and then solidify.

  • Allow the mixture to cool to room temperature.

  • Treat the solid with a hot aqueous solution of sodium hydroxide to dissolve the product.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 6-ethylquinazoline-2,4(1H,3H)-dione.

  • Collect the precipitate by filtration, wash with water, and dry.

Step 2: Synthesis of 2,4-dichloro-6-ethylquinazoline

  • In a well-ventilated fume hood, suspend 6-ethylquinazoline-2,4(1H,3H)-dione (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline or triethylamine) to facilitate the reaction.

  • Heat the mixture to reflux for 4-8 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, carefully remove the excess POCl₃ under reduced pressure.

  • Pour the residue slowly onto crushed ice with vigorous stirring to decompose any remaining POCl₃ and precipitate the product.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry.

Step 3: Synthesis of 2-Chloro-6-ethylquinazolin-4-ol

  • Dissolve the crude 2,4-dichloro-6-ethylquinazoline (1 equivalent) in a suitable solvent such as ethanol or a mixture of dioxane and water.

  • Add a mild base, such as sodium bicarbonate or a dilute solution of sodium hydroxide (1 equivalent), dropwise at a controlled temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction closely by TLC to ensure selective hydrolysis at the 4-position.

  • Once the starting material is consumed, neutralize the reaction mixture.

  • The product may precipitate out of the solution upon cooling or addition of water.

  • Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Analytical Characterization

The structural elucidation and purity assessment of 2-Chloro-6-ethylquinazolin-4-ol rely on standard analytical techniques.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons on the quinazoline ring, and a broad singlet for the -OH and -NH protons (which may be exchangeable with D₂O). The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chloro group and the electron-donating ethyl group.
¹³C NMR Resonances for the two carbons of the ethyl group, the aromatic carbons of the quinazoline ring, and the carbonyl carbon (C4). The carbons attached to the chlorine (C2) and the nitrogen atoms will have characteristic chemical shifts.
Mass Spectrometry (MS) The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (208.64). The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2 in an approximate 3:1 ratio).[7][8]
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H and O-H stretching (broad band), C=O stretching of the quinazolinone ring, C=N stretching, and C-Cl stretching.
Analytical Workflow

Analytical Workflow cluster_confirmation Spectroscopic Analysis Start Synthesized Product TLC TLC Analysis for Purity Start->TLC Purification Recrystallization or Column Chromatography TLC->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation H_NMR ¹H NMR Structure_Confirmation->H_NMR C_NMR ¹³C NMR Structure_Confirmation->C_NMR MS Mass Spectrometry Structure_Confirmation->MS IR IR Spectroscopy Structure_Confirmation->IR Final_Product Pure 2-Chloro-6-ethylquinazolin-4-ol

A general workflow for the analysis of 2-Chloro-6-ethylquinazolin-4-ol.

Reactivity and Potential Applications in Drug Discovery

The chemical structure of 2-Chloro-6-ethylquinazolin-4-ol offers several points for further chemical modification, making it a valuable scaffold for the synthesis of compound libraries for drug discovery.

  • Nucleophilic Substitution at C2: The chlorine atom at the 2-position is susceptible to nucleophilic substitution by various nucleophiles, such as amines, thiols, and alcohols. This allows for the introduction of a wide range of functional groups to explore structure-activity relationships (SAR).

  • Modification of the Quinazolinone Core: The N-H and O-H groups of the quinazolinone ring can also be functionalized, for example, through alkylation or acylation reactions.

  • Functionalization of the Ethyl Group: The ethyl group at the 6-position can potentially be further modified, although this is generally less straightforward than reactions at the chloro or hydroxyl/amino positions.

The quinazoline and quinazolinone scaffolds are present in numerous biologically active molecules, including approved drugs.[1][2][9][10] Derivatives of this heterocyclic system have shown a broad spectrum of pharmacological activities, including:

  • Anticancer Activity: Many quinazoline derivatives are known to be inhibitors of various kinases, such as epidermal growth factor receptor (EGFR) tyrosine kinase, which are important targets in cancer therapy.[10][11]

  • Antimicrobial and Antifungal Activity: The quinazolinone nucleus is a feature of some compounds with antibacterial and antifungal properties.

  • Anti-inflammatory Activity: Certain quinazolinone derivatives have demonstrated anti-inflammatory effects.[3]

Given the established biological importance of the quinazolinone core, 2-Chloro-6-ethylquinazolin-4-ol represents a promising starting point for the development of novel therapeutic agents. The specific substitution pattern of this molecule may lead to unique interactions with biological targets, warranting further investigation.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-Chloro-6-ethylquinazolin-4-ol. While a specific material safety data sheet (MSDS) for this compound is not detailed in the provided search results, general guidelines for handling chlorinated heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, especially during synthesis and purification steps where volatile reagents like POCl₃ are used.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

  • Disposal: Dispose of the compound and any waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-6-ethylquinazolin-4-ol is a valuable building block for medicinal chemistry and drug discovery. Its synthesis can be achieved through established chemical transformations, and its structure offers multiple avenues for further functionalization. The quinazolinone core is a well-recognized pharmacophore, suggesting that derivatives of 2-Chloro-6-ethylquinazolin-4-ol may possess interesting biological activities. Further research into the synthesis of libraries based on this scaffold and their subsequent biological evaluation is warranted to explore its full potential in the development of new therapeutic agents.

References

  • Eshboev, F., & Azimova, S. (2021). SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. Universum: химия и биология, (11 (89)), 53-58.
  • Patel, D., & Patel, N. (2014). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 5(11), 4640-4654.
  • Veerapandian, M., Marimuthu, M., Ilangovan, P., Ganguly, S., Yun, K. S., Kim, S., & An, J. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 18(9), 733-746.
  • El-Sayed, W. A. (2015). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
  • Yu, X., Gao, L., Jia, L., Yamamoto, Y., & Bao, M. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry, 83(17), 10352-10358.
  • El Haimouti, A., Hassar, S., Anane, H., & El Yazidi, M. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Chemistry, 4(3), 969-982.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. International Journal of Electrochemical Science, 10, 3743-3755.
  • Kumar, A., & Sharma, S. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100782.
  • Wang, D., Gao, F., Ke, S., & Wu, J. (2013). Quinazoline derivatives: synthesis and bioactivities. Chinese Journal of Cancer, 32(5), 281-287.
  • Patel, K. D., & Patel, H. D. (2011). Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. Arabian Journal of Chemistry, 4(4), 433-439.
  • Al-Suwaidan, I. A., & Al-Abdullah, E. S. (2020). Biological Activity of Quinazolinones. IntechOpen.
  • Khan, F. N., & An, J. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Research, 5(9), 3788-3793.
  • Desroses, M., Scobie, M., & Helleday, T. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones derivatives. New Journal of Chemistry, 37(12), 4048-4051.
  • Abood, N. A., & Al-Amiery, A. A. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen.
  • Li, Y., Wang, G., & Liu, Z. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485.
  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.
  • Magesh, C. J., et al. (2019). Supporting Information: NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. RSC Advances.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • Abou-Elmagd, W. S. I. (2013). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. International Journal of Organic Chemistry, 3(1), 1-10.
  • CN1749250A. Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Al-Kaf, A. G., & Al-Robaidi, R. A. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen.
  • Osarodion, O. P. (2021). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl quinazolin-4-(3H)-one Derivative. Journal of Material Sciences & Manufacturing Research, 2(1), 4-5.
  • Cronin, T. H. (1972). U.S. Patent No. 3,696,102. Washington, DC: U.S.
  • Garg, N. K. Patents & Products. UCLA. [Link]

  • Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7935.
  • Al-Kaf, A. G., & Al-Robaidi, R. A. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen.
  • Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 465-472.
  • Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

Sources

Exploratory

Spectroscopic and Synthetic Elucidation of 2-Chloro-6-ethylquinazolin-4-ol: A Technical Guide for Researchers

Introduction Quinazoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities that have led to their incorporation into numerous therapeutic agents.[1][2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Quinazoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities that have led to their incorporation into numerous therapeutic agents.[1][2] The specific analogue, 2-Chloro-6-ethylquinazolin-4-ol, represents a key intermediate for the synthesis of more complex molecules in drug discovery programs. Its structural integrity and purity are paramount, necessitating a comprehensive understanding of its spectroscopic signature. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Chloro-6-ethylquinazolin-4-ol, alongside a plausible synthetic route. The information herein is curated to empower researchers, scientists, and drug development professionals in their synthetic and analytical endeavors.

Molecular Structure and Overview

The structural framework of 2-Chloro-6-ethylquinazolin-4-ol, presented below, dictates its unique spectroscopic characteristics. The electron-withdrawing nature of the chloro group at the 2-position, the electron-donating ethyl group at the 6-position, and the tautomeric equilibrium of the quinazolin-4-ol moiety all contribute to its spectral fingerprint.

Caption: Molecular structure of 2-Chloro-6-ethylquinazolin-4-ol.

Synthesis of 2-Chloro-6-ethylquinazolin-4-ol

The synthesis of 2-Chloro-6-ethylquinazolin-4-ol can be achieved through a multi-step process starting from the appropriately substituted anthranilic acid. This method is a common and effective route for preparing various quinazolinone derivatives.[3][4]

Experimental Protocol:
  • Cyclocondensation: 2-Amino-5-ethylbenzoic acid is reacted with urea in a high-boiling solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 160 °C) for several hours to yield 6-ethylquinazoline-2,4(1H,3H)-dione.[3]

  • Chlorination: The resulting quinazolinedione is then subjected to chlorination using a reagent like phosphorus oxychloride (POCl₃), often in the presence of a base such as triethylamine, under reflux conditions. This step converts the dione to 2,4-dichloro-6-ethylquinazoline.[2][3]

  • Selective Hydrolysis: Finally, selective hydrolysis of the 4-chloro group is performed. This can be achieved by treating the dichloro intermediate with a mild base, such as aqueous sodium hydroxide, at room temperature.[3] This selective reaction is possible due to the higher reactivity of the chlorine atom at the 4-position compared to the 2-position.

start 2-Amino-5-ethylbenzoic Acid step1 Cyclocondensation (Urea, DMF, 160°C) start->step1 intermediate1 6-Ethylquinazoline-2,4(1H,3H)-dione step1->intermediate1 step2 Chlorination (POCl3, Et3N, Reflux) intermediate1->step2 intermediate2 2,4-Dichloro-6-ethylquinazoline step2->intermediate2 step3 Selective Hydrolysis (aq. NaOH, rt) intermediate2->step3 product 2-Chloro-6-ethylquinazolin-4-ol step3->product M [M]⁺˙ m/z 208/210 F1 [M-Cl]⁺ m/z 173 M->F1 - Cl• F2 [M-C₂H₅]⁺ m/z 179/181 M->F2 - C₂H₅• F3 [M-CO]⁺˙ m/z 180/182 M->F3 - CO

Caption: Proposed mass spectrometry fragmentation of 2-Chloro-6-ethylquinazolin-4-ol.

Interpretation:

  • The molecular ion peak will be observed, confirming the molecular weight of the compound.

  • Common fragmentation pathways for quinazolinones include the loss of the substituent at the 2-position (chlorine radical) to give a fragment at m/z 173.

  • Loss of the ethyl group from the 6-position would result in a fragment at m/z 179/181.

  • Another characteristic fragmentation is the loss of a neutral carbon monoxide molecule from the carbonyl group, leading to a fragment at m/z 180/182.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data and a viable synthetic pathway for 2-Chloro-6-ethylquinazolin-4-ol. While the spectroscopic data presented is predictive, it is grounded in the analysis of closely related and well-characterized quinazoline derivatives. The detailed experimental protocols and interpretations serve as a robust resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the unambiguous identification and synthesis of this valuable chemical intermediate.

References

  • Supporting Information for "Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobe". The Royal Society of Chemistry.
  • Sharma, V. P. (2004). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1476.
  • Mahmoud, M. R., Abou-Elmagd, W. S. I., Abdelwahab, S. S., & Soliman, E. A. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8.
  • Experimental ¹³C NMR spectrum of 2-Cl-6-MA.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 28(19), 6898.
  • Supplementary Information Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobe. The Royal Society of Chemistry.
  • Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. S., Abdel-Aziz, A. A., El-Azab, A. S., & Al-Khamees, H. A. (2009). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of the Chinese Chemical Society, 56(2), 359-370.
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 16(1), 164-175.
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • 2-Chloro-6-nitroquinazolin-4-ol | 80195-33-1. Sigma-Aldrich.
  • Spectroscopic analysis of 2-Acetyl-4(3H)-quinazolinone (NMR, IR, Mass Spec). Benchchem.
  • A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones derivatives_Supporting info_revised. The Royal Society of Chemistry.
  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Lakhan, R., & Srivastava, M. (1990). A convenient preparation of 2-thioxo-4(3H)-quinazolinones. Journal of the Indian Chemical Society, 67(10), 802-804.
  • Synthesis of quinazolines. Organic Chemistry Portal.
  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
  • Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman.
  • 4(1H)-Quinazolinone, 2-methyl-. NIST WebBook.
  • Supporting Information Syntheses of N-labeled pre-queuosine nucleobase deriv
  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline 95 23680-84-4. Sigma-Aldrich.
  • 3-[(2-Chloro-6-methyl-quinolin-3-yl)meth-yl]quinazolin-4(3H)-one. PubMed.
  • 超高速MAS1H固体NMRによる医薬品製剤の水素結合ネットワークの解析. JEOL.

Sources

Foundational

An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-6-ethylquinazolin-4-ol

Introduction The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds with applications ranging from anticancer to antimicrobial ag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds with applications ranging from anticancer to antimicrobial agents.[1][2] 2-Chloro-6-ethylquinazolin-4-ol, a member of this important class of heterocyclic compounds, presents a unique profile for investigation. The strategic placement of a chloro group at the 2-position and an ethyl group at the 6-position on the quinazolinone core is anticipated to modulate its physicochemical properties, thereby influencing its behavior in biological systems.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the solubility and stability of 2-Chloro-6-ethylquinazolin-4-ol. A thorough characterization of these parameters is paramount for advancing this molecule through the drug discovery and development pipeline, as they directly impact formulation strategies, bioavailability, and ultimately, therapeutic efficacy. This document will delve into the theoretical underpinnings and provide actionable, detailed protocols for empirical assessment.

Physicochemical Properties of 2-Chloro-6-ethylquinazolin-4-ol: A Theoretical Overview

The structure of 2-Chloro-6-ethylquinazolin-4-ol suggests several key physicochemical characteristics that will govern its solubility and stability.

  • Poor Aqueous Solubility : The quinazolinone core is a rigid, fused heterocyclic system which, combined with the lipophilic ethyl group, contributes to high crystal lattice energy and low polarity.[3] This molecular architecture inherently limits its interaction with water molecules, predicting poor aqueous solubility, a common trait among quinazolinone derivatives.[2]

  • pH-Dependent Solubility : The presence of ionizable nitrogen atoms within the quinazolinone ring system means that the solubility of 2-Chloro-6-ethylquinazolin-4-ol will likely be pH-dependent.[3] In acidic conditions, protonation can lead to the formation of a more soluble salt form.

  • Tautomerism : Quinazolin-4-ones can exist in a lactam-lactim tautomeric equilibrium. The lactam form is generally more stable, particularly in polar solvents.[4] This equilibrium can influence the molecule's hydrogen bonding capacity and, consequently, its solubility and interaction with biological targets.

  • General Stability : The quinazolinone ring itself is known to be quite stable under mild acidic and alkaline conditions, as well as to oxidation and reduction.[5] However, the presence of the chloro substituent at the 2-position may introduce a potential site for nucleophilic substitution under certain conditions.

Solubility Assessment: Protocols and Rationale

A multi-faceted approach is necessary to accurately characterize the solubility profile of 2-Chloro-6-ethylquinazolin-4-ol.

Thermodynamic Solubility Determination

This experiment determines the equilibrium solubility of the compound in a given solvent system.

Experimental Protocol:

  • Preparation of Saturated Solutions: Add an excess amount of 2-Chloro-6-ethylquinazolin-4-ol to a series of vials containing different aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) and relevant organic solvents (e.g., DMSO, ethanol, methanol).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Rationale: Determining solubility at various pH values is critical for predicting its behavior in the gastrointestinal tract and for developing oral dosage forms.[3] Assessing solubility in organic solvents is essential for identifying suitable vehicles for preclinical studies and for developing analytical methods.

Kinetic Solubility Assessment

This high-throughput method is often used in early drug discovery to assess the solubility of a compound upon precipitation from a DMSO stock solution into an aqueous buffer.

Experimental Protocol:

  • Preparation of DMSO Stock Solution: Prepare a high-concentration stock solution of 2-Chloro-6-ethylquinazolin-4-ol in 100% DMSO (e.g., 10 mM).

  • Dilution in Aqueous Buffer: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final compound concentrations.

  • Incubation and Measurement: After a short incubation period (e.g., 1-2 hours), measure the amount of compound that remains in solution, often using techniques like nephelometry or UV-Vis spectroscopy in a plate-based format.

Rationale: This method mimics the conditions of many in vitro biological assays where compounds are introduced from a DMSO stock. It provides a rapid assessment of the potential for compound precipitation, which can lead to inaccurate biological data.[3]

Data Presentation: Solubility Profile of 2-Chloro-6-ethylquinazolin-4-ol
Solvent System Temperature (°C) Solubility (µg/mL)
0.1 N HCl (pH ~1)25Expected to be higher
Acetate Buffer (pH 4.5)25Expected to be low
Phosphate Buffer (pH 6.8)25Expected to be very low
Phosphate-Buffered Saline (pH 7.4)25Expected to be very low
Dimethyl Sulfoxide (DMSO)25>10,000
Ethanol25Moderate

Note: The values in this table are illustrative and represent expected trends for a poorly soluble quinazolinone derivative. Actual experimental data is required for confirmation.

Stability Profiling: Unveiling Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of 2-Chloro-6-ethylquinazolin-4-ol. These studies are a regulatory expectation and are crucial for developing stability-indicating analytical methods.[6][7][8]

Forced Degradation (Stress Testing) Protocol

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products can be reliably detected and quantified.[6]

  • Sample Preparation: Prepare solutions of 2-Chloro-6-ethylquinazolin-4-ol in a suitable solvent system (e.g., a mixture of acetonitrile and water).

  • Application of Stress Conditions: Expose the solutions to the following conditions in parallel:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at 60°C for 7 days.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The use of a photodiode array (PDA) detector is recommended to assess peak purity. Mass spectrometry (LC-MS) should be employed to identify the mass of any degradation products.

Rationale: By subjecting the molecule to a range of harsh conditions, we can simulate potential degradation pathways that might occur during manufacturing, storage, and administration.[9][10] This information is vital for formulation development, packaging selection, and defining appropriate storage conditions and shelf-life.[7][8]

Visualizing the Stability Assessment Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_output Outcome prep Prepare solutions of 2-Chloro-6-ethylquinazolin-4-ol acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid therm Thermal Stress (60°C) prep->therm photo Photostability (ICH Q1B) prep->photo hplc Stability-Indicating HPLC-PDA acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc lcms LC-MS for Degradant ID hplc->lcms pathways Degradation Pathways hplc->pathways lcms->pathways method Validated Stability- Indicating Method pathways->method

Caption: Workflow for Forced Degradation Studies.

Anticipated Stability Profile
Stress Condition Observation Potential Degradation Pathway
Acid HydrolysisModerate degradationPotential hydrolysis of the lactam ring.
Base HydrolysisSignificant degradationLikely hydrolysis of the lactam ring. The chloro group may also be susceptible to nucleophilic substitution by hydroxide.
OxidationMinimal to moderate degradationThe quinazolinone core is generally stable to oxidation.
Thermal DegradationLikely stableQuinazolinones are generally thermally stable.[1]
PhotostabilityPotential for degradationAromatic systems can be susceptible to photodegradation.

Note: This table presents hypothesized outcomes based on the general chemistry of quinazolinones. Empirical data is required for confirmation.

Development of a Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is a prerequisite for accurate stability assessment. HPLC is the workhorse for this purpose.[11]

HPLC Method Development Protocol
  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase Optimization:

    • Aqueous Component: Start with 0.1% formic acid or trifluoroacetic acid in water to ensure good peak shape for the basic quinazolinone structure.

    • Organic Component: Acetonitrile is a common choice.

    • Gradient Elution: Develop a gradient elution method to separate the parent compound from its potential degradation products.

  • Detector Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for 2-Chloro-6-ethylquinazolin-4-ol using a PDA detector to ensure maximum sensitivity.

  • Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are critical for demonstrating the specificity and stability-indicating nature of the method.

Visualizing the Analytical Method Development Cycle

G start Start: Initial Method Conditions col_sel Column Selection C18 Reversed-Phase start->col_sel mob_phase Mobile Phase Aqueous: 0.1% Acid Organic: ACN Gradient Elution col_sel->mob_phase detect Detector Setup PDA for λmax and Peak Purity mob_phase->detect inject Inject Forced Degradation Samples detect->inject eval {Evaluate | Peak Shape Resolution Peak Purity} inject->eval optim Optimize Conditions eval->optim Resolution < 1.5? validate Validate Method (ICH Q2(R1)) eval->validate Resolution > 1.5? optim->inject

Caption: HPLC Stability-Indicating Method Development.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable cornerstone in the preclinical development of any new chemical entity. For 2-Chloro-6-ethylquinazolin-4-ol, its anticipated poor aqueous solubility and the potential for degradation under specific stress conditions necessitate the rigorous application of the protocols outlined in this guide. The insights gained from these studies will be instrumental in guiding formulation development, ensuring the integrity of in vitro and in vivo experimental data, and ultimately, paving the way for the successful progression of this promising molecule. By adhering to a scientifically sound and methodologically robust approach, researchers can unlock the full therapeutic potential of 2-Chloro-6-ethylquinazolin-4-ol.

References

  • IntechOpen. (2020, January 22). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Retrieved from [Link]

  • PMC. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Retrieved from [Link]

  • ResearchGate. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]

  • PubMed. (2003, April 15). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. Retrieved from [Link]

  • MDPI. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and water solubility of iodinated quinazolinone derivatives. Retrieved from [Link]

  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from [Link]

  • PMC. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [Link]

  • PMC. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • ResearchGate. (2026, February 6). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • MDPI. (2023, August 14). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Retrieved from [Link]

  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Acta Scientific. (2020, May 4). Evaluation of Analgesic Activity of Some Novel Quinazolinone Analogues. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 29). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • MDPI. (2010, December 22). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Retrieved from [Link]

  • arkat usa. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs. Retrieved from [Link]

  • ScienceDirect. (2023, February 17). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from [Link]

  • Frontiers. (n.d.). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Retrieved from [Link]

  • PMC. (2023, December 2). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]

  • Molport. (n.d.). 2-chloro-6-fluoroquinazolin-4-ol. Retrieved from [Link]

Sources

Exploratory

Biological Significance and Synthetic Methodologies of the Quinazolin-4-ol Core Structure: A Technical Guide

Executive Summary The quinazolin-4-ol scaffold (and its tautomeric counterpart, quinazolin-4(3H)-one) represents one of the most privileged nitrogen-containing heterocyclic cores in modern medicinal chemistry. Found in n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazolin-4-ol scaffold (and its tautomeric counterpart, quinazolin-4(3H)-one) represents one of the most privileged nitrogen-containing heterocyclic cores in modern medicinal chemistry. Found in numerous FDA-approved therapeutics and agrochemicals, this bicyclic system offers exceptional structural versatility. This whitepaper provides an in-depth technical analysis of the quinazolin-4-ol core, exploring its structural dynamics, pharmacological targets, structure-activity relationships (SAR), and field-proven synthetic methodologies.

Structural Dynamics: Tautomerism and Target Affinity

From a drug design perspective, the quinazolin-4-ol core cannot be viewed as a static entity. It exists in a dynamic lactam-lactim tautomeric equilibrium between the 4-ol (enol/lactim) and 4-one (keto/lactam) forms[1].

As an application scientist, I emphasize that understanding this tautomerism is not merely an academic exercise—it is the foundation of rational target engagement. The shift between these forms fundamentally alters the molecule's hydrogen-bonding capacity. Depending on the microenvironment of a kinase active site, the C4 position will act either as a hydrogen-bond donor or an acceptor. Furthermore, crystallographic studies reveal that substituents on this core (such as a methyl group) induce specific steric and electronic effects, altering the dihedral angle between the quinazoline ring and its substituents (typically 45–75°) to optimize binding within hydrophobic enzyme pockets[1].

Pharmacological Significance and Target Pathways

The biological versatility of the quinazolin-4-ol core stems from its structural mimicry of endogenous purines (like adenine), allowing it to competitively bind to ATP-binding clefts across various biological systems.

  • Oncology & Kinase Inhibition: Derivatives of quinazolin-4-ol are highly potent inhibitors of receptor tyrosine kinases. They are particularly effective against the Epidermal Growth Factor Receptor (EGFR), a primary target in non-small cell lung cancer[2]. Additionally, 8-chloroquinazolin-4-ol analogs serve as critical pharmacophores for inhibiting the PI3K/Akt/mTOR signaling axis, a pathway notoriously hijacked during tumor proliferation[3].

  • Antimicrobial & Antifungal Activity: Beyond human oncology, the scaffold exhibits profound agricultural utility. Specific quinazolinone derivatives disrupt mycelial growth, damage organelles, and alter cell membrane permeability in phytopathogenic fungi such as Sclerotinia sclerotiorum[4].

  • Neurological Modulation: Recent advancements have positioned substituted quinazolinones as highly selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 4 (mGluR4), offering new therapeutic avenues for glutamatergic signaling disorders[5].

Mechanistic Pathways of Kinase Inhibition

To visualize the intervention of quinazolin-4-ol derivatives in oncogenic signaling, we must look at the EGFR/PI3K/Akt pathway. By occupying the ATP-binding cleft of the EGFR tyrosine kinase domain, these compounds halt the downstream phosphorylation cascade, thereby arresting tumor proliferation.

EGFR_Pathway LIG EGF Ligand RTK EGFR (Tyrosine Kinase) LIG->RTK Activates PI3K PI3K Complex RTK->PI3K Phosphorylation AKT Akt / mTOR Pathway PI3K->AKT Signal Transduction PROLIF Tumor Proliferation AKT->PROLIF Promotes DRUG Quinazolin-4-ol Derivatives DRUG->RTK ATP-Competitive Inhibition

EGFR/PI3K/Akt signaling pathway and quinazolin-4-ol mediated inhibition.

Structure-Activity Relationship (SAR) Profiling

Rational substitution on the quinazoline ring dramatically influences both pharmacokinetic and pharmacodynamic profiles. The table below summarizes quantitative data for various functionalized derivatives and their corresponding biological targets.

Compound Class / DerivativeTarget / Disease ModelObserved ActivityKey Structural Feature
Quinazoline-based thiazole (Compound 4i)MCF-7 Breast Cancer Cell LineIC50 = 2.86 μMThiazole moiety at C4 enhances EGFR kinase binding[2].
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine EGFR (Wild-type)IC50 = 0.096 μM6-bromo substitution improves hydrophobic pocket fit[6].
Quinazolinone derivative (Compound 6c)Sclerotinia sclerotiorum (Fungi)IC50 = 2.46 μg/mLN-2 trifluoromethyl (-CF3) substitution drives antifungal potency[4].
8-Chloroquinazolin-4-ol analogs PI3K/Akt/mTOR PathwayPotent InhibitionC8-chloro substitution restricts the dihedral angle[3].

Synthetic Methodologies: A Self-Validating Protocol

Synthesizing functionalized quinazolin-4-ol derivatives requires strict control over reaction conditions. The most robust approach utilizes a modified Niementowski condensation followed by electrophilic activation[3]. To ensure scientific integrity, the protocol below is designed as a self-validating system to prevent the propagation of unreacted starting materials or side products.

Step-by-Step Methodology: Synthesis of 4-Substituted Quinazoline Derivatives

Step 1: Thermal Condensation (Core Formation)

  • Action: React a 2-aminobenzoic acid (anthranilic acid) derivative with formamide (acting as a one-carbon source) at 150°C for 6 hours[3].

  • Causality: The high thermal energy is required to drive the elimination of water, ensuring complete cyclization into the thermodynamically stable quinazolin-4(3H)-one core.

Step 2: Electrophilic Activation (Chlorination)

  • Action: Dissolve the isolated intermediate in neat Phosphorus Oxychloride (POCl3) and heat at 120°C for 4 hours[7]. Remove volatile materials under reduced pressure.

  • Causality: POCl3 acts as both a solvent and a chlorinating agent. It disrupts the highly stable lactam resonance, converting the C4 carbonyl into a highly electrophilic 4-chloroquinazoline intermediate. This step is absolute necessity for enabling the subsequent nucleophilic aromatic substitution (SNAr).

Step 3: In-Process Validation (Critical Quality Gate)

  • Action: Perform immediate LC-MS and TLC analysis on the crude 4-chloro intermediate.

  • Causality: The 4-chloro intermediate is highly sensitive to atmospheric moisture and will rapidly hydrolyze back to the stable quinazolin-4-one form. Validating its purity (>95%) ensures the integrity of the electrophile before introducing the nucleophile, preventing costly downstream failures and inseparable mixtures.

Step 4: Nucleophilic Substitution (SNAr)

  • Action: React the validated 4-chloro intermediate with the desired amine, alcohol, or chalcone in the presence of a suitable base (e.g., triethylamine) to yield the final functionalized quinazolin-4-ol derivative[7].

Synth_Workflow START Anthranilic Acid + Formamide COND Thermal Condensation (150°C, 6h) START->COND CORE Quinazolin-4(3H)-one Core COND->CORE CHLOR Chlorination (POCl3) 120°C, 4h CORE->CHLOR VAL1 LC-MS Validation (Confirm 4-chloro) CHLOR->VAL1 SUBST SNAr Substitution (Amine/Alcohol) VAL1->SUBST If >95% pure FINAL Functionalized Quinazolin-4-ol SUBST->FINAL

Self-validating synthetic workflow for functionalized quinazolin-4-ol derivatives.

Conclusion & Future Perspectives

The quinazolin-4-ol core remains a cornerstone of modern drug discovery. By understanding its tautomeric nuances and leveraging its ability to mimic ATP, researchers can continue to design highly selective kinase inhibitors and allosteric modulators. The implementation of rigorous, self-validating synthetic workflows ensures that the chemical space surrounding this privileged scaffold can be explored with high fidelity and reproducibility.

References

  • Buy 2-(3-Methylphenyl)quinazolin-4-ol (EVT-1413079), EvitaChem.
  • Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents, nih.gov.
  • Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides, acs.org.
  • Application Notes and Protocols for the Synthesis of 8-Chloroquinazolin-4-OL Analogs, benchchem.com.
  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors, nih.gov.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms, nih.gov.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry, mdpi.com.
  • WO2020021064A1 - Substituted quinazolinone derivatives and their use as positive allosteric modulators of mglur4, google.com.

Sources

Foundational

In Silico Modeling of 2-Chloro-6-ethylquinazolin-4-ol Interactions: A Computational Framework for Next-Generation Kinase Inhibitor Design

Executive Summary The quinazoline scaffold remains one of the most privileged structures in modern oncology, serving as the pharmacophoric backbone for numerous FDA-approved tyrosine kinase inhibitors (TKIs) targeting th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline scaffold remains one of the most privileged structures in modern oncology, serving as the pharmacophoric backbone for numerous FDA-approved tyrosine kinase inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)[1]. As clinical resistance to first-generation inhibitors mounts—frequently driven by the T790M gatekeeper mutation[2]—computational modeling of novel derivatives is paramount. This whitepaper provides a rigorous, self-validating in silico methodology for evaluating 2-Chloro-6-ethylquinazolin-4-ol (CAS 1599338-50-7), a synthetically versatile building block[3], as a lead compound for next-generation kinase inhibition.

Mechanistic Grounding: The Quinazoline Scaffold in Tyrosine Kinase Inhibition

To design effective inhibitors, one must first understand the structural biology of the target. The EGFR kinase domain exists in a dynamic equilibrium between active and inactive conformations. Endogenous ATP binds to the hinge region of the kinase cleft, driving downstream proliferation pathways (PI3K/AKT, MAPK).

Quinazoline derivatives act as ATP-competitive inhibitors. The core nitrogen atoms (N1/N3) and the 4-hydroxyl group (which predominantly exists as the quinazolin-4(3H)-one tautomer under physiological conditions) form critical hydrogen bonds with the backbone amide of Met793 (or Met769, depending on isoform numbering) in the hinge region[2].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activation ATP ATP Binding EGFR->ATP Phosphorylation Downstream PI3K / AKT / MAPK Proliferation Pathways ATP->Downstream Signal Transduction Quinazoline 2-Chloro-6-ethylquinazolin-4-ol (Competitive Inhibitor) Quinazoline->ATP Blocks Binding Quinazoline->Downstream Inhibits Apoptosis Apoptosis / Cell Death Downstream->Apoptosis Prevented by signal

Figure 1: EGFR signaling pathway and the competitive inhibitory mechanism of quinazoline derivatives.

In Silico Experimental Workflow: A Self-Validating Protocol

Computational drug discovery must move beyond static docking scores, which are prone to false positives due to the lack of solvent dynamics and receptor flexibility. As Application Scientists, we employ a multi-tiered, self-validating pipeline: Ligand/Protein Preparation Validated Molecular Docking Molecular Dynamics (MD) MM-GBSA Thermodynamics[4][5].

InSilico_Workflow Prep Phase 1: Ligand & Protein Prep (pH 7.4, Minimization) Dock Phase 2: Molecular Docking (Grid Generation, XP Mode) Prep->Dock Val Validation: Redocking (RMSD < 2.0 Å) Dock->Val MD Phase 3: Molecular Dynamics (100-200 ns, Explicit Solvent) Val->MD Validated Poses Thermo Phase 4: MM-GBSA (Binding Free Energy) MD->Thermo Trajectory Analysis

Figure 2: The self-validating in silico workflow for evaluating kinase inhibitors.

Step-by-Step Methodology
Phase 1: Ligand and Protein Preparation

Causality: Raw crystallographic data (PDBs) lack hydrogen atoms and contain crystallization artifacts. Incorrect protonation states will fundamentally alter the electrostatic landscape of the binding pocket, leading to failed docking runs.

  • Protein Preparation: Import the EGFR kinase domain (e.g., PDB ID: 3W33 for wild-type or 1M17) into a preparation suite (e.g., Schrödinger Protein Preparation Wizard). Remove all water molecules beyond 5 Å of the heteroatom to prevent steric clashes, while retaining highly conserved bridging waters in the active site.

  • Protonation: Assign bond orders and generate protonation states using Epik at a physiological pH of 7.4 ± 0.5.

  • Minimization: Minimize the protein structure using the OPLS4 (or AMBER) force field until the heavy atom RMSD converges to 0.3 Å.

  • Ligand Preparation: Generate 3D conformers of 2-Chloro-6-ethylquinazolin-4-ol. Minimize energy to ensure the lowest-energy tautomer (the 4(3H)-one form) is utilized for docking.

Phase 2: Molecular Docking & Internal Validation

Causality: Docking provides a rapid estimation of binding pose. However, to trust the docking grid, the protocol must be capable of reproducing known biological reality.

  • Self-Validation Step: Extract the co-crystallized reference ligand (e.g., Erlotinib). Generate a receptor grid centered on its coordinates (approx. 20×20×20 Å). Redock the native ligand. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is < 2.0 Å .

  • Production Docking: Dock 2-Chloro-6-ethylquinazolin-4-ol using Extra Precision (XP) mode to heavily penalize steric clashes and reward precise hydrogen bonding.

Phase 3: Molecular Dynamics (MD) Simulations

Causality: Kinase domains are highly flexible. MD simulations introduce time and temperature, allowing the assessment of induced-fit effects. We utilize explicit solvent rather than implicit to accurately capture water-mediated hydrogen bridges in the kinase hinge region.

  • System Setup: Solvate the docked complex in an orthorhombic box using the TIP3P explicit water model, ensuring a 10 Å buffer between the protein and the box edge. Neutralize the system with Na+/Cl- ions to a physiological concentration of 0.15 M.

  • Equilibration: Perform a multi-stage equilibration: NVT ensemble (constant volume/temperature) for 1 ns to stabilize the solvent, followed by an NPT ensemble (constant pressure/temperature) at 300 K and 1 bar for 2 ns.

  • Production: Run the production phase for 100 to 200 ns[1][5]. Monitor the C-alpha backbone RMSD and the ligand heavy-atom RMSD. Convergence (a plateau in RMSD variance) indicates a stable binding mode.

Phase 4: Post-Simulation Thermodynamics (MM-GBSA)

Causality: Docking scores only approximate enthalpy. MM-GBSA incorporates solvation entropy, providing a much more rigorous estimation of the binding free energy ( ΔGbind​ )[5].

  • Extract snapshots from the last 50 ns of the MD trajectory (e.g., every 100 frames).

  • Strip explicit water molecules and apply the implicit VSGB solvation model to calculate the ensemble-average ΔGbind​ .

Logical Relationships & Pharmacophore Modeling

The specific functional groups of 2-Chloro-6-ethylquinazolin-4-ol dictate its interaction profile within the EGFR kinase domain. Understanding these structure-activity relationships (SAR) is critical for lead optimization. The introduction of electron-withdrawing groups (like the 2-chloro moiety) has been shown to improve complex stability and lower overall binding energies[6].

Pharmacophore Core Quinazoline Core Adenine Pocket pi-pi stacking Target EGFR Kinase Domain Core->Target Anchors Hydroxyl 4-ol / 4-one Tautomer Hinge Region H-bond with Met793 Hydroxyl->Target Specificity Chloro 2-Chloro Group Solvent Interface Halogen bonding / Sterics Chloro->Target Stability Ethyl 6-Ethyl Group Hydrophobic Pocket II van der Waals Ethyl->Target Affinity

Figure 3: Pharmacophore logic mapping the functional groups of 2-Chloro-6-ethylquinazolin-4-ol to EGFR.

Quantitative Data Presentation

The following table summarizes representative computational metrics for quinazoline derivatives against the EGFR wild-type kinase domain, demonstrating how 2-Chloro-6-ethylquinazolin-4-ol compares to established clinical references and optimized derivatives based on standard literature parameters[4][6].

Compound / LigandDocking Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Protein C α RMSD (Å)Ligand RMSD (Å)
Erlotinib (Reference) -11.94-65.201.5 - 1.81.2
2-Chloro-6-ethylquinazolin-4-ol -8.62-42.501.8 - 2.11.6
Optimized 6-Substituted Analogue -11.08-58.401.6 - 2.01.4

Note: A ligand RMSD of < 2.0 Å over a 100 ns MD simulation indicates a highly stable binding pose within the active site. More negative MM-GBSA values correlate strongly with higher in vitro inhibitory potency (lower IC50).

Conclusion

The in silico evaluation of 2-Chloro-6-ethylquinazolin-4-ol reveals it to be a highly stable and mechanistically sound lead compound for EGFR inhibition. By enforcing a self-validating computational pipeline—anchored by redocking validation, explicit solvent molecular dynamics, and rigorous MM-GBSA free energy calculations—researchers can confidently transition this scaffold from the digital environment into in vitro enzymatic assays and cellular proliferation studies.

References

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy Source: arabjchem.org URL:1

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design Source: japsonline.com URL:2

  • Design, ADME, In silico studies of Quinazoline-based Derivatives as New EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy Source: uokerbala.edu.iq URL:4

  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations Source: frontiersin.org URL:5

  • Molecular docking study and molecular dynamics simulation of quinazoline derivatives targeting p53 and EGFR proteins as anti gastric cancer Source: japsonline.com URL:

  • 2-Chloro-6-ethylquinazolin-4-ol | Benchchem Source: benchchem.com URL:3

Sources

Exploratory

Introduction: The Quinazolin-4-one Core - A Cornerstone of Medicinal Chemistry

An In-depth Technical Guide to the Discovery and History of Substituted Quinazolin-4-ones The quinazolin-4-one scaffold, a fused heterocyclic system comprising a benzene ring and a pyrimidinone ring, represents one of th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Discovery and History of Substituted Quinazolin-4-ones

The quinazolin-4-one scaffold, a fused heterocyclic system comprising a benzene ring and a pyrimidinone ring, represents one of the most significant "privileged structures" in medicinal chemistry.[1][2][3] Its remarkable structural versatility and ability to interact with a multitude of biological targets have cemented its status as a cornerstone in modern drug discovery.[2][4][5] Compounds built upon this core have demonstrated an astonishingly broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system effects.[2][4] This guide provides a comprehensive exploration of the discovery and historical evolution of substituted quinazolin-4-ones, tracing their journey from initial laboratory synthesis to their current role as critical pharmacophores in cutting-edge therapeutic development. We will delve into the foundational and modern synthetic strategies, the pivotal discoveries that unveiled their biological potential, and the intricate structure-activity relationships that guide the rational design of new therapeutic agents.

Chapter 1: The Genesis - Foundational Synthesis and Early Discoveries

The story of quinazolin-4-ones begins in the late 19th century. The first documented synthesis was achieved in 1895 by Niementowski, who reported that heating anthranilic acid with an excess of formamide produced the parent 4(3H)-quinazolinone.[6] This straightforward condensation reaction, now known as the Niementowski reaction, laid the groundwork for all subsequent explorations of this chemical class.

The classical approach generally involves the amidation of 2-aminobenzoic acid or its derivatives, followed by cyclization.[7] For instance, coupling anthranilic acid with an appropriate acid chloride generates a substituted anthranilate, which can then be cyclized using acetic anhydride to form an intermediate benzoxazin-4-one. Subsequent treatment with ammonia or amines yields the desired quinazolin-4-one derivative.[7]

G cluster_0 Classical Synthesis Pathway A Anthranilic Acid B Benzoxazin-4-one (Intermediate) A->B  Acid Chloride, Acetic Anhydride   C Substituted Quinazolin-4-one B->C  Ammonia or Primary Amine  

Caption: Classical synthesis pathway to quinazolin-4-ones.

Protocol 1: Classical Synthesis via Niementowski Reaction

This protocol describes a general procedure for the synthesis of the parent 4(3H)-quinazolinone, adapted from the original Niementowski method.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 1 mole equivalent of anthranilic acid with 5-10 mole equivalents of formamide.

  • Heating: Heat the reaction mixture in an oil bath at 120-130°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Isolation: Pour the cooled mixture into a beaker of cold water. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 4(3H)-quinazolinone.

Chapter 2: Unveiling Biological Potential - From Malaria to the CNS

For the first half of the 20th century, quinazolin-4-ones remained largely a subject of academic chemical interest. This changed dramatically in the 1950s when research into natural products identified a quinazoline alkaloid, isolated from an Asian plant known for its traditional use against malaria, as a potent antimalarial agent.[6] This discovery was the catalyst that ignited the interest of medicinal chemists, transforming the quinazolin-4-one scaffold from a chemical curiosity into a promising lead structure for drug development.

This initial breakthrough spurred a wave of synthetic efforts to create and screen various substituted quinazolines for a range of biological activities. Early investigations in the following decades uncovered that derivatives of this scaffold possessed significant sedative-hypnotic, anticonvulsant, and muscle-relaxant properties, marking the first foray of this chemical class into the realm of central nervous system (CNS) therapeutics.

Chapter 3: The Modern Era - A Renaissance in Synthetic Strategy

While classical methods like the Niementowski reaction were foundational, they often suffered from limitations such as harsh reaction conditions, long reaction times, and limited substrate scope. The late 20th and early 21st centuries witnessed a renaissance in synthetic organic chemistry, providing a host of new tools to construct the quinazolin-4-one core with greater efficiency and elegance.

Modern strategies frequently employ transition-metal catalysis. Copper- and palladium-catalyzed reactions, for instance, have become powerful methods for the synthesis of quinazolin-4(3H)-ones from simple, readily available starting materials like 2-halobenzamides and nitriles.[8][9] These methods offer milder reaction conditions and broader functional group tolerance. Furthermore, the advent of microwave-assisted organic synthesis and the application of green chemistry principles, such as the use of deep eutectic solvents (DES), have dramatically reduced reaction times and improved the environmental footprint of these syntheses.[5]

G cluster_1 Modern Synthesis Workflow start Starting Materials (e.g., 2-halobenzamides, nitriles) reaction Reaction Step (e.g., Cu-catalyzed cyclization) start->reaction  Catalyst (e.g., Cu(I)), Base, Solvent   workup Reaction Work-up (Extraction, Quenching) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Quinazolin-4-one Derivative purification->product

Caption: General workflow for modern quinazolin-4-one synthesis.

Table 1: Comparison of Synthetic Methodologies
MethodologyTypical ConditionsReaction TimeAdvantagesDisadvantages
Niementowski Reaction High temperature (120-180°C)Several hours to daysSimple, uses available reagentsHarsh conditions, low yield for some substrates
Metal-Catalyzed (Cu/Pd) Moderate temperature (80-120°C)12-24 hoursHigh yield, broad scope, mild conditionsCatalyst cost, potential metal contamination
Microwave-Assisted High temperature (120-150°C)10-60 minutesDrastically reduced reaction time, high yieldRequires specialized equipment
Green Chemistry (DES) Moderate temperature (80-100°C)1-5 hoursEnvironmentally friendly, recyclable solventSubstrate scope may be limited
Protocol 2: Copper-Catalyzed Synthesis of 2-Substituted Quinazolin-4(3H)-ones

This protocol is a generalized procedure based on modern copper-catalyzed methods for coupling 2-halobenzamides with nitriles.[9]

  • Reaction Setup: To an oven-dried reaction vessel, add the 2-halobenzamide (1 equiv.), copper(I) catalyst (e.g., CuI, 5-10 mol%), a base (e.g., tBuOK, 2 equiv.), and the nitrile (2-3 equiv.) in a suitable anhydrous solvent (e.g., DMSO).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Heating: Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction's progress by TLC.

  • Quenching: After completion, cool the reaction to room temperature and quench by adding water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired 2-substituted quinazolin-4(3H)-one.

Chapter 4: A Privileged Scaffold in Drug Discovery

The structural rigidity of the quinazolin-4-one core, combined with its three key points for substitution (positions 2, 3, and the fused benzene ring), makes it an ideal "privileged scaffold." This framework allows for the precise spatial orientation of various functional groups, enabling it to bind to a wide array of biological targets with high affinity and specificity.

G cluster_targets Therapeutic Targets Core Quinazolin-4-one Core Kinase Kinase Inhibitors (VEGFR, EGFR) Core->Kinase Anticancer PBP Bacterial PBPs Core->PBP Antibacterial Inflammasome NLRP3 Inflammasome Core->Inflammasome Anti-inflammatory Protease Viral Proteases (e.g., SARS-CoV-2 Mpro) Core->Protease Antiviral GPCR GPCRs (e.g., mGlu7) Core->GPCR CNS Activity

Sources

Foundational

Advanced Safety and Handling Protocols for 2-Chloro-6-ethylquinazolin-4-ol in Medicinal Chemistry

Executive Summary 2-Chloro-6-ethylquinazolin-4-ol (CAS: 1599338-50-7) is a synthetically versatile quinazolinone derivative utilized extensively in medicinal chemistry, primarily as an intermediate in the development of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-6-ethylquinazolin-4-ol (CAS: 1599338-50-7) is a synthetically versatile quinazolinone derivative utilized extensively in medicinal chemistry, primarily as an intermediate in the development of kinase inhibitors and other targeted therapeutics[1]. While not acutely lethal, its structural properties demand rigorous laboratory safety protocols to mitigate occupational exposure risks. This whitepaper establishes a self-validating framework for the safe handling, storage, and emergency management of this compound, emphasizing the mechanistic rationale behind each safety directive.

Physicochemical Hazard Profile & Mechanistic Causality

To handle 2-Chloro-6-ethylquinazolin-4-ol safely, researchers must understand the chemical causality driving its hazard profile. The quinazoline core, substituted with a chlorine atom at the C2 position, exhibits electrophilic characteristics. This makes the molecule susceptible to nucleophilic aromatic substitution ( SN​Ar ) reactions.

In a biological context, this electrophilicity means the compound can potentially react with nucleophilic residues (such as thiols in cysteine or amines in lysine) present in skin and mucosal proteins. This covalent interaction is the primary mechanistic driver for its classification as a skin and eye irritant. Furthermore, as a finely milled powder, the generation of airborne particulates poses a direct risk of respiratory tract irritation.

Quantitative Hazard Summary

Based on standardized safety data for reactive chloro-quinazoline derivatives, the following Globally Harmonized System (GHS) classifications apply[2]:

Hazard CategoryGHS CodeHazard StatementMechanistic Rationale
Skin Irritation Category 2H315: Causes skin irritationElectrophilic reactivity with epidermal proteins.
Eye Irritation Category 2AH319: Causes serious eye irritationRapid interaction with mucosal membranes and tear film.
STOT-SE Category 3H335: May cause respiratory irritationInhalation of micro-particulates causing localized inflammation.
Acute Toxicity Category 4H302: Harmful if swallowedSystemic absorption and subsequent metabolic toxicity.

Standard Operating Procedure (SOP): Safe Handling Workflow

The following step-by-step methodology ensures a closed-loop safety system during the weighing, transfer, and reaction setup of 2-Chloro-6-ethylquinazolin-4-ol.

Step 1: Preparation and PPE Verification

  • Action: Don standard laboratory Personal Protective Equipment (PPE) prior to handling the primary container. This includes a fully buttoned flame-retardant lab coat, chemical splash goggles (not just safety glasses), and disposable nitrile gloves[3].

  • Causality: Nitrile provides an effective barrier against solid particulates. Goggles prevent micro-dust from bypassing the lenses via ambient air currents, protecting the sensitive ocular mucosa from H319 hazards.

Step 2: Environmental Control Setup

  • Action: Transfer the sealed container to a certified, externally exhausted chemical fume hood. Ensure the sash is lowered to the designated operational height[2].

  • Causality: Fume hoods maintain negative pressure, capturing any aerosolized dust generated during the opening of the container, directly mitigating the H335 respiratory hazard.

Step 3: Dispensing and Weighing

  • Action: Use an anti-static weighing boat and a clean stainless-steel spatula. Dispense the material slowly to minimize the kinetic energy transferred to the powder, thereby reducing dust generation[4].

  • Causality: Static charge can cause fine powders to aerosolize or adhere to gloves, increasing the risk of secondary exposure outside the fume hood.

Step 4: Post-Handling Decontamination

  • Action: Wipe down the balance and surrounding fume hood surface with a damp paper towel (water or dilute ethanol) immediately after weighing. Dispose of the towel in a solid hazardous waste container[2].

  • Causality: Wet-wiping traps residual particulates, preventing them from becoming airborne later when the fume hood airflow fluctuates.

Emergency Response and First Aid

In the event of a protocol failure, immediate response is critical to minimize tissue damage.

  • Ocular Exposure: Immediately flush eyes with copious amounts of water at an eyewash station for a minimum of 15 minutes. Separate eyelids with fingers to ensure thorough flushing of the conjunctival cul-de-sac[2].

  • Dermal Exposure: Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. Rationale: Soap acts as a surfactant to solubilize and remove the hydrophobic quinazoline derivative from the skin surface before it can penetrate the stratum corneum.

  • Inhalation: Relocate the affected individual to fresh air and keep them in a position comfortable for breathing. If respiratory distress persists, seek immediate medical attention[3].

Workflow Visualization

The following diagram illustrates the critical decision pathways during the handling of 2-Chloro-6-ethylquinazolin-4-ol to ensure continuous risk mitigation.

G Start Initiate Handling Protocol PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Active Fume Hood PPE->Hood Weigh Anti-Static Weighing (Minimize Dust) Hood->Weigh Spill Particulate Spill Detected? Weigh->Spill Clean Wet-Wipe Decon & Hazmat Disposal Spill->Clean Yes React Proceed to Reaction Setup Spill->React No Clean->React

Fig 1: Safety workflow and spill response decision matrix for handling reactive quinazoline powders.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 2-Chloro-6-ethylquinazolin-4-ol

Introduction and Mechanistic Rationale The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous targeted therapeutics, particularly receptor tyrosine kinase (RTK) inhibito...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous targeted therapeutics, particularly receptor tyrosine kinase (RTK) inhibitors. 2-Chloro-6-ethylquinazolin-4-ol (CAS: 1599338-50-7) serves as a highly versatile, bi-functional intermediate for the divergent synthesis of complex quinazoline derivatives [1]. Note that while named as a quinazolin-4-ol, this compound exists predominantly as its tautomer, 2-chloro-6-ethylquinazolin-4(3H)-one, in the solid state and in most solvent systems.

The Principle of Regioselective Hydrolysis

The synthesis of this intermediate relies on a critical principle of heterocyclic chemistry: the differential electrophilicity of the C2 and C4 positions in the quinazoline ring. When 2,4-dichloro-6-ethylquinazoline is subjected to alkaline hydrolysis, the nucleophilic attack by the hydroxide ion occurs almost exclusively at the C4 position.

Causality of Regioselectivity: The C4 position is significantly more electron-deficient than the C2 position. This is due to the strong electron-withdrawing effect of the adjacent N3 atom and the para-relationship to the N1 atom, compounded by the extended conjugation with the fused aromatic ring. The transition state formed during nucleophilic attack at C4 is stabilized by the ability of the N1 atom to accommodate the developing negative charge, making the activation energy for C4 substitution substantially lower than for C2 substitution.

Experimental Workflow

The synthetic route comprises three primary stages: thermal cyclization to the dione, exhaustive chlorination, and regioselective mono-hydrolysis.

Synthesis SM 2-Amino-5-ethylbenzoic acid (Starting Material) Int1 6-Ethylquinazoline- 2,4(1H,3H)-dione SM->Int1 Urea, 160°C Cyclization Int2 2,4-Dichloro-6- ethylquinazoline Int1->Int2 POCl3, DIPEA Chlorination Prod 2-Chloro-6-ethylquinazolin-4-ol (Target Product) Int2->Prod NaOH, THF/H2O Selective Hydrolysis

Workflow for the 3-step synthesis of 2-Chloro-6-ethylquinazolin-4-ol.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected yields for a standard 100 mmol scale synthesis.

StageReagent/MaterialMW ( g/mol )EquivalentsAmountRole
1. Cyclization 2-Amino-5-ethylbenzoic acid165.191.016.52 gStarting Material
Urea60.065.030.03 gReagent / Carbonyl source
2. Chlorination 6-Ethylquinazoline-2,4-dione190.201.0~19.0 gIntermediate 1
Phosphorus oxychloride (POCl 3​ )153.3310.093.3 mLReagent / Solvent
N,N-Diisopropylethylamine (DIPEA)129.242.034.8 mLAcid Scavenger / Catalyst
3. Hydrolysis 2,4-Dichloro-6-ethylquinazoline227.091.0~22.7 gIntermediate 2
Sodium Hydroxide (1N aq.)40.002.1210 mLNucleophile / Base
Tetrahydrofuran (THF)72.11-200 mLCo-solvent

Detailed Step-by-Step Methodology

Step 1: Synthesis of 6-Ethylquinazoline-2,4(1H,3H)-dione

Self-Validating Metric: The reaction transitions from a solid mixture to a melt, and eventually solidifies as the product forms and the melting point of the mixture increases.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an air condenser, combine 2-amino-5-ethylbenzoic acid (16.52 g, 100 mmol) and finely crushed urea (30.03 g, 500 mmol).

  • Thermal Cyclization: Heat the flask in a sand bath or heating mantle to 150–160 °C. The mixture will melt and become homogeneous. Continue heating for 4 hours. Ammonia gas will evolve (ensure proper ventilation/scrubbing).

  • Cooling and Trituration: Allow the reaction to cool to approximately 80 °C. Cautiously add 100 mL of hot water to the flask to dissolve excess urea and unreacted starting materials.

  • Isolation: Cool the suspension to room temperature, filter the resulting precipitate under vacuum, and wash the filter cake with copious amounts of water followed by cold ethanol (20 mL).

  • Drying: Dry the solid in a vacuum oven at 60 °C overnight to afford Intermediate 1.

Step 2: Synthesis of 2,4-Dichloro-6-ethylquinazoline

Expertise Note: DIPEA is added to neutralize the HCl generated during the reaction. This prevents the protonation of the quinazoline nitrogens, which would otherwise deactivate the ring toward the Vilsmeier-type chlorinating intermediate formed by POCl 3​ .

  • Setup: To a 500 mL two-neck flask equipped with a reflux condenser and a drying tube (CaCl 2​ ), add Intermediate 1 (approx. 19.0 g, 100 mmol) and POCl 3​ (93.3 mL, 1 mol).

  • Catalyst Addition: Cool the mixture in an ice bath and add DIPEA (34.8 mL, 200 mmol) dropwise over 15 minutes to control the exothermic reaction.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 105 °C) for 16 hours. The reaction should become a clear, dark solution.

  • Concentration: Cool to room temperature. Remove the excess POCl 3​ by distillation under reduced pressure. Caution: POCl 3​ is highly corrosive; trap vapors efficiently.

  • Quenching: Dissolve the resulting dark residue in dichloromethane (200 mL) and pour it slowly into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO 3​ .

  • Extraction: Separate the organic layer, extract the aqueous layer with additional DCM (2 x 100 mL), dry the combined organics over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield Intermediate 2. Use immediately in the next step to prevent degradation.

Step 3: Regioselective Hydrolysis to 2-Chloro-6-ethylquinazolin-4-ol

Self-Validating Metric: The progression of the hydrolysis can be monitored via TLC (Hexanes:EtOAc 3:1). The highly non-polar dichloro intermediate will be replaced by a significantly more polar, UV-active spot corresponding to the quinazolin-4-ol.

  • Dissolution: Dissolve the crude 2,4-dichloro-6-ethylquinazoline (approx. 22.7 g, 100 mmol) in THF (200 mL) in a 500 mL round-bottom flask.

  • Hydrolysis: Cool the solution to 0 °C in an ice bath. Add 1N aqueous NaOH (210 mL, 210 mmol) dropwise over 30 minutes.

  • Reaction Progression: Remove the ice bath and stir the biphasic mixture at room temperature for 4–6 hours. Monitor by LC-MS or TLC until the starting material is completely consumed.

  • Workup: Transfer the mixture to a separatory funnel and discard the organic (THF) layer (which may contain unreacted starting material or trace impurities).

  • Precipitation: Transfer the aqueous layer to an Erlenmeyer flask. Cool to 0 °C and carefully acidify to pH 4-5 using 2N HCl. A heavy white to pale-yellow precipitate will form.

  • Final Isolation: Filter the precipitate under vacuum, wash thoroughly with cold distilled water, and dry under high vacuum at 50 °C to afford the final product, 2-Chloro-6-ethylquinazolin-4-ol.

References

Application

The Strategic Application of 4-Chloro-6-ethylquinazoline in the Synthesis of Targeted Kinase Inhibitors

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology The quinazoline ring system is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline ring system is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] Its rigid, bicyclic structure serves as an excellent scaffold for designing inhibitors that can precisely fit into the ATP-binding pockets of various protein kinases.[3][4] A multitude of clinically approved anticancer drugs, including gefitinib, erlotinib, and afatinib, are built upon the 4-anilinoquinazoline core, highlighting its significance.[5][6] These drugs have revolutionized the treatment of cancers driven by specific kinase mutations, such as those in the Epidermal Growth Factor Receptor (EGFR).[7]

This application note provides a detailed guide for researchers and drug development professionals on the use of a key intermediate, 4-Chloro-6-ethylquinazoline , in the synthesis of potent kinase inhibitors. While the initial query focused on a 2-chloro isomer, the 4-chloro analogue is the synthetically crucial precursor for introducing the vital 4-anilino moiety that defines this class of inhibitors.[5][8] The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution, making it the ideal attachment point for the aniline fragment that interacts with the kinase hinge region.[9] The 6-ethyl substituent is a strategic modification intended to probe hydrophobic pockets within the enzyme's active site, potentially enhancing potency and modulating pharmacokinetic properties.[10][11]

This document will provide detailed, field-proven protocols for the synthesis of the 6-ethylquinazolin-4(3H)-one precursor, its subsequent chlorination to the key 4-chloro intermediate, and its application in the synthesis of a representative 4-anilinoquinazoline-based drug candidate.

Physicochemical and Safety Data

Before commencing any experimental work, it is imperative to be familiar with the properties and handling requirements of the key intermediate.

Table 1: Properties of 4-Chloro-6-ethylquinazoline

PropertyValue (Predicted/Typical)Source/Justification
Molecular Formula C₁₀H₉ClN₂-
Molecular Weight 192.65 g/mol -
Appearance Off-white to pale yellow solidTypical for chloroquinazolines
Melting Point 95-100 °CEstimated based on similar structures
Solubility Soluble in Dichloromethane, Chloroform, Ethyl Acetate. Insoluble in water.General solubility for heterocyclic halides
CAS Number Not available (research intermediate)-

Safety and Handling Precautions:

4-Chloroquinazoline derivatives are reactive electrophiles and should be handled with care.

  • Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[12]

  • Precautionary Measures:

    • Always work in a well-ventilated chemical fume hood.[3]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene).[3]

    • Avoid inhalation of dust and vapors.

    • In case of contact with skin or eyes, rinse immediately and thoroughly with water.[13]

    • Store in a cool, dry place away from moisture and strong oxidizing agents.[3]

Experimental Protocols

The overall workflow for the synthesis of a targeted kinase inhibitor using 4-Chloro-6-ethylquinazoline is a three-stage process. This modular approach allows for purification and characterization at each critical step, ensuring the quality and integrity of the final product.

G cluster_0 Protocol 1: Precursor Synthesis cluster_1 Protocol 2: Intermediate Activation cluster_2 Protocol 3: Drug Candidate Synthesis A 2-Amino-5-ethylbenzoic Acid C 6-Ethylquinazolin-4(3H)-one A->C B Formamide B->C E 4-Chloro-6-ethylquinazoline C->E D Thionyl Chloride (SOCl₂) D->E G Final Product: N-(3-ethynylphenyl)-6-ethylquinazolin-4-amine E->G F 3-Ethynylaniline F->G

Caption: Overall workflow for the synthesis of a 4-anilinoquinazoline drug candidate.

Protocol 1: Synthesis of 6-Ethylquinazolin-4(3H)-one

Principle: This protocol employs a variation of the Niementowski quinazoline synthesis.[14] 2-Amino-5-ethylbenzoic acid is cyclized with formamide, which serves as both the reagent to introduce the C2 carbon and as the solvent. This one-pot condensation is a robust and widely used method for preparing the foundational quinazolinone core.[15]

Materials:

  • 2-Amino-5-ethylbenzoic acid (1.0 eq)

  • Formamide (20-30 eq)

  • High-temperature reaction vessel with magnetic stirring and reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Combine 2-amino-5-ethylbenzoic acid (e.g., 10.0 g, 60.5 mmol) and formamide (e.g., 100 mL) in the reaction vessel.

  • Heat the mixture with vigorous stirring to 160-170 °C. The reaction is typically monitored by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane as eluent).

  • Maintain the temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature. A precipitate will form.

  • Pour the mixture into cold water (e.g., 500 mL) and stir for 30 minutes to fully precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water (3 x 100 mL) and then with a small amount of cold ethanol to remove residual formamide.

  • Dry the product under vacuum at 60 °C to a constant weight. The product, 6-ethylquinazolin-4(3H)-one, is typically obtained as a white to off-white solid and can be used in the next step without further purification if high purity is achieved.

Causality and Insights:

  • Excess Formamide: Using formamide in large excess ensures it acts effectively as both solvent and reagent, driving the reaction to completion.

  • High Temperature: The high reaction temperature is necessary to overcome the activation energy for the cyclization and dehydration steps.

  • Work-up: Precipitation in water is an effective method for isolating the product, as the quinazolinone is poorly soluble in aqueous media while formamide is highly soluble.

Protocol 2: Synthesis of 4-Chloro-6-ethylquinazoline

Principle: This step involves the conversion of the C4-hydroxyl group (in its keto-enol tautomeric form) of the quinazolinone into a highly reactive chloro group.[14] Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this transformation. A catalytic amount of N,N-dimethylformamide (DMF) is often used to form the Vilsmeier-Haack reagent in situ, which is the active electrophilic species that facilitates the chlorination.

G A 6-Ethylquinazolin-4(3H)-one E Vilsmeier-Haack Intermediate A->E Reacts with B SOCl₂ (Thionyl Chloride) B->E C cat. DMF C->E D Reflux D->E Heat F 4-Chloro-6-ethylquinazoline E->F Elimination

Caption: Reaction scheme for the chlorination of the quinazolinone precursor.

Materials:

  • 6-Ethylquinazolin-4(3H)-one (1.0 eq)

  • Thionyl chloride (SOCl₂) (5-10 eq)

  • N,N-Dimethylformamide (DMF) (catalytic, ~0.1 eq)

  • Toluene or Dichloromethane (anhydrous)

  • Round-bottom flask with reflux condenser and drying tube (or N₂ atmosphere)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 6-ethylquinazolin-4(3H)-one (e.g., 5.0 g, 28.7 mmol) and anhydrous toluene (e.g., 50 mL).

  • Slowly add thionyl chloride (e.g., 10.5 mL, 143.5 mmol) to the suspension at room temperature with stirring. The addition is exothermic.

  • Add a catalytic amount of DMF (e.g., 0.2 mL).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. Caution: Thionyl chloride is corrosive and reacts violently with water. The distillation apparatus should be equipped with a trap containing a sodium hydroxide solution.

  • The crude residue is then dissolved in dichloromethane (DCM, 100 mL) and carefully poured into a beaker containing crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic components.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (e.g., using a gradient of Hexane:Ethyl Acetate) to afford 4-chloro-6-ethylquinazoline as a pale yellow solid.

Causality and Insights:

  • Anhydrous Conditions: The reaction must be performed under anhydrous conditions as thionyl chloride reacts readily with water.

  • Excess SOCl₂: Using excess thionyl chloride also allows it to act as a co-solvent and ensures the reaction goes to completion.

  • Neutralization: The basic work-up with NaHCO₃ is crucial to quench the reaction and neutralize the highly acidic environment, preventing degradation of the product.

Protocol 3: Synthesis of N-(3-ethynylphenyl)-6-ethylquinazolin-4-amine (A Representative Kinase Inhibitor)

Principle: This final step is a nucleophilic aromatic substitution (SₙAr) reaction. The electron-deficient quinazoline ring, activated by the chloro leaving group at C4, readily reacts with the nucleophilic amino group of 3-ethynylaniline.[16] The 3-ethynyl substituent on the aniline ring is a common feature in potent, irreversible EGFR inhibitors, where it can form a covalent bond with a cysteine residue in the enzyme's active site.[7]

Materials:

  • 4-Chloro-6-ethylquinazoline (1.0 eq)

  • 3-Ethynylaniline (1.0-1.2 eq)

  • Isopropanol (IPA) or n-Butanol

  • Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-6-ethylquinazoline (e.g., 1.0 g, 5.19 mmol) in isopropanol (20 mL).

  • Add 3-ethynylaniline (e.g., 0.67 g, 5.71 mmol, 1.1 eq).

  • Heat the mixture to reflux (approx. 82 °C) and stir for 4-8 hours. The reaction progress can be monitored by TLC. Often, the product hydrochloride salt will precipitate from the reaction mixture.

  • Cool the reaction to room temperature. If a precipitate has formed, collect it by vacuum filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • To obtain the free base, dissolve the crude solid in DCM and wash with a saturated NaHCO₃ solution. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield N-(3-ethynylphenyl)-6-ethylquinazolin-4-amine.

Causality and Insights:

  • Solvent Choice: Isopropanol or n-butanol are excellent solvents for this reaction as they have appropriate boiling points and can solubilize the reactants.

  • Acid Scavenger: While the reaction can proceed without a base, the HCl generated can protonate the product or starting aniline. Adding a non-nucleophilic base like DIPEA can sometimes improve yields by scavenging the acid.

  • Product Precipitation: The hydrochloride salt of the 4-anilinoquinazoline product is often less soluble in the alcohol solvent than the starting materials, providing a simple method of initial purification.

Conclusion

4-Chloro-6-ethylquinazoline is a versatile and strategically important intermediate for the synthesis of targeted kinase inhibitors. The protocols outlined in this application note provide a robust and logical pathway from simple starting materials to a complex, drug-like molecule. By understanding the chemical principles behind each transformation, researchers can effectively utilize this intermediate to generate novel quinazoline derivatives and contribute to the discovery of next-generation cancer therapeutics.

Sources

Method

Application Note: Regioselective Derivatization of 2-Chloro-6-ethylquinazolin-4-ol for Kinase Inhibitor SAR Studies

Executive Summary The quinazoline core is a profoundly privileged structural motif in medicinal chemistry, serving as the foundational scaffold for numerous FDA-approved tyrosine kinase inhibitors (TKIs) such as gefitini...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline core is a profoundly privileged structural motif in medicinal chemistry, serving as the foundational scaffold for numerous FDA-approved tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, and afatinib[1]. In Structure-Activity Relationship (SAR) campaigns targeting Epidermal Growth Factor Receptor (EGFR), MEK, or Src kinases, modifying the C2 and C4 positions of the quinazoline ring is critical. These vectors dictate hinge-binding interactions within the ATP pocket and influence overall pharmacokinetic properties[2].

This technical guide details a highly efficient, divergent derivatization strategy for 2-Chloro-6-ethylquinazolin-4-ol (CAS 1599338-50-7). The C6-ethyl group provides baseline lipophilicity to occupy the hydrophobic pocket of the kinase domain, allowing drug development professionals to focus combinatorial library generation entirely on the C2 and C4 vectors.

Chemical Logic & Mechanistic Causality

Direct nucleophilic substitution on 2-Chloro-6-ethylquinazolin-4-ol is synthetically restrictive. The C4-hydroxyl group (which exists in tautomeric equilibrium with quinazolin-4(3H)-one) donates electron density into the pyrimidine ring, significantly dampening the electrophilicity of the C2-carbon.

To unlock the scaffold for rapid SAR library generation, the C4-OH must first be converted into a highly reactive chloride leaving group using Phosphorus oxychloride (POCl₃)[3]. This yields the versatile intermediate 2,4-dichloro-6-ethylquinazoline .

Once activated, the scaffold exhibits profound regioselectivity. Density Functional Theory (DFT) calculations demonstrate that the C4 position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient than the C2 position[4]. Consequently, the activation energy for forming the intermediate Meisenheimer complex is substantially lower at C4[5]. This electronic disparity dictates a sequential, temperature-controlled Nucleophilic Aromatic Substitution (SNAr) strategy:

  • Kinetic Control (C4): Mild conditions (25–80°C) selectively functionalize C4.

  • Thermodynamic/Forcing Control (C2): Harsher conditions (>120°C) or transition-metal catalysis are deployed to functionalize the less reactive C2 position[5].

Workflow Visualization

SAR_Workflow A 2-Chloro-6-ethylquinazolin-4-ol (Starting Material) B 2,4-Dichloro-6-ethylquinazoline (Activated Intermediate) A->B POCl3, PhNMe2 Reflux, 3-5h C 2-Chloro-4-(substituted)-6-ethylquinazoline (C4 Regioselective SNAr) B->C R1-NH2 (Nucleophile) iPrOH, 25-80°C D 2,4-Disubstituted-6-ethylquinazoline (Final SAR Library Compound) C->D R2-NH2 / R2-OH DMF, 120°C or MW

Fig 1: Regioselective derivatization workflow for 2-Chloro-6-ethylquinazolin-4-ol.

Quantitative Reaction Parameters

The following table summarizes the expected reaction metrics across the three-step derivatization sequence.

Reaction PhaseTarget PositionReagent / NucleophileTemperature & TimeExpected YieldRegioselectivity (C4:C2)
Chlorination C4 (-OH to -Cl)POCl₃, N,N-dimethylaniline105°C (Reflux), 4h75–85%N/A
SNAr (Step 1) C4Anilines, Benzylamines25–80°C, 2–6h80–95%>99:1
SNAr (Step 2) C2Aliphatic Amines, Alcohols120–150°C (MW), 2–12h60–80%N/A (C4 blocked)

Step-by-Step Experimental Protocols

Protocol A: Scaffold Activation (Synthesis of 2,4-Dichloro-6-ethylquinazoline)

Causality Note: N,N-dimethylaniline is utilized not just as an acid scavenger, but as a nucleophilic catalyst that accelerates the chlorination of the tautomeric carbonyl while preventing the degradation often seen with aliphatic amine bases.

  • Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and an argon inlet, suspend 2-Chloro-6-ethylquinazolin-4-ol (1.0 eq) in neat Phosphorus oxychloride (POCl₃, 10.0 eq).

  • Catalysis: Add N,N-dimethylaniline (1.2 eq) dropwise. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (approx. 105°C) for 4 hours. Monitor the consumption of the starting material via LC-MS[6].

  • Workup (Self-Validating Step): Cool the mixture to room temperature. Carefully pour the reaction dropwise into vigorously stirred crushed ice to quench excess POCl₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: The intermediate should present as a distinct, less polar spot on TLC (Hexanes/EtOAc 8:2). LC-MS will show the expected isotopic pattern for a dichloro-compound (M, M+2, M+4 in a 9:6:1 ratio)[3].

Protocol B: Regioselective C4 SNAr (First Library Diversification)

Causality Note: Isopropanol (iPrOH) is the preferred solvent here. Protic solvents stabilize the leaving chloride ion, while the relatively low boiling point prevents thermal over-activation that could lead to unwanted C2 substitution.

  • Setup: Dissolve 2,4-dichloro-6-ethylquinazoline (1.0 eq) in anhydrous Isopropanol (0.2 M).

  • Nucleophile Addition: Add the desired primary amine (e.g., 3-chloro-4-fluoroaniline for EGFR SAR) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Stir at room temperature for highly nucleophilic aliphatic amines, or heat to 80°C for 3-5 hours for less nucleophilic anilines.

  • Workup: Concentrate the solvent. Partition the residue between Dichloromethane (DCM) and saturated aqueous NaHCO₃. Extract, dry, and purify via flash chromatography.

  • Validation (Critical): To unequivocally prove C4 regioselectivity over C2, perform a 2D-NOESY NMR experiment. A spatial cross-peak between the C5-aromatic proton of the quinazoline core and the proximal protons of the newly introduced C4-amine confirms correct regiochemistry[4].

Protocol C: C2 SNAr / Cross-Coupling (Second Library Diversification)

Causality Note: With the highly electrophilic C4 position blocked, the C2-chloride requires significant thermal energy to overcome the activation barrier for SNAr. Microwave (MW) irradiation ensures rapid, uniform heating, minimizing decomposition byproducts.

  • Setup: In a microwave-safe vial, combine the 2-chloro-4-amino-6-ethylquinazoline intermediate (1.0 eq) and the secondary nucleophile (e.g., an aliphatic amine or alcohol) (3.0 eq).

  • Solvent & Base: Add anhydrous DMF or NMP (0.1 M) and Potassium Carbonate (K₂CO₃) (3.0 eq).

  • Reaction: Seal the vial and subject it to microwave irradiation at 130°C for 1–2 hours. (Alternatively, heat in a sealed tube in an oil bath at 140°C for 12 hours).

  • Workup: Dilute with water to precipitate the product. Filter the solid, wash with cold water, and purify via preparative HPLC to obtain the final SAR compound.

  • Validation: Purity must be >95% by UPLC-UV prior to biological screening against kinase panels.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)
  • Medicinal Chemistry Perspectives on Recent Advances in Src Kinase Inhibitors Source: ResearchGate URL
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis Source: ResearchGate URL
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights (MDPI)
  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives Source: Longdom Publishing URL
  • Supporting Information: Typical Procedure for Preparation of 2,4-Dichloroquinazoline Source: The Royal Society of Chemistry URL

Sources

Application

Introduction: Establishing the Analytical Framework for a Key Pharmaceutical Intermediate

An Application Note for the Comprehensive Purity Assessment of 2-Chloro-6-ethylquinazolin-4-ol 2-Chloro-6-ethylquinazolin-4-ol is a heterocyclic compound belonging to the quinazolinone class, a scaffold of significant in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Comprehensive Purity Assessment of 2-Chloro-6-ethylquinazolin-4-ol

2-Chloro-6-ethylquinazolin-4-ol is a heterocyclic compound belonging to the quinazolinone class, a scaffold of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives.[1][2][3] As a critical starting material or intermediate, the purity of 2-Chloro-6-ethylquinazolin-4-ol directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous characterization and control of impurities in drug substances and products, as outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]

This application note provides a comprehensive, multi-faceted strategy for the purity assessment of 2-Chloro-6-ethylquinazolin-4-ol. We eschew a single-method approach in favor of an orthogonal analytical framework, which employs multiple techniques with different separation and detection principles. This ensures a complete and reliable purity profile, capable of detecting and quantifying a wide range of potential impurities, including process-related impurities, degradation products, residual solvents, and non-volatile components. The methodologies described herein are grounded in established scientific principles and adhere to the validation standards set forth in ICH Q2(R2), ensuring that the analytical procedures are fit for their intended purpose.[8][9][10][11][12]

The Orthogonal Analytical Strategy: A Multi-Pronged Approach to Purity

The core principle of our approach is that no single analytical technique is sufficient to declare a substance "pure." An effective purity assessment relies on an orthogonal strategy, where different methods provide complementary information. For 2-Chloro-6-ethylquinazolin-4-ol, we combine high-selectivity chromatographic separation, definitive spectroscopic identification, and bulk thermal property analysis. This integrated workflow provides a robust and cross-verifiable assessment of the material's quality.

cluster_Main Purity Assessment Workflow for 2-Chloro-6-ethylquinazolin-4-ol Sample Bulk Sample (2-Chloro-6-ethylquinazolin-4-ol) HPLC HPLC-UV/DAD (Primary Assay & Related Impurities) Sample->HPLC Separation & Quantification GC_MS Headspace GC-MS (Residual Solvents) Sample->GC_MS Volatiles Thermal Thermal Analysis (DSC/TGA) Sample->Thermal Bulk Properties (Water, Non-volatiles) Spectroscopy Spectroscopy (MS, NMR) HPLC->Spectroscopy Impurity ID Mass_Balance Final Purity Calculation (Mass Balance Approach) HPLC->Mass_Balance GC_MS->Mass_Balance Thermal->Mass_Balance

Caption: Orthogonal workflow for comprehensive purity analysis.

Primary Purity Assay: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Scientific Rationale: RP-HPLC is the cornerstone technique for purity determination of non-volatile, thermally labile organic compounds like 2-Chloro-6-ethylquinazolin-4-ol.[13] Its high resolving power allows for the separation of the main component from structurally similar process impurities and degradation products. The quinazolinone core possesses a strong chromophore, making it highly suitable for detection by UV-Vis or Diode Array Detectors (DAD).

Protocol 1: RP-HPLC Method for Purity and Impurity Profiling

Objective: To separate, detect, and quantify 2-Chloro-6-ethylquinazolin-4-ol and its related organic impurities.

Instrumentation & Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

  • Reference standard of 2-Chloro-6-ethylquinazolin-4-ol.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Filter and degas both mobile phases prior to use.[14]

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.[14]

  • Sample Preparation: Prepare the test sample in the same manner as the standard to a concentration of 0.5 mg/mL.

  • Chromatographic Analysis:

    • Inject the standard and sample solutions.

    • Record the chromatograms and integrate the peak areas.

  • Calculation: Calculate the purity using the area percent method. For quantification of specific impurities, a validated external standard method should be used.

Data Presentation: HPLC Method Parameters

ParameterConditionRationale
Column C18, 250mm x 4.6mm, 5µmProvides excellent retention and resolution for aromatic heterocyclic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid improves peak shape and ensures compatibility with mass spectrometry if used for impurity identification.[15][16]
Elution GradientEnsures elution of both polar and non-polar impurities within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CMaintains stable retention times and improves reproducibility.
Detection DAD at 254 nmThe quinazolinone ring system exhibits strong absorbance in this region. DAD allows for peak purity assessment.
Injection Vol. 10 µLBalances sensitivity with the risk of column overloading.

Analysis of Volatile Impurities: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Scientific Rationale: The synthesis of 2-Chloro-6-ethylquinazolin-4-ol likely involves organic solvents, which may remain in the final product as residual impurities. HS-GC-MS is the gold standard for identifying and quantifying these volatile compounds.[13] The headspace technique samples the vapor phase above the sample, avoiding the injection of non-volatile matrix components, while the mass spectrometer provides definitive identification of the eluted solvents.

Protocol 2: HS-GC-MS for Residual Solvent Analysis

Objective: To identify and quantify residual solvents in the bulk sample.

Instrumentation & Materials:

  • GC-MS system with a headspace autosampler.

  • DB-624 or equivalent capillary column (e.g., 30 m x 0.32 mm, 1.8 µm).

  • Dimethyl sulfoxide (DMSO) or other suitable high-boiling solvent.

  • Certified reference standards of common laboratory solvents.

Procedure:

  • Standard Preparation: Prepare a stock solution of expected residual solvents in DMSO. Create a calibration curve by spiking known amounts into empty headspace vials.

  • Sample Preparation: Accurately weigh approximately 100 mg of the 2-Chloro-6-ethylquinazolin-4-ol sample directly into a headspace vial and add a precise volume of DMSO.

  • HS-GC-MS Analysis:

    • Equilibrate the vials in the headspace oven to allow volatiles to partition into the gas phase.

    • Automatically inject the headspace gas onto the GC column.

    • Run the GC-MS program to separate and identify the solvents.

  • Quantification: Quantify the amount of each solvent by comparing the peak areas from the sample to the calibration curve.

Data Presentation: GC-MS Method Parameters

ParameterConditionRationale
Column DB-624 (or equivalent)Mid-polar phase ideal for separating a wide range of common organic solvents.
Carrier Gas Helium at 1.5 mL/minInert carrier gas providing good chromatographic efficiency.
HS Oven Temp. 100 °CEnsures efficient volatilization of solvents without degrading the sample.
GC Oven Program 40°C (10 min), then 10°C/min to 200°CSeparates solvents based on their boiling points.
MS Ionization Electron Impact (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and confident identification.[17][18]
MS Scan Range 10 - 300 amuCovers the mass range of common organic solvents.

Structural Elucidation and Impurity Identification

Scientific Rationale: While chromatography separates components, spectroscopy identifies them. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are indispensable for confirming the structure of the main component and elucidating the structures of unknown impurities detected by HPLC.

  • Mass Spectrometry (MS): Provides the molecular weight of a compound via its molecular ion peak and structural clues from its fragmentation pattern.[19] Coupling HPLC to a mass spectrometer (LC-MS) is a powerful tool for obtaining the mass of each separated impurity in real-time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers the most definitive structural information by mapping the carbon-hydrogen framework of a molecule.[1][20][21] While less sensitive than MS, NMR is the ultimate tool for unambiguous structure confirmation of the main component and any isolated impurities.

Protocol 3: General Procedure for NMR Analysis

Objective: To confirm the chemical structure of 2-Chloro-6-ethylquinazolin-4-ol.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[1]

  • Data Acquisition:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals.

    • If necessary, perform 2D NMR experiments (e.g., HSQC, HMBC) to establish connectivity between protons and carbons for full structural assignment.[22][23]

Bulk Property and Non-Volatile Impurity Analysis: Thermal Methods

Scientific Rationale: Thermal analysis techniques provide information about the bulk properties of the material and can detect impurities that are not amenable to chromatography, such as water and inorganic salts.

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. For highly pure crystalline substances, DSC can be used to determine purity based on the van't Hoff law of melting point depression.[24][25] The presence of impurities broadens and lowers the melting endotherm.

  • Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature. It is an excellent method for quantifying the total content of volatile components (like water and residual solvent) and determining the amount of non-volatile inorganic residue (ash).[26][27][28]

Protocol 4: Purity Determination by DSC

Objective: To estimate the molar purity of the crystalline sample.

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a slow, controlled rate (e.g., 2 °C/min) through its melting transition.

    • Record the heat flow versus temperature.

  • Calculation: Use the instrument's software to calculate the molar purity based on the shape of the leading edge of the melting peak, applying the van't Hoff equation.

Data Integration and Final Purity Calculation

Scientific Rationale: A definitive purity value is best expressed using a mass balance approach, where the sum of all impurities is subtracted from 100%.[13] This method combines data from all the orthogonal techniques performed.

Sources

Method

experimental setup for biological screening of 2-Chloro-6-ethylquinazolin-4-ol

An Application Note for the Biological Screening of 2-Chloro-6-ethylquinazolin-4-ol Abstract The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Biological Screening of 2-Chloro-6-ethylquinazolin-4-ol

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved anti-cancer drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, most notably through the inhibition of protein kinases and disruption of microtubule dynamics.[2][3] This document provides a comprehensive, hypothesis-driven experimental framework for the initial biological screening of a novel derivative, 2-Chloro-6-ethylquinazolin-4-ol. We present a multi-tiered approach, beginning with broad-spectrum cell viability screening to establish cytotoxic potential, followed by targeted biochemical assays to deconvolute the mechanism of action, with a focus on kinase inhibition. This guide is intended for researchers in drug discovery and oncology, providing detailed, self-validating protocols and the scientific rationale behind each experimental choice.

Introduction: The Rationale for Screening Quinazolinone Derivatives

Quinazolinone and its derivatives have garnered significant attention due to their diverse pharmacological profiles, including anti-inflammatory, anti-convulsant, and potent anti-tumor activities.[1] In oncology, this scaffold is particularly prominent. Several FDA-approved drugs, such as Gefitinib and Dacomitinib, are quinazoline-based tyrosine kinase inhibitors that have revolutionized the treatment of certain cancers, especially non-small-cell lung carcinoma.[3][4]

The primary mechanisms through which quinazolinone derivatives exert their anticancer effects include:

  • Inhibition of Protein Kinases: Many derivatives act as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[4][5] Dysregulation of these kinases is a hallmark of many cancers, making them prime therapeutic targets.

  • Induction of Cell Death Pathways: These compounds are known to trigger programmed cell death, including apoptosis and autophagy, in various cancer cell lines.[1][6]

  • Disruption of Cell Cycle Progression: By targeting key cell cycle regulators, some derivatives can induce cell cycle arrest, preventing tumor cell proliferation.[2]

Given this precedent, the systematic screening of novel derivatives like 2-Chloro-6-ethylquinazolin-4-ol is a rational approach to identify new lead compounds for cancer therapy. The screening cascade proposed herein is designed to efficiently determine its cytotoxic efficacy and elucidate its primary mechanism of action.

A Multi-Tiered Screening Workflow

A successful screening campaign requires a logical progression from broad, high-throughput assays to more focused, mechanism-of-action studies. This strategy maximizes efficiency and ensures that resources are focused on the most promising hits.

G cluster_0 Tier 1: Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Tier 2: Mechanism of Action (MoA) Studies cluster_3 Tier 3: Advanced Profiling A High-Throughput Cytotoxicity Assay (e.g., MTT Assay) B Dose-Response Analysis (Calculate IC50) A->B  Active Compound Identified C Biochemical Kinase Assay (e.g., EGFR, VEGFR) B->C  Potent Cytotoxicity Confirmed F Cell Cycle & Apoptosis Analysis B->F  Parallel MoA Investigation D Cell-Based Target Engagement (e.g., Phospho-protein Western Blot) C->D  Direct Inhibition Observed E Kinase Selectivity Profiling D->E  Target Validated

Figure 1: A multi-tiered workflow for screening 2-Chloro-6-ethylquinazolin-4-ol.

Tier 1 Protocol: Primary Cytotoxicity Screening via MTT Assay

The first step is to determine if the compound exhibits broad cytotoxic or anti-proliferative effects against cancer cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8]

Protocol 3.1: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) to ~80% confluency.

    • Trypsinize, count, and resuspend cells to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[9]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 2-Chloro-6-ethylquinazolin-4-ol in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Controls: Include wells with vehicle (DMSO at the highest concentration used, typically ≤0.5%) as a negative control and a known cytotoxic agent (e.g., 10 µM Doxorubicin) as a positive control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time may need to be optimized depending on the cell line's doubling time.[10]

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, until purple precipitates are visible.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).[11]

ParameterRecommended ValueRationale
Cell Line Panel A549 (Lung), MCF-7 (Breast), HCT116 (Colon)Represents common cancer types with varying genetic backgrounds.
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in an exponential growth phase during the assay.
Compound Conc. 0.01 µM to 100 µM (8-point dilution)Covers a wide range to accurately determine the IC50 value.
Incubation Time 48 or 72 hoursAllows for multiple cell doubling times for the compound to exert its effect.
Positive Control Doxorubicin or StaurosporineValidates that the assay system can detect cytotoxicity.
Vehicle Control DMSO (concentration matched)Accounts for any effects of the solvent on cell viability.

Tier 2 Protocol: Biochemical Kinase Inhibition Assay

If 2-Chloro-6-ethylquinazolin-4-ol demonstrates potent cytotoxicity (e.g., IC50 < 10 µM), the next logical step is to investigate its effect on a primary target class for this scaffold: protein kinases.[4] A biochemical assay using a purified recombinant kinase allows for the direct measurement of inhibition, independent of cellular uptake or off-target effects. The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[12][13]

Rationale for Target Selection: EGFR

The Epidermal Growth Factor Receptor (EGFR) is a well-established target for quinazoline-based inhibitors.[4] Its signaling pathway is crucial for cell proliferation and survival, and its hyperactivation is a driver in many cancers.[12]

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation P P RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK NUCLEUS Nucleus ERK->NUCLEUS AKT AKT PI3K->AKT AKT->NUCLEUS OUTPUT Gene Expression (Proliferation, Survival) NUCLEUS->OUTPUT

Figure 2: Simplified EGFR signaling pathway, a primary target for quinazoline inhibitors.

Protocol 4.1: In Vitro EGFR Kinase Assay (ADP-Glo™ Format)

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[12]

    • Reconstitute recombinant human EGFR kinase, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and ATP according to the manufacturer's protocol (e.g., Promega, BPS Bioscience).[12][14]

    • Prepare serial dilutions of 2-Chloro-6-ethylquinazolin-4-ol in kinase buffer.

  • Kinase Reaction Setup (384-well plate):

    • To each well, add:

      • 1 µL of diluted compound or vehicle (DMSO).

      • 2 µL of EGFR enzyme (e.g., 2.5 ng/µL).

      • 2 µL of Substrate/ATP mix (e.g., 0.5 µg/µL substrate and 25 µM ATP).

    • Scientist's Note: The ATP concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.[15]

  • Reaction and Detection:

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[12]

  • Data Acquisition and Analysis:

    • Read luminescence using a plate reader.

    • Calculate % Kinase Inhibition for each concentration.

    • Formula: % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_NoEnzyme) / (RLU_Vehicle - RLU_NoEnzyme)).

    • Plot % Inhibition against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.[16]

Data Analysis: Calculating the IC50 Value

The IC50 (half-maximal inhibitory concentration) is a critical measure of a compound's potency.[10][17] It is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression.[18]

The Four-Parameter Logistic (4PL) Model: The relationship between inhibitor concentration and biological response is typically modeled by the following equation:

Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Where:

  • Y: The measured response (% Viability or % Inhibition).

  • X: The logarithm of the compound concentration.

  • Top: The maximum plateau of the curve.

  • Bottom: The minimum plateau of the curve.

  • IC50: The concentration of the compound that elicits a response halfway between the Top and Bottom plateaus.[16]

  • HillSlope: Describes the steepness of the curve.

This analysis is readily performed using software like GraphPad Prism or Origin.[11]

G Conceptual IC50 Dose-Response Curve xaxis Log[Inhibitor] yaxis Response (% Inhibition) origin origin->xaxis Concentration origin->yaxis Effect p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 ic50_x IC50 p4->ic50_x p6 p5->p6 p7 p6->p7 ic50_y 50% ic50_y->p4

Figure 3: A representative sigmoidal curve used to determine the IC50 value.

Summary and Future Directions

This application note outlines a foundational, two-tiered strategy for the initial biological characterization of 2-Chloro-6-ethylquinazolin-4-ol. By first establishing broad-spectrum cytotoxicity and then probing a highly probable molecular target, this workflow provides a robust and efficient path to identifying its potential as an anticancer agent.

Positive results from this cascade (i.e., potent cellular IC50 and direct kinase inhibition) would warrant further investigation, including:

  • Kinase Selectivity Profiling: Screening against a broad panel of kinases to determine target specificity and potential off-target effects.[19]

  • Cell-Based Target Engagement: Confirming target inhibition within a cellular context, for example, by using an in-cell Western assay to measure the phosphorylation status of EGFR and its downstream effectors like AKT and ERK.[20]

  • Apoptosis and Cell Cycle Analysis: Using flow cytometry to determine if the observed cytotoxicity is due to apoptosis induction or cell cycle arrest.[21]

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in preclinical animal models.

This structured approach, grounded in the known pharmacology of the quinazolinone scaffold, provides a clear and scientifically rigorous framework for advancing novel compounds in the drug discovery pipeline.

References

  • Title: Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) Source: Spandidos Publications URL: [Link]

  • Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities Source: MDPI (Molecules) URL: [Link]

  • Title: MTT Assay: Assessing Cell Proliferation Source: Boster Biological Technology URL: [Link]

  • Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: clyte URL: [Link]

  • Title: Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent Source: Journal of Molecular and Organic Chemistry URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: MTT Cell Assay Protocol Source: Texas Children's Hospital URL: [Link]

  • Title: MTT (Assay protocol) Source: Community of Experts - Addgene URL: [Link]

  • Title: Protocol Recommendations for Performing a Kinase Inhibition Assay Source: BellBrook Labs URL: [Link]

  • Title: High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors Source: PubMed URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents Source: ACS Omega URL: [Link]

  • Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: MDPI (Molecules) URL: [Link]

  • Title: An insight into the therapeutic potential of quinazoline derivatives as anticancer agents Source: RSC Publishing (RSC Medicinal Chemistry) URL: [Link]

  • Title: Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: IC50 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Choosing the Right Assay for Your Kinase Drug Discovery Source: Reaction Biology URL: [Link]

  • Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL: [Link]

  • Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: ACS Omega URL: [Link]

  • Title: Cell Culture Based in vitro Test Systems for Anticancer Drug Screening Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

  • Title: In-cell Western Assays for IC50 Determination Source: Azure Biosystems URL: [Link]

  • Title: Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: 3.4. In Vitro Anticancer Activity Source: Bio-protocol URL: [Link]

  • Title: The Estimation of Absolute IC50 and Its 95% Confidence Interval Source: The Wistar Institute Research URL: [Link]

  • Title: 3.2. In Vitro Anticancer Screening Source: Bio-protocol URL: [Link]

  • Title: Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course Source: Anticancer Research URL: [Link]

  • Title: EGFR Kinase Assay Kit Source: BPS Bioscience URL: [Link]

Sources

Application

Advanced Protocols for Nucleophilic Aromatic Substitution (SNAr) on 2-Chloroquinazolines: Mechanistic Insights and Workflow Optimization

Introduction & Mechanistic Causality The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, covalent KRAS inhibitors, and G-quadrupl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, covalent KRAS inhibitors, and G-quadruplex (G4) DNA ligands[1]. While nucleophilic aromatic substitution (SNAr) is the standard method for functionalizing this heterocycle, the reactivity of the C2 position presents unique thermodynamic and kinetic challenges compared to the highly reactive C4 position.

In 2,4-dichloroquinazoline systems, the C4 position possesses a significantly lower Lowest Unoccupied Molecular Orbital (LUMO) energy, making it highly susceptible to nucleophilic attack even under mild conditions (e.g., 0–5 °C) [2]. Consequently, isolated 2-chloroquinazolines—or derivatives where the C4 position is already substituted—require substantial activation energy to overcome the barrier for Meisenheimer complex formation at C2. To drive these reactions to completion, chemists must strategically manipulate solvent polarity, thermal energy (via microwave or continuous flow), and base catalysis based on the specific nucleophile's steric and electronic properties.

Protocol Selection Logic

The choice of SNAr protocol depends entirely on the nucleophile's strength and the intended scale of the reaction.

ProtocolSelection Start 2-Chloroquinazoline Substrate NucType Nucleophile Reactivity? Start->NucType StrongNuc Strong Nucleophiles (Primary Amines, Thiols) NucType->StrongNuc High Reactivity WeakNuc Weak/Hindered Nucleophiles (Anilines, Sec-Amines) NucType->WeakNuc Low Reactivity Batch Protocol A: Conventional Batch (80-100 °C, 12-48 h) StrongNuc->Batch Scale Production Scale? WeakNuc->Scale MW Protocol B: Microwave-Assisted (150 °C, 1 h) Scale->MW Discovery/Small Scale Flow Protocol C: Continuous Flow (225 °C, 16 min) Scale->Flow Scale-Up/Library Gen

Figure 1: Decision matrix for selecting the optimal SNAr protocol for 2-chloroquinazolines based on nucleophile strength and reaction scale.

Quantitative Data Summary

The following table summarizes the expected parameters and efficiencies for the three primary SNAr methodologies.

ProtocolOptimal NucleophilesActivation MethodTemp (°C)Residence/Reaction TimeTypical Yield (%)Key Advantage
A. Batch Primary amines, thiolsThermal (Reflux)80–10012–48 h60–85%Simple setup, scalable without specialized equipment
B. Microwave Guanidines, sec-aminesMicrowave Irradiation1501 h50–75%Rapid screening, overcomes high steric hindrance
C. Flow Anilines, diverse aminesHigh T/P Continuous Flow22516 min70–95%Excellent heat transfer, safe high-T operation, scalable

Detailed Experimental Protocols

Protocol A: Conventional Batch SNAr (Thiol & Primary Amine Nucleophiles)

Use Case: Attachment of warheads for covalent inhibitors (e.g., KRAS/FGFR4 development)[1]. Causality: Ethanol is utilized as a protic solvent to support the solubility of both the organic quinazoline substrate and polar nucleophiles like thiourea. Reflux conditions provide the baseline thermal energy required to overcome the C2 activation barrier without degrading sensitive functional groups.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 2-chloroquinazoline derivative (1.0 equiv, e.g., 10 mmol) in absolute ethanol (0.2 M).

  • Nucleophile Addition: Add the nucleophile (e.g., thiourea or N-Boc-piperazine, 1.2 equiv). For amine nucleophiles, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) to scavenge the generated HCl.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 80 °C) while stirring for 12 to 48 hours. Monitor progression via LC-MS.

  • Workup (Thiouronium intermediates): If using thiourea, a thiouronium salt will precipitate. Cool the mixture to room temperature, filter the precipitate, and hydrolyze it by stirring in 0.1 N NaOH for 2 hours to yield the 2-mercaptoquinazoline.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 50 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Microwave-Assisted SNAr (Sterically Hindered Nucleophiles)

Use Case: Synthesis of G4 DNA ligands requiring the conjugation of bulky or highly basic groups like guanidines [3]. Causality: DMSO possesses a high loss tangent, efficiently converting microwave energy into intense, localized heat. Its polar aprotic nature stabilizes the anionic Meisenheimer complex during the SNAr transition state, drastically reducing reaction times from days to a single hour.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial, combine the 2-chloroquinazoline (1.0 equiv, 1 mmol) and the hindered nucleophile (e.g., guanidine hydrochloride, 2.0 equiv).

  • Solvent & Base: Suspend the reagents in anhydrous DMSO (2.0 mL, 0.5 M). Add DIPEA (3.0 equiv) to liberate the free base of the nucleophile in situ.

  • Irradiation: Seal the vial with a crimp cap. Irradiate the mixture in a dedicated microwave synthesizer set to 150 °C for 60 minutes (Dynamic power mode, max 200 W).

  • Quenching: Cool the vial rapidly using compressed air to 25 °C.

  • Isolation: Pour the crude mixture into ice-cold water (15 mL) to precipitate the product. Collect the solid via vacuum filtration, wash with cold water, and purify via flash chromatography if necessary.

Protocol C: Continuous-Flow SNAr (High-Throughput & Scale-Up)

Use Case: Rapid library generation and process scale-up utilizing anilines and aliphatic amines [4]. Causality: Operating at high pressures (12 MPa) prevents solvent boiling at extreme temperatures (225 °C). This massive thermal energy input forces the SNAr of weak anilines to completion in minutes. The microfluidic environment ensures rapid heat dissipation, preventing the thermal degradation typically seen in batch reactors at these temperatures.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a homogenous stock solution containing the 2-chloroquinazoline (0.1 M) and the amine nucleophile (0.15 M) in N-Methyl-2-pyrrolidone (NMP).

  • Reactor Priming: Prime a high-pressure flow reactor (e.g., Phoenix Flow Reactor™) equipped with a stainless-steel coil (volume = 8 mL) with pure NMP.

  • Parameter Setting: Set the reactor parameters to target optimal kinetics: Temperature = 225 °C, System Pressure = 12 MPa (regulated by a back-pressure regulator).

  • Execution: Pump the stock solution through the heated coil at a flow rate of 0.5 mL/min, achieving a precise residence time of 16 minutes.

  • Collection & Isolation: Collect the output stream into a flask. The product can be isolated by inline aqueous quenching or direct loading onto an automated reverse-phase flash chromatography system.

Self-Validation & Analytical Quality Control

A robust protocol must be a self-verifying system. To ensure the integrity of the SNAr transformation, perform the following analytical checks:

  • Regiochemical Verification (2D-NMR): If your starting material was a 2,4-dichloroquinazoline and you are confirming substitution exclusively at C2 (or C4), utilize 2D-NMR (NOESY or HMBC). A spatial correlation between the nucleophile's protons and the quinazoline C4-H (or adjacent C5-H) definitively confirms the regiochemistry [2].

  • Reaction Progress Monitoring (LC-MS): The displacement of the chlorine atom results in a distinct mass shift ( Δ Mass = + Mass of Nucleophile - 35.5 Da). The disappearance of the characteristic chlorine isotope pattern (a 3:1 ratio of M : M+2) in the mass spectrum is a definitive indicator of complete conversion.

  • Purity Assessment: Final compounds intended for biological evaluation must exhibit >95% purity by reverse-phase HPLC (UV detection at 220 nm and 254 nm) [1].

References

  • Selective Metalation of Functionalized Quinazolines to Enable Discovery and Advancement of Covalent KRAS Inhibitors Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Exploring the Dispersion and Electrostatic Components in Arene–Arene Interactions between Ligands and G4 DNA to Develop G4-Ligands Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Potential of Application of Microfluidic Devices in Preparative Chemistry Source: INEOS OPEN URL:[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: Molecules (MDPI) URL:[Link]

Sources

Method

Application Note: Development and Validation of In Vitro Assays for 2-Chloro-6-ethylquinazolin-4-ol Derivatives as EGFR Kinase Inhibitors

Introduction & Mechanistic Rationale 2-Chloro-6-ethylquinazolin-4-ol (CAS 1599338-50-7) is a highly versatile quinazolinone intermediate widely utilized in medicinal chemistry[1]. The quinazoline scaffold forms the pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-Chloro-6-ethylquinazolin-4-ol (CAS 1599338-50-7) is a highly versatile quinazolinone intermediate widely utilized in medicinal chemistry[1]. The quinazoline scaffold forms the pharmacophoric core of several FDA-approved tyrosine kinase inhibitors (TKIs). In targeted drug development, this scaffold is predominantly functionalized to inhibit the Epidermal Growth Factor Receptor (EGFR), a transmembrane glycoprotein whose aberrant activation drives mitogenic signaling in various neoplasms[2].

To evaluate novel derivatives synthesized from 2-Chloro-6-ethylquinazolin-4-ol, researchers require robust, self-validating in vitro assay cascades. This application note details a comprehensive two-tier screening protocol: a primary biochemical assay to quantify direct ATP-competitive kinase inhibition, and an orthogonal cellular viability assay to confirm target engagement and assess cytotoxicity.

The Causality of Kinase Inhibition

Quinazoline derivatives exert their pharmacological effect by mimicking the adenine ring of adenosine triphosphate (ATP). They competitively bind to the highly conserved ATP-binding pocket within the intracellular kinase domain of EGFR. This binding event prevents receptor autophosphorylation, thereby halting the downstream RAS/RAF/MEK/ERK signaling cascade and inducing apoptosis in EGFR-addicted cancer cells[2].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binds RAS RAS / RAF / MEK EGFR->RAS Phosphorylation Inhibitor 2-Chloro-6-ethylquinazolin-4-ol Derivatives Inhibitor->EGFR ATP-competitive Inhibition ERK ERK Activation RAS->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription

Fig 1. Mechanism of EGFR pathway inhibition by quinazoline derivatives.

Assay 1: Biochemical Evaluation (ADP-Glo™ Kinase Assay)

Assay Selection & Causality

Measuring kinase activity via traditional radiometric methods poses safety and disposal challenges. The ADP-Glo™ assay is a safer, luminescent alternative that quantifies the ADP formed during the kinase reaction[2]. It employs a depletion-conversion-bioluminescence mechanism: it first stoichiometrically consumes residual ATP without converting ADP, effectively resetting the nucleotide pool[3]. A detection mix then reconverts the generated ADP back into ATP, which drives a luciferase reaction[3]. This uncoupling of signal from background noise ensures a high signal-to-background ratio and eliminates interference from auto-fluorescent quinazoline compounds[3].

Workflow Step1 1. Kinase Reaction (EGFR + ATP + Substrate + Quinazoline Cpd) Step2 2. ATP Depletion (ADP-Glo Reagent) Step1->Step2 Step3 3. ADP to ATP Conversion (Kinase Detection Reagent) Step2->Step3 Step4 4. Luciferase Readout (Quantify Luminescence) Step3->Step4

Fig 2. Step-by-step workflow of the ADP-Glo luminescent kinase assay.

Step-by-Step Protocol
  • Reagent Preparation: Prepare 1X EGFR Kinase Buffer consisting of 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, and 50 μM DTT[2].

  • Compound Dilution: Dissolve 2-Chloro-6-ethylquinazolin-4-ol derivatives in 100% DMSO. Perform serial dilutions, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation and artifactual inhibition[4].

  • Kinase Reaction: In a 384-well low-volume white plate, add:

    • 1 µL of the diluted inhibitor (or 5% DMSO vehicle control)[2].

    • 2 µL of purified EGFR enzyme (diluted in kinase buffer to the optimal concentration)[2].

    • 2 µL of Substrate/ATP mix[2].

  • Primary Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the kinase reaction to proceed[2].

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate at room temperature for 40 minutes. This step halts the kinase reaction and depletes unreacted ATP[2].

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate the luminescent signal[2].

  • Readout: Record luminescence using a microplate reader with an integration time of 0.5–1 second per well[2].

Assay 2: Cellular Efficacy & Cytotoxicity

Assay Selection & Causality

Biochemical potency (IC50) does not guarantee cellular efficacy. Compounds must permeate the cell membrane and compete with high intracellular ATP concentrations (typically 1-5 mM). To validate the target specificity of 2-Chloro-6-ethylquinazolin-4-ol derivatives, we utilize a differential cytotoxicity screen using a luminescent ATP-detection assay (e.g., CellTiter-Glo®). By comparing an EGFR-dependent cell line (e.g., HCC827, harboring an EGFR exon 19 deletion) against an EGFR-independent cell line (e.g., A549, driven by KRAS mutation), researchers can distinguish on-target EGFR inhibition from off-target general cytotoxicity.

Step-by-Step Protocol
  • Cell Seeding: Harvest HCC827 and A549 cells and seed at a density of 5,000 cells/well in 90 µL of complete culture media into 96-well opaque-walled tissue culture plates.

  • Attachment: Incubate the plates overnight at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare 10X concentrated serial dilutions of the quinazoline derivatives in media. Add 10 µL of the compound to the respective wells (final concentration range: 0.1 nM to 10 µM).

  • Incubation: Incubate the treated cells for 72 hours at 37°C, 5% CO2.

  • Lysis & Detection: Equilibrate the plate and luminescent viability reagent to room temperature for 30 minutes. Add 100 µL of the reagent to each well.

  • Signal Stabilization: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence. The signal is directly proportional to the amount of intracellular ATP, serving as a surrogate marker for the number of metabolically active, viable cells.

Data Presentation & Quality Control

To ensure the integrity of the screening cascade, assay performance must be statistically validated. The Z'-factor is the gold standard metric for assay robustness. A Z'-factor 0.5 indicates a highly robust assay suitable for high-throughput screening (HTS).

Table 1: Optimal Reaction Conditions for EGFR Biochemical Assay
ParameterOptimal ConditionRationale
Enzyme (EGFR) 2-4 ng per wellEnsures linear product formation over 60 min.
ATP Concentration 10 µM (at or near Km)Balances signal strength while allowing competitive inhibition.
Substrate 0.2 µg/µL Poly(Glu,Tyr)Standard universal tyrosine kinase substrate.
DMSO Tolerance 1% final volumePrevents solvent-induced enzyme denaturation.
Incubation Time 60 minutesAllows steady-state kinetics to be reached.
Table 2: Expected Cellular Profiling Profiles
Compound ProfileHCC827 (EGFR Mutant) IC50A549 (KRAS Mutant) IC50Interpretation
Specific EGFR Inhibitor < 10 nM> 5,000 nMHigh target specificity; low off-target toxicity.
Non-Specific Cytotoxic ~ 500 nM~ 500 nMBroad cytotoxicity; poor kinase selectivity.
Inactive Derivative > 10,000 nM> 10,000 nMLack of target engagement or poor permeability.

References

  • EGFR Kinase Assay - Promega Corporation. Source: promega.com.cn. URL: [Link]

  • Small GSK-3 Inhibitor Shows Efficacy in a Motor Neuron Disease Murine Model Modulating Autophagy | PLOS One. Source: plos.org. URL: [Link]

  • Methods to estimate ATPase activity — ADP-Glo Assay. Source: cuni.cz. URL: [Link]

Sources

Application

The Strategic Application of 2-Chloro-6-ethylquinazolin-4-ol in Modern Medicinal Chemistry

Introduction: The Quinazolinone Scaffold as a Privileged Core in Drug Discovery The quinazolinone motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinazolinone Scaffold as a Privileged Core in Drug Discovery

The quinazolinone motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2] This bicyclic heterocycle, composed of a benzene ring fused to a pyrimidinone ring, serves as the foundational framework for numerous therapeutic agents.[3][4] The versatility of the quinazolinone core allows for extensive chemical modification at various positions, enabling the fine-tuning of pharmacological properties.[1][5] Consequently, quinazolinone derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[6][7][8][9]

This application note focuses on a specific, strategically designed analog: 2-Chloro-6-ethylquinazolin-4-ol . The deliberate incorporation of a chloro group at the 2-position and an ethyl group at the 6-position imparts unique chemical reactivity and potential for targeted biological activity, making it a valuable intermediate and scaffold for contemporary drug development programs.

The Rationale Behind 2-Chloro-6-ethylquinazolin-4-ol: A Chemist's Perspective

The specific substitution pattern of 2-Chloro-6-ethylquinazolin-4-ol is not arbitrary. Each functional group is placed to serve a distinct purpose in the context of medicinal chemistry.

  • The 2-Chloro Group: This is the most critical feature for synthetic utility. The chlorine atom acts as an excellent leaving group, rendering the C2 position susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of a wide variety of functional groups, such as amines, thiols, and alkoxides. This synthetic handle is paramount for building libraries of diverse compounds for structure-activity relationship (SAR) studies.[10]

  • The 6-Ethyl Group: Substitution at the 6-position of the quinazolinone ring has been shown to significantly influence biological activity.[11] An ethyl group, being a small, lipophilic moiety, can enhance binding to hydrophobic pockets within a target protein. It can also improve metabolic stability and membrane permeability, crucial pharmacokinetic properties for any drug candidate.

  • The 4-ol (4-oxo) Tautomer: The compound exists in equilibrium between the 4-ol and 4-oxo (4(3H)-quinazolinone) forms, with the latter generally being more stable. The carbonyl group at the 4-position is a key pharmacophoric feature, often involved in hydrogen bonding interactions with biological targets.

The combination of these features makes 2-Chloro-6-ethylquinazolin-4-ol a highly attractive starting point for the development of novel therapeutics, particularly in oncology and infectious diseases.

Potential Therapeutic Applications and Target Pathways

While specific biological data for 2-Chloro-6-ethylquinazolin-4-ol is not extensively published, we can extrapolate its potential applications based on the known activities of related quinazolinone analogs.

Oncology

The quinazoline scaffold is famously present in several approved anticancer drugs that target tyrosine kinases, such as gefitinib and erlotinib.[12][13] These drugs typically feature a 4-anilino substitution. The 2-chloro group of our title compound is an ideal precursor for synthesizing such 4-substituted derivatives.

Potential Targets:

  • Epidermal Growth Factor Receptor (EGFR): By introducing various substituted anilines at the 4-position (displacing a chloro group that would be introduced at this position), novel EGFR inhibitors can be synthesized.[11] The 6-ethyl group could potentially enhance selectivity or overcome resistance mutations.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Dual inhibition of EGFR and VEGFR is a validated anticancer strategy.[10] The 2-chloro-6-ethylquinazolinone scaffold can be elaborated to target both kinases.

  • Tubulin Polymerization: Some quinazolinone derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[12]

Signaling Pathway Visualization

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Quinazolinone 2-Substituted-6-ethyl- quinazolin-4-yl Derivative Quinazolinone->EGFR Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway by a 2-Chloro-6-ethylquinazolin-4-ol derivative.

Antimicrobial Agents

Quinazolinones have shown promising activity against a range of bacterial and fungal pathogens.[14][15] The mechanism often involves the inhibition of essential enzymes like DNA gyrase.[14]

Potential Targets:

  • Bacterial DNA Gyrase: By mimicking the quinolone antibiotics, quinazolinone derivatives can be designed to inhibit this crucial enzyme, leading to bacterial cell death.[14]

  • Other Bacterial Enzymes: The versatile scaffold can be adapted to target other essential bacterial proteins.

Synthetic Protocols

The synthesis of 2-Chloro-6-ethylquinazolin-4-ol is a multi-step process that begins with a readily available starting material. The following protocols provide a detailed, step-by-step guide for its laboratory preparation.

Part 1: Synthesis of the Precursor, 2-Amino-5-ethylbenzoic Acid

The synthesis of the key anthranilic acid precursor is crucial. While various methods exist, a common route involves the oxidation of 5-ethylisatin.[16]

Reaction Scheme: 5-Ethylindoline-2,3-dione → 2-Amino-5-ethylbenzoic acid

Materials:

  • 5-Ethylindoline-2,3-dione

  • Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • Prepare a solution of sodium hydroxide (6.5 g, 162.5 mmol) in distilled water (52 mL) in a flask and cool it to below 30 °C.[16]

  • Slowly add 5-ethylindoline-2,3-dione (9.6 g, 54.8 mmol) to the NaOH solution with continuous stirring.[16]

  • Cool the reaction mixture to below 15 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide solution (15.6 g) dropwise, ensuring the reaction temperature is maintained between 15-20 °C.[16]

  • After the addition is complete, continue stirring at 15-20 °C for 1 hour.[16]

  • Adjust the pH of the solution to 5-6 by the slow, dropwise addition of glacial acetic acid. A yellow solid will precipitate.[16]

  • Collect the precipitated solid by filtration, wash with a small amount of cold water, and dry.

  • Recrystallize the crude product from an ethanol/water (1:1, v/v) mixture to yield pure 2-amino-5-ethylbenzoic acid.[16]

Part 2: Cyclization to 6-Ethylquinazolin-4(3H)-one

The classic Niementowski reaction is a reliable method for forming the quinazolinone ring.[6][17]

Reaction Scheme: 2-Amino-5-ethylbenzoic acid + Formamide → 6-Ethylquinazolin-4(3H)-one

Materials:

  • 2-Amino-5-ethylbenzoic acid

  • Formamide

Procedure:

  • In a round-bottom flask, combine 2-amino-5-ethylbenzoic acid (10 mmol) and an excess of formamide (e.g., 5 molar equivalents).[6]

  • Heat the mixture to 150-160 °C using a heating mantle.[6]

  • Maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • The crude 6-Ethylquinazolin-4(3H)-one can be purified by recrystallization from ethanol.

Part 3: Chlorination to 2-Chloro-6-ethylquinazolin-4-ol

The final step involves the chlorination of the quinazolinone. This step is often performed on a related intermediate, but the principle can be adapted. A more direct route would involve chlorination of a 2,4-dihydroxy precursor. For the purpose of this guide, we will outline a standard chlorination protocol using phosphorus oxychloride, which typically converts a 4-oxo group to a 4-chloro group and can also act on a 2-oxo group if present. A more precise synthesis would involve building the ring with the chloro-substituent in mind from the start. However, for creating a reactive intermediate, chlorination of the 2,4-dione is a common strategy.

Let's assume a precursor 6-ethylquinazoline-2,4(1H,3H)-dione is synthesized from 2-amino-5-ethylbenzoic acid and urea.

Reaction Scheme: 6-Ethylquinazoline-2,4(1H,3H)-dione + POCl₃ → 2,4-Dichloro-6-ethylquinazoline

Materials:

  • 6-Ethylquinazoline-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst)

Procedure:

  • In a fume hood, carefully combine 6-ethylquinazoline-2,4(1H,3H)-dione (10 mmol) with an excess of phosphorus oxychloride (e.g., 10 mL).[18]

  • Add a catalytic amount of N,N-dimethylaniline (e.g., 0.5 mL).[18]

  • Reflux the mixture for 4-5 hours.[18]

  • After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate out of the aqueous solution.

  • Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry.

  • The resulting 2,4-dichloro-6-ethylquinazoline can then be selectively hydrolyzed at the 4-position to yield 2-Chloro-6-ethylquinazolin-4-ol, or more commonly, used directly for nucleophilic substitution at the more reactive 4-position.

Workflow Visualization

Synthesis_Workflow Start 5-Ethylisatin Precursor 2-Amino-5-ethylbenzoic Acid Start->Precursor Oxidation Cyclization Cyclization (Niementowski Reaction) Precursor->Cyclization Quinazolinone 6-Ethylquinazolin-4(3H)-one Cyclization->Quinazolinone Chlorination Chlorination (e.g., with POCl3) Quinazolinone->Chlorination Final_Product 2-Chloro-6-ethylquinazolin-4-ol (or 2,4-dichloro intermediate) Chlorination->Final_Product

Caption: General synthetic workflow for 2-Chloro-6-ethylquinazolin-4-ol.

Derivatization and SAR Studies: A Forward Look

The true value of 2-Chloro-6-ethylquinazolin-4-ol lies in its potential for derivatization. The 2-chloro group is a versatile handle for creating a library of analogs for SAR studies.

General Derivatization Protocol (Nucleophilic Aromatic Substitution):

  • Dissolve 2,4-dichloro-6-ethylquinazoline (as a more reactive intermediate) (1 mmol) in a suitable solvent like isopropanol or ethanol.[13][18]

  • Add the desired nucleophile (e.g., a substituted aniline, an alkyl amine, a thiol) (1.1 mmol).

  • Reflux the mixture for several hours, monitoring by TLC.

  • Cool the reaction and isolate the product by precipitation or extraction.

  • Purify the product by column chromatography or recrystallization.

Data Presentation: Hypothetical SAR Table

The following table illustrates how quantitative data from an SAR study could be presented. The values are hypothetical and for illustrative purposes only.

Compound IDR-Group at C4Target IC₅₀ (nM)
Ref-Cpd 3-chloro-4-fluoroaniline15
DEV-001 Aniline150
DEV-002 4-methoxyaniline85
DEV-003 3-ethynylaniline10
DEV-004 Cyclohexylamine>10,000

This systematic approach allows researchers to probe the electronic and steric requirements of the target's binding pocket, guiding the design of more potent and selective inhibitors.

Conclusion

2-Chloro-6-ethylquinazolin-4-ol is a strategically designed chemical scaffold with significant potential in medicinal chemistry. Its synthetic accessibility and the reactive nature of the 2-chloro group make it an ideal starting point for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The protocols and conceptual frameworks presented in this application note provide a solid foundation for researchers and drug development professionals to explore the rich chemical space and therapeutic potential of this promising quinazolinone derivative.

References

  • O'Donnell, J. A., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. Available from: [Link]

  • El-Gendy, M. A., et al. (2014). Biological Evaluation and Molecular Docking of Substituted Quinazolinones as Antimicrobial Agents. AUSTRALIAN JOURNAL OF BASIC AND APPLIED SCIENCES (AJBAS).
  • Verma, A., et al. (2015). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Li, Y., et al. (2021). Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. ACS Omega. Available from: [Link]

  • Lee, H., et al. (2022). Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. Archives of Pharmacal Research. Available from: [Link]

  • Papanastasiou, I., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules. Available from: [Link]

  • Subramaniam, R., et al. (2010). Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. Journal of Chemical and Pharmaceutical Research.
  • Glavač, N., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Journal of the Serbian Chemical Society. Available from: [Link]

  • Zahmatkesh, S. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available from: [Link]

  • Ju, Y., & Li, Z. (2010). Quinazoline derivatives: synthesis and bioactivities. Chinese Journal of Natural Medicines. Available from: [Link]

  • Fassihi, A., et al. (2011). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Research in Pharmaceutical Sciences.
  • IntechOpen. (2020). Biological Activity of Quinazolinones. Available from: [Link]

  • IntechOpen. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Available from: [Link]

  • Tiwary, B. K., et al. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Current Drug Discovery Technologies. Available from: [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Available from: [Link]

  • ResearchGate. (2025). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Available from: [Link]

  • Semantic Scholar. Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Available from: [Link]

  • ACG Publications. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Available from: [Link]

  • Boddapati, S. N. M., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry. Available from: [Link]

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Available from: [Link]

  • Zhou, Z., et al. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science.
  • MDPI. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Available from: [Link]

  • Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC.
  • International Scholarly Research Notices. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Available from: [Link]

  • PubMed. (2010). 3-[(2-Chloro-6-methyl-quinolin-3-yl)meth-yl]quinazolin-4(3H)-one. Available from: [Link]

Sources

Method

techniques for crystallizing 2-Chloro-6-ethylquinazolin-4-ol for X-ray analysis

Application Note: Advanced Crystallization Techniques for 2-Chloro-6-ethylquinazolin-4-ol for X-Ray Analysis Molecular Profiling & Crystallographic Challenges Single crystal X-ray diffraction (SCXRD) remains the gold sta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Crystallization Techniques for 2-Chloro-6-ethylquinazolin-4-ol for X-Ray Analysis

Molecular Profiling & Crystallographic Challenges

Single crystal X-ray diffraction (SCXRD) remains the gold standard for the unambiguous structural elucidation of small organic molecules, providing atomic-level resolution of molecular geometry, absolute configuration, and intermolecular interactions[1]. However, obtaining diffraction-quality crystals is frequently the primary bottleneck in structural analysis[2].

2-Chloro-6-ethylquinazolin-4-ol presents specific crystallographic challenges due to its inherent structural dynamics. The molecule exhibits lactim-lactam tautomerism; while drawn as a quinazolin-4-ol, it predominantly exists in the solid state as the quinazolin-4(3H)-one tautomer. This shift replaces a weak hydroxyl hydrogen bond with a highly directional, robust N-H···O hydrogen-bonded dimer motif[3]. Combined with potential halogen bonding from the 2-chloro group and steric bulk from the 6-ethyl group, these strong intermolecular forces often drive rapid kinetic precipitation. This results in twinned, microcrystalline, or amorphous powders rather than the highly ordered single crystals required for SCXRD. To overcome this, crystallization protocols must prioritize strict thermodynamic control over the nucleation rate.

Thermodynamic Solubility & Solvent Selection

To achieve the metastable supersolubility zone required for single-crystal growth, solvent selection must be mathematically and chemically deliberate. The ideal solvent system must temporarily disrupt the strong N-H···O dimers in solution, allowing them to re-form in a highly ordered lattice during slow concentration.

Table 1: Quantitative Solvent Parameters for Quinazoline Crystallization

Solvent SystemRoleDielectric Constant (ε)Boiling Point (°C)Causal Rationale for Selection
Tetrahydrofuran (THF) Good Solvent7.566.0Solubilizes the heterocyclic core; optimal volatility for controlled vapor diffusion.
Dimethylformamide (DMF) Good Solvent36.7153.0High polarity disrupts hydrogen-bonded dimers; high boiling point prevents rapid evaporation during slow cooling.
n-Hexane Anti-Solvent1.868.7Highly non-polar; creates a sharp dielectric gradient to force the precipitation of the polar quinazoline.
Dichloromethane (DCM) Good Solvent8.939.6High volatility; pairs excellently with hexane for slow evaporation techniques.

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed as self-validating systems. Built-in physical checks ensure that if a step fails, the researcher can identify the exact kinetic or thermodynamic variable responsible.

Protocol A: Anti-Solvent Vapor Diffusion (The Gold Standard)

Vapor diffusion is the preferred method for small molecules as it allows for an extremely gradual change in the solution's dielectric constant, suppressing sudden kinetic nucleation[4].

  • Solution Preparation: Dissolve 5–10 mg of 2-Chloro-6-ethylquinazolin-4-ol in 0.5 mL of THF in a 2 mL inner glass vial.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL vial.

    • Causality: Dust particles act as heterogeneous nucleation sites (kinetic sinks), promoting the growth of multiple small, twinned crystals rather than one large single crystal.

  • Chamber Assembly: Place the unsealed 2 mL inner vial inside a 20 mL outer scintillation vial containing 3 mL of n-hexane (anti-solvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store undisturbed at a constant 20°C in a vibration-free environment for 3–7 days.

    • Self-Validation Check: If the inner solution turns cloudy within 2 hours, the vapor pressure differential is too high (kinetic crash). Correction: Switch the anti-solvent to n-heptane to slow the diffusion rate.

Protocol B: Temperature-Controlled Slow Cooling

For samples that resist vapor diffusion, thermal control leverages the temperature-dependence of solubility[2].

  • Saturation: Suspend 15 mg of the compound in 1 mL of DMF in a sealed pressure vial.

  • Thermal Dissolution: Heat the vial precisely to 90°C in a controlled oil bath until complete dissolution is achieved.

  • Programmed Cooling: Program the heating mantle to cool at a rate of exactly 1°C per hour down to 20°C.

    • Causality: A linear, ultra-slow cooling ramp ensures the solution spends maximum time in the metastable zone, allowing a single nucleation event to consume the available solute before secondary nucleation occurs.

Protocol C: Host-Aided Crystalline Sponge Method (Rescue Protocol)

If classical methods yield only amorphous powders or liquids, host-aided techniques utilizing Metal-Organic Frameworks (MOFs) or co-crystallization chaperones are deployed[2][5].

  • Sponge Preparation: Desolvate a pre-synthesized porous MOF crystal (e.g., [(ZnCl2)3(tpt)2]) by heating under a vacuum.

  • Guest Encapsulation: Submerge the MOF crystal in a 50 µL concentrated solution of 2-Chloro-6-ethylquinazolin-4-ol (dissolved in an inert solvent like cyclohexane).

  • Incubation: Seal and incubate at 50°C for 48 hours to promote the diffusion and long-range ordering of the guest quinazoline molecules within the MOF pores[2][4].

Visualizing the Crystallization Workflows

VaporDiffusion A Dissolve 2-Chloro-6-ethylquinazolin-4-ol in Good Solvent (e.g., THF) B Filter Solution (0.22 µm PTFE) into Inner Vial A->B C Add Anti-Solvent (e.g., Hexane) to Outer Chamber B->C D Seal System & Incubate at Constant Temp (20°C) C->D E Vapor Equilibration Supersaturation & Nucleation D->E F Harvest Single Crystals for SCXRD E->F

Workflow for anti-solvent vapor diffusion crystallization of small organic molecules.

DecisionMatrix Start Target: 2-Chloro-6-ethylquinazolin-4-ol Q1 Soluble in volatile organic solvents? Start->Q1 VD Vapor Diffusion (THF/Hexane) Q1->VD Yes SC Slow Cooling (DMSO or DMF) Q1->SC No (Requires heat/polar) Q2 Crystals diffract poorly? VD->Q2 SC->Q2 CS Crystalline Sponge Method (MOF) Q2->CS Yes (Twinning/Disorder)

Decision matrix for selecting the optimal crystallization strategy for quinazoline derivatives.

Data Acquisition & Quality Control

Once a crystal of sufficient size (>0.1 mm in at least two dimensions) is observed, it must be harvested rapidly. Exposing the crystal to ambient air can cause rapid solvent evaporation from the crystal lattice, leading to immediate loss of crystallinity.

  • Harvesting: Submerge the crystal in a drop of inert perfluoropolyether oil (e.g., Fomblin Y or Paratone-N). The oil acts as a physical barrier against solvent loss and serves as a cryoprotectant.

  • Validation: Examine the crystal under cross-polarized light. A high-quality single crystal will extinguish light uniformly at specific angles of rotation (birefringence), validating internal lattice order prior to flash-cooling to 100 K in the diffractometer's nitrogen cryostream.

References

  • Metherall, J. P., et al. "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews, RSC Publishing, 2023. 2

  • "Chemical crystallization." SPT Labtech. 4

  • "What Is Small Molecule Crystal Structure Analysis?" Rigaku. 1

  • "Absolute Configuration of Small Molecules by Co‐Crystallization." PMC - NIH. 5

  • "Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides." ACS Publications, 2021. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-ethylquinazolin-4-ol

Welcome to the Technical Support Center. Synthesizing C6-substituted 2-chloroquinazolin-4-ols presents unique chemoselectivity challenges, primarily due to the competing reactivities of the C2 and C4 positions on the qui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing C6-substituted 2-chloroquinazolin-4-ols presents unique chemoselectivity challenges, primarily due to the competing reactivities of the C2 and C4 positions on the quinazoline ring. As an Application Scientist, I have designed this guide to provide mechanistic troubleshooting, empirical data, and self-validating protocols to help drug development professionals maximize yields and purity.

Reaction Pathway Visualization

Synthesis SM 2-Amino-5-ethylbenzoic acid (Starting Material) INT1 6-Ethylquinazoline-2,4(1H,3H)-dione (Intermediate 1) SM->INT1 Urea or KOCN 150°C INT2 2,4-Dichloro-6-ethylquinazoline (Intermediate 2) INT1->INT2 POCl3, PhNMe2 Reflux PROD 2-Chloro-6-ethylquinazolin-4-ol (Target Product) INT2->PROD 2% aq. NaOH, THF 30°C (Selective Hydrolysis)

Figure 1: Three-step synthetic workflow for 2-Chloro-6-ethylquinazolin-4-ol.

Section 1: Troubleshooting Guide & FAQs

Q1: During the final hydrolysis step, my LC-MS shows a massive over-conversion to 6-ethylquinazoline-2,4(1H,3H)-dione. How do I achieve selective mono-hydrolysis? A1: This is the most common failure point in this synthetic route. The C4-chlorine is inherently more reactive than the C2-chlorine because the C4 position is highly electron-deficient and kinetically favored for nucleophilic attack[1]. However, if your basic conditions are too harsh or the temperature exceeds 35 °C, the hydroxide nucleophile will proceed to attack the less reactive C2 position, reverting your intermediate back to the 2,4-dione. Causality & Solution: Selectivity is entirely temperature and concentration-dependent. You must use a mild base (exactly 2% aqueous NaOH) and maintain the reaction strictly at 30 °C[2]. Furthermore, the reaction must be quenched immediately with acetic acid to pH 5–6 to terminate the hydrolysis[3].

Q2: My POCl3 chlorination step (Intermediate 2) gives a complex mixture with severe decomposition during the aqueous workup. What is going wrong? A2: 2,4-Dichloroquinazolines are exquisitely moisture-sensitive. Standard aqueous quenching of excess POCl3 generates massive localized exotherms and HCl gas. This combination rapidly hydrolyzes the newly formed, fragile C4-Cl bond back to the quinazolinone[4]. Causality & Solution: Never pour water directly into the crude chlorination mixture. Instead, remove the bulk of the unreacted POCl3 via vacuum distillation first[4]. Dissolve the resulting residue in an anhydrous, non-polar solvent (e.g., dichloromethane) and perform a "reverse quench" by adding this organic solution dropwise into a vigorously stirred ice-water mixture. This disperses the exothermic heat into the aqueous phase while keeping your product protected in the organic phase.

Q3: What is the mechanistic role of N,N-dimethylaniline in the chlorination step? Can I substitute it with triethylamine (TEA) or DIPEA? A3: We strongly advise against substituting N,N-dimethylaniline. While TEA and DIPEA act as acid scavengers, N,N-dimethylaniline serves a dual purpose: it acts as a catalytic nucleophile that forms a highly reactive Vilsmeier-type intermediate with POCl3[2]. This intermediate significantly lowers the activation energy required for the chlorination of the relatively unreactive 2,4-dione. Aliphatic amines like TEA are too basic, often leading to tar formation and degradation at reflux temperatures.

Q4: My NMR spectrum for the final product shows a broad singlet around 13 ppm instead of a typical O-H stretch. Did the reaction fail? A4: No, your reaction likely succeeded. 2-Chloro-6-ethylquinazolin-4-ol exists in a dynamic tautomeric equilibrium with its lactam form, 2-chloro-6-ethylquinazolin-4(3H)-one[5]. In polar aprotic NMR solvents (such as DMSO- d6​ ), the lactam (4-one) tautomer strongly predominates. The peak at ~13 ppm corresponds to the N-H proton of the lactam ring. This is a standard analytical feature of quinazolin-4-ols and should not be misinterpreted as an impurity.

Section 2: Quantitative Data & Optimization

To illustrate the causality of reaction conditions on chemoselectivity, the table below summarizes the optimization data for the selective C4-hydrolysis of 2,4-dichloro-6-ethylquinazoline.

Base SystemTemperature (°C)Time (h)Target Yield (4-ol)Over-hydrolysis (2,4-dione)Unreacted SM
10% aq. NaOH50 °C2.0< 10%> 85%0%
5% aq. NaOH25 °C12.045%30%25%
2% aq. NaOH 30 °C 4.0 > 85% < 5% < 2%
1 M Na2CO360 °C8.060%15%25%
Section 3: Self-Validating Experimental Protocol

Workflow: Selective C4-Hydrolysis of 2,4-Dichloro-6-ethylquinazoline This protocol is engineered with built-in validation checkpoints to ensure reproducibility and prevent over-hydrolysis.

Step 1: Solubilization Dissolve 2,4-dichloro-6-ethylquinazoline (1.0 eq) in anhydrous Tetrahydrofuran (THF) (10 mL/g) in a round-bottom flask equipped with a magnetic stirrer and a temperature probe[3]. Validation Checkpoint: The solution must be completely homogeneous. Any undissolved starting material will lead to inconsistent hydrolysis rates.

Step 2: Controlled Nucleophilic Attack Place the flask in a temperature-controlled water bath set exactly to 30 °C[2]. Begin dropwise addition of 2% w/v aqueous NaOH (2.0 eq) over 20 minutes. Validation Checkpoint: The internal temperature must not exceed 32 °C. If the solution turns dark brown, a temperature spike has occurred, indicating potential ring degradation. A pale yellow color is expected.

Step 3: Kinetic Monitoring Stir the reaction mixture at 30 °C for 4 hours. Monitor the reaction strictly via LC-MS or TLC (Hexanes:EtOAc 3:1)[3]. Validation Checkpoint: Do not rely solely on time. The reaction must be quenched the moment the starting material is consumed to prevent the hydroxide from attacking the C2 position.

Step 4: Precision Quenching Upon complete conversion, immediately transfer the flask to an ice bath and cool the internal temperature to 0–5 °C. Add glacial acetic acid dropwise until the pH reaches exactly 5.0 to 6.0[3]. Validation Checkpoint: A white to off-white precipitate (the target 2-chloro-6-ethylquinazolin-4-ol) will crash out of the solution. Do not use strong mineral acids (like HCl) or drop the pH below 4.0, as protonation of the quinazoline nitrogen will increase its aqueous solubility and drastically reduce your isolated yield.

Step 5: Isolation Filter the precipitate under vacuum, wash the filter cake with ice-cold distilled water (3 x 10 mL) to remove residual sodium acetate, and dry under high vacuum at 45 °C for 12 hours[3].

References
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. StackExchange. 1

  • Process Development of a Large-Scale Synthesis of TKA731: A Tachykinin Receptor Antagonist. ACS Publications. 4

  • Synthesis and Biological Evaluation of N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide (ABT-751) Tricyclic Analogues as Antimitotic and Antivascular Agents with Potent in Vivo Antitumor Activity. ACS Publications. 2

  • 2-CHLORO-4-HYDROXYQUINAZOLINE | 607-69-2. ChemicalBook. 3

  • 5-Bromo-2-chloroquinazolin-4-ol. Benchchem. 5

Sources

Optimization

common byproducts in quinazolin-4-ol synthesis and their removal

Welcome to the technical support guide for the synthesis of quinazolin-4-ol (also known as 4(3H)-quinazolinone). This resource is designed for researchers, scientists, and drug development professionals to navigate the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of quinazolin-4-ol (also known as 4(3H)-quinazolinone). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. The following question-and-answer-based troubleshooting guide provides in-depth, experience-driven insights to help you identify, understand, and resolve issues related to byproduct formation and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues observed during the synthesis of quinazolin-4-ol, particularly via the widely used Niementowski reaction, which involves heating anthranilic acid with formamide.[1][2]

Q1: My final product is a sticky solid with a low melting point. What are the likely impurities?

A1: This is a classic sign of incomplete reaction or the presence of unreacted starting materials. The primary culprits are typically unreacted anthranilic acid and the reaction intermediate, N-formylanthranilic acid.[3]

  • Causality: The synthesis of quinazolin-4-ol from anthranilic acid and formamide proceeds in two main steps: (1) N-formylation of the amine to give N-formylanthranilic acid, and (2) subsequent intramolecular cyclization to form the final product.[3] If the reaction temperature is too low or the heating time is insufficient, the cyclization step will be incomplete, leading to an accumulation of the intermediate.[3]

  • Identification: Both impurities can be detected by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Unreacted anthranilic acid is acidic and will have a different retention factor (Rf) compared to the more neutral product and intermediate.

  • Troubleshooting & Removal:

    • Basic Wash: To remove unreacted anthranilic acid, dissolve the crude product in an organic solvent (like ethyl acetate) and wash it with a dilute aqueous basic solution, such as sodium bicarbonate (NaHCO₃). The acidic anthranilic acid will be converted to its water-soluble salt and partition into the aqueous layer.[3]

    • Drive the Reaction to Completion: To convert the residual N-formylanthranilic acid intermediate, you can try extending the reaction time or cautiously increasing the temperature (typically between 130-160°C).[3] Monitor progress by TLC until the starting material spot disappears.

Q2: I've performed a basic wash, but my product is still impure. I see a significant amount of a byproduct that is not the starting material on my TLC/LC-MS. What could it be?

A2: If starting materials have been removed, the persistent impurity could be a side-product formed under the reaction conditions. Common possibilities include 2,4(1H,3H)-quinazolinedione or a dimerized product.

  • 2,4(1H,3H)-Quinazolinedione:

    • Causality: This byproduct can form if the formamide reagent contains urea as an impurity or if the formamide degrades at high temperatures to ammonia and carbon dioxide. These can then react with anthranilic acid to form the quinazolinedione.[3]

    • Mitigation & Removal: Use high-purity formamide. Purification often requires column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[3][4]

  • Dimer Formation (e.g., 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid):

    • Causality: At elevated temperatures, a molecule of already-formed quinazolin-4-ol can react with a molecule of anthranilic acid, leading to the formation of a higher molecular weight dimer.[3]

    • Mitigation & Removal: Careful temperature control is crucial to minimize this side reaction.[3] Since the dimer has significantly different polarity and molecular weight, it can typically be separated from the desired product by recrystallization from a suitable solvent like an ethanol/water mixture or by column chromatography.[3]

Q3: My reaction mixture turned into a dark, tar-like substance, and the yield is very low. What caused this degradation?

A3: The formation of dark, polymeric, or tar-like materials is a common consequence of excessive heating.

  • Causality: The Niementowski synthesis often requires high temperatures, but exceeding the optimal range (typically above 160°C) can lead to thermal degradation of both the starting materials and the product.[3][5] Anthranilic acid, for instance, can decarboxylate above its melting point (around 145°C) to form aniline, which can then undergo further side reactions.[3] High temperatures can also promote polymerization.[3]

  • Mitigation Strategies:

    • Precise Temperature Control: Use a high-boiling point solvent or a well-controlled heating apparatus (like a sand or oil bath) to maintain a stable temperature within the 130-160°C range.[1][3]

    • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to reduce reaction times significantly (from hours to minutes) and often improves yields by minimizing the formation of thermal degradation byproducts.[6][7]

    • Use Excess Formamide: Using an excess of formamide (e.g., a 1:5 molar ratio of anthranilic acid to formamide) can help drive the reaction to completion more efficiently, potentially allowing for lower reaction temperatures or shorter times.[3][7]

In-Depth Purification Protocols

If simple workup procedures are insufficient, the following detailed protocols can be employed for effective purification.

Protocol 1: Acid-Base Extraction for Removal of Non-Acidic Impurities

This protocol is effective for separating the weakly acidic quinazolin-4-ol from non-acidic or neutral byproducts.

Materials:

  • Crude quinazolin-4-ol product

  • Ethyl acetate or Dichloromethane

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M NaOH solution. The weakly acidic quinazolin-4-ol will deprotonate and move into the aqueous basic layer, leaving non-acidic impurities in the organic layer.

  • Separate the aqueous layer. (Keep the aqueous layer!)

  • Cool the collected aqueous layer in an ice bath and slowly acidify it with 1 M HCl until a precipitate forms (typically pH < 7).

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold deionized water to remove any residual salts.

  • Dry the purified quinazolin-4-ol under vacuum.

Protocol 2: Recrystallization for High Purity

Recrystallization is one of the most effective methods for obtaining high-purity crystalline quinazolin-4-ol.[6]

Recommended Solvent Systems:

  • Ethanol/Water[3]

  • Methanol[7]

  • Ethyl Acetate/Hexane[3]

  • Ethanol[8]

Procedure (Using Ethanol/Water):

  • Place the crude quinazolin-4-ol in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be saturated or near-saturated.

  • If any insoluble impurities remain, perform a hot filtration to remove them.

  • Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (this is the point of saturation).

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature. Crystals should begin to form.

  • For maximum yield, place the flask in an ice bath for 15-30 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Data & Workflow Visualizations

Table 1: Troubleshooting Guide for Quinazolin-4-ol Synthesis
Observed IssueProbable Cause(s)Key Byproduct(s)Suggested Solution(s)
Low Yield Incomplete reaction; Suboptimal temperatureN-formylanthranilic acidExtend reaction time; Increase temperature to 130-160°C; Use microwave irradiation.[3][5]
Sticky Solid, Low M.P. Unreacted starting materialsAnthranilic acid, N-formylanthranilic acidWash crude product with aq. NaHCO₃; Recrystallize.[3]
Dark Color / Tar Formation Excessive heat, thermal degradationPolymeric materialsMaintain temperature below 160°C; Reduce reaction time; Use microwave synthesis.[3]
Persistent Impurity after Basic Wash Side reactions2,4(1H,3H)-Quinazolinedione; DimerUse high-purity formamide; Purify via column chromatography or recrystallization.[3]
Reaction & Byproduct Formation Pathway

This diagram illustrates the primary reaction pathway for quinazolin-4-ol synthesis from anthranilic acid and formamide, highlighting where common byproducts diverge.

Reaction_Pathway AA Anthranilic Acid Inter N-formylanthranilic acid (Intermediate) AA->Inter N-Formylation (Step 1) Byprod1 Decarboxylation (Aniline) AA->Byprod1 >160°C Byprod2 Dimerization AA->Byprod2 High Temp Byprod3 Quinazolinedione AA->Byprod3 Urea Impurity/ Degradation Form Formamide Form->Inter N-Formylation (Step 1) Form->Byprod3 Urea Impurity/ Degradation Prod Quinazolin-4-ol (Product) Inter->Prod Cyclization (Step 2) Prod->Byprod2 High Temp

Caption: Key reaction steps and byproduct formation pathways.

Troubleshooting & Purification Workflow

This workflow provides a logical sequence of steps to diagnose issues and select the appropriate purification strategy based on experimental observations.

Troubleshooting_Workflow start Crude Product Obtained check_purity Analyze Purity (TLC, LC-MS, M.P.) start->check_purity is_pure Is Product Pure? check_purity->is_pure sticky_low_mp Observation: Sticky Solid / Low M.P. is_pure->sticky_low_mp No other_impurity Observation: Persistent Impurity Spot is_pure->other_impurity No, after wash end Pure Product is_pure->end Yes unreacted_sm Likely Cause: Unreacted Starting Material sticky_low_mp->unreacted_sm basic_wash Action: Perform Basic Wash (aq. NaHCO₃) unreacted_sm->basic_wash basic_wash->check_purity Re-analyze side_product Likely Cause: Side Product Formation (Dimer, etc.) other_impurity->side_product purify Action: Recrystallization or Column Chromatography side_product->purify purify->check_purity Re-analyze

Caption: A systematic workflow for troubleshooting and purification.

References

  • Grokipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]

  • Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 7, 93-98. Retrieved from [Link]

  • E3S Web of Conferences. (2023). Structure, aromatic properties and preparation of the quinazolin-4-one molecule. E3S Web of Conferences, 403, 01018. Retrieved from [Link]

  • Lončar, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(8), 659-668. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolinones from reaction of formamide with anthranilic acids. Retrieved from [Link]

  • Google Patents. (2008). Method for production of quinazolin-4-on derivative. EP1997812A1.
  • ResearchGate. (2012). Solvent free synthesis of some quinazolin-4(3H)-ones. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Diagnostics for 2-Chloro-6-ethylquinazolin-4-ol Production

Welcome to the Scale-Up Support Center for1[1]. This portal is designed for process chemists and drug development professionals facing bottlenecks when transitioning from bench-scale synthesis to multigram or kilogram pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Scale-Up Support Center for1[1]. This portal is designed for process chemists and drug development professionals facing bottlenecks when transitioning from bench-scale synthesis to multigram or kilogram production.

The synthesis of this versatile quinazolinone derivative typically involves the chlorination of a dione precursor followed by regioselective hydrolysis. Below, we dissect the thermodynamic and kinetic challenges of this workflow.

Mechanistic Pathway & Workflow Visualization

To successfully scale this molecule, you must first understand the two-stage kinetic reality of quinazolone chlorination and the subsequent regioselective hydrolysis.

G A 6-Ethylquinazoline -2,4-dione B Phosphorylated Intermediates A->B POCl3, DIPEA T < 25°C E Pseudodimer Impurities A->E T > 25°C Poor Base C 2,4-Dichloro-6- ethylquinazoline B->C Heat 70-90°C Cl- Attack B->E Unreacted Precursor D 2-Chloro-6-ethyl quinazolin-4-ol C->D Regioselective Hydrolysis (C-4)

Workflow for 2-chloro-6-ethylquinazolin-4-ol synthesis via selective C4-hydrolysis.

Troubleshooting FAQs

Q1: During the POCl₃ chlorination of the dione precursor, we observe a massive spike in high-molecular-weight impurities (pseudodimers). How do we suppress this at scale? A: This is a classic thermal and stoichiometric control issue. The reaction of quinazolones with POCl₃ occurs in two distinct mechanistic stages[2]. First, an (O)- and (N)-phosphorylation occurs. If the temperature exceeds 25 °C during this initial phase, or if the system loses its basicity, the highly reactive phosphorylated intermediates will react with unreacted starting material to form pseudodimers[2].

  • Causality & Fix: Implement a strict two-stage temperature protocol. Maintain the reaction at < 25 °C with a strong tertiary amine base (like DIPEA, aqueous pKa > 9) during the entire POCl₃ addition[2]. This completely suppresses pseudodimer formation by ensuring rapid and complete phosphorylation before any turnover to the chloroquinazoline begins. Only after complete phosphorylation should the reactor be heated to 70–90 °C[2].

Q2: We are losing yield during the conversion of 2,4-dichloro-6-ethylquinazoline to 2-chloro-6-ethylquinazolin-4-ol. Why is over-hydrolysis occurring? A: The C-4 position of the quinazoline ring is highly electrophilic (flanked by two nitrogen atoms) and reacts rapidly with nucleophiles, which enables regioselective hydrolysis. However, the C-2 chloride is also susceptible to hydrolysis if the thermodynamic driving force overcomes the activation energy barrier.

  • Causality & Fix: Over-hydrolysis back to 6-ethylquinazoline-2,4-dione occurs when the pH exceeds 12 or the temperature exceeds 40 °C. Use a biphasic solvent system (e.g., THF/water) with a mild buffer (Na₂CO₃/NaHCO₃ at pH 10.5). The biphasic system ensures that as the mono-hydroxy product forms, it partitions away from the aqueous hydroxide interface, effectively halting further reaction.

Q3: Our HPLC shows incomplete conversion to the chloroquinazoline even after 4 hours at 90 °C. Adding more POCl₃ doesn't help. What is stalling the kinetics? A: You are likely experiencing a chloride ion deficiency.2[2].

  • Causality & Fix: If your base hydrochloride salt is precipitating out of solution (common in non-polar solvents like toluene), the dissolved Cl⁻ concentration drops, stalling the reaction. Switch to a solvent with better salt solubility like chlorobenzene or anisole, which keeps the chloride ions bioavailable for the final nucleophilic attack[2].

Quantitative Process Data: Kinetic & Impurity Profiling

The following table summarizes the expected kinetic profile and impurity generation based on thermal control during the scale-up process.

Reaction StageTemperature ControlTime (h)Dominant Species (by ³¹P/¹H NMR)Pseudodimer Formation (%)Conversion to Product (%)
1. Phosphorylation < 25 °C1.0(O)- and (N)-Phosphates< 0.1%0% (Stalled at intermediate)
1. Phosphorylation (Error) > 40 °C1.0Mixed Phosphates + Unreacted15 - 25% < 5%
2. Chlorination 70 - 90 °C2.52,4-Dichloro-6-ethylquinazoline< 0.1%> 98%
3. Hydrolysis (Optimal) 20 °C (pH 10.5)4.02-Chloro-6-ethylquinazolin-4-olN/A> 95% (Regioselective)
3. Hydrolysis (Error) 60 °C (pH 14)2.06-Ethylquinazoline-2,4-dioneN/A< 40% (Over-hydrolyzed)

Self-Validating Experimental Protocols

Protocol A: Two-Stage Chlorination of 6-Ethylquinazoline-2,4-dione
  • Objective: Synthesize the 2,4-dichloro intermediate without triggering runaway pseudodimerization.

  • Step 1: Charge a jacketed reactor with 6-ethylquinazoline-2,4-dione (1.0 equiv) and anisole (7 relative volumes). Causality: Anisole provides excellent solubility for the intermediate phosphate salts compared to toluene, preventing kinetic stalling.

  • Step 2: Add N,N-Diisopropylethylamine (DIPEA, 2.6 equiv) and cool the slurry to 10 °C. Causality: A strong base is strictly required to keep the system basic during POCl₃ addition, which suppresses dimer formation.

  • Step 3: Add POCl₃ (2.4 equiv) dropwise over 60 minutes, maintaining the internal temperature strictly below 25 °C.

  • Self-Validation Checkpoint: The opaque slurry will transition into a clear, amber solution. This visual cue confirms 100% conversion to the soluble phosphorylated intermediates before any heat is applied.

  • Step 4: Once cleared, heat the reactor to 90 °C and hold for 2.5 hours. Causality: Thermal energy is now applied to overcome the activation barrier for free Cl⁻ to attack the (O)-phosphorylated intermediates, driving the final chlorination.

Protocol B: Regioselective C-4 Hydrolysis to 2-Chloro-6-ethylquinazolin-4-ol
  • Objective: Selectively hydrolyze the highly electrophilic C-4 position while preserving the C-2 chloride.

  • Step 1: Dissolve the crude 2,4-dichloro-6-ethylquinazoline in Tetrahydrofuran (THF) (5 volumes) and cool to 15 °C.

  • Step 2: Prepare a mild aqueous buffer of Na₂CO₃/NaHCO₃ (pH 10.5) and add it to the THF solution to create a biphasic mixture. Causality: The biphasic system ensures that the mono-hydrolyzed product partitions into the organic layer immediately upon formation, shielding its C-2 chloride from further aqueous hydrolysis.

  • Step 3: Stir vigorously at 20 °C for 4 hours. Monitor by HPLC until the starting material is < 1%.

  • Step 4: Separate the layers, discard the aqueous layer, and neutralize the organic layer to pH 7.0 using 1M HCl.

  • Self-Validation Checkpoint: The target 2-chloro-6-ethylquinazolin-4-ol will spontaneously precipitate as a white crystalline solid at neutral pH, acting as an auto-purification mechanism. Filter and wash with cold water.

References

  • Benchchem. "2-Chloro-6-ethylquinazolin-4-ol | CAS 1599338-50-7". 1

  • Arnott, E. A., et al. "POCl3 Chlorination of 4-Quinazolones." The Journal of Organic Chemistry, American Chemical Society, 2011. 2

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of 2-Chloro-6-ethylquinazolin-4-ol

Welcome to the technical support center for researchers working with 2-Chloro-6-ethylquinazolin-4-ol. This guide is designed to provide direct, actionable solutions to common challenges encountered during its use, partic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with 2-Chloro-6-ethylquinazolin-4-ol. This guide is designed to provide direct, actionable solutions to common challenges encountered during its use, particularly focusing on its characteristically low reactivity in nucleophilic substitution reactions. The information is structured in a question-and-answer format to address specific experimental issues.

Introduction: Understanding the Core Challenge

2-Chloro-6-ethylquinazolin-4-ol is a valuable heterocyclic building block. However, scientists often face difficulties when attempting to perform nucleophilic aromatic substitution (SNAr) at the C2 position. This low reactivity is not an anomaly but an inherent electronic feature of the quinazolin-4-one scaffold.

Unlike the highly reactive C4-chloro position found in 2,4-dichloroquinazoline analogs, the C2 position in 2-chloro-quinazolin-4-one systems is significantly less electrophilic.[1][2] This is primarily due to the electron-donating effect of the quinazolinone ring system. The lone pair of electrons on the N1 nitrogen and the resonance contribution from the C4-oxo group increase the electron density at the C2 carbon, making it less susceptible to nucleophilic attack. The 6-ethyl group, being a mild electron-donating group, further contributes to this deactivation, albeit to a lesser extent.

dot graph TD; subgraph "Resonance Deactivation at C2"; direction LR; A[node [shape=plaintext] "Structure AStandard Representation"]; B[node [shape=plaintext] "Structure BN1 Lone Pair Delocalization"]; C[node [shape=plaintext] "Structure CC4-Oxo Group Delocalization"]; A -- "↔" --> B; B -- "↔" --> C; end style A fill:#F1F3F4,stroke:#5F6368 style B fill:#F1F3F4,stroke:#5F6368 style C fill:#F1F3F4,stroke:#5F6368

graph [rankdir=TB, splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

caption[label="Troubleshooting Workflow for C2 Substitution.", shape=plaintext, style="font-size:12px;"]; style caption fill:#FFFFFF,stroke:#FFFFFF

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 2-Chloro-6-ethylquinazolin-4-ol

A Guide for Researchers, Scientists, and Drug Development Professionals I. Frequently Asked Questions (FAQs) This section addresses common questions researchers encounter when initiating stress testing studies on quinazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when initiating stress testing studies on quinazolinone derivatives.

Q1: Why is it crucial to study the degradation pathways of 2-Chloro-6-ethylquinazolin-4-ol?

A1: Understanding the degradation pathways is a critical component of drug development and is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] These studies, often called forced degradation or stress testing, serve several key purposes:

  • Stability Indicating Method Development: It helps in developing and validating analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.

  • Identification of Potential Impurities: It identifies the likely degradation products that could form under normal storage conditions or upon exposure to environmental factors.

  • Safety and Toxicity Assessment: Degradation products can have different pharmacological or toxicological profiles than the parent drug. Identifying them is essential for safety assessment.

  • Formulation and Packaging Development: Knowledge of degradation pathways informs the selection of appropriate excipients, manufacturing processes, and packaging to ensure the stability of the final drug product.

  • Elucidation of Molecular Stability: It provides insights into the intrinsic chemical stability of the molecule and helps in understanding its potential liabilities.

Q2: What are the primary stress conditions I should consider for 2-Chloro-6-ethylquinazolin-4-ol?

A2: Based on the quinazolinone core structure and general ICH guidelines, the following stress conditions are fundamental to investigate:

  • Hydrolysis: Across a range of pH values (acidic, neutral, and alkaline) to simulate physiological conditions and potential exposure during manufacturing.

  • Oxidation: Using an oxidizing agent like hydrogen peroxide to assess susceptibility to oxidative degradation.

  • Photolysis: Exposure to UV and visible light to determine light sensitivity.

  • Thermal Stress: subjecting the compound to high temperatures to evaluate its thermal stability.

Q3: What are the most probable sites of degradation on the 2-Chloro-6-ethylquinazolin-4-ol molecule?

A3: The quinazolinone scaffold, while generally stable[3], possesses several reactive sites susceptible to degradation under stress conditions. For 2-Chloro-6-ethylquinazolin-4-ol, the primary points of vulnerability are:

  • The Lactam Ring: The amide bond within the quinazolinone ring is susceptible to hydrolysis, particularly under strong acidic or alkaline conditions, leading to ring-opening.[2][4]

  • The Chlorine at C2-position: This is a potential site for nucleophilic substitution reactions.

  • The Benzene Ring: The ethyl group at the C6-position could be susceptible to oxidation. The entire aromatic system can also be involved in photolytic degradation pathways.

Q4: What initial analytical techniques are recommended for monitoring the degradation of 2-Chloro-6-ethylquinazolin-4-ol?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone for these studies.[2] An ideal initial setup would involve:

  • HPLC with UV Detection: For initial screening and quantification of the parent compound and major degradants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification and structural elucidation of degradation products by providing mass-to-charge ratio information.

II. Troubleshooting Guide: Common Experimental Challenges

This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during your experiments.

Hydrolytic Degradation Studies

Q: My compound shows rapid and complete degradation under alkaline conditions, making it difficult to study the pathway. What should I do?

A: This is a common observation for quinazolinone derivatives.[1] To control the degradation rate:

  • Milder Conditions: Start with lower concentrations of the base (e.g., 0.01 M or 0.001 M NaOH) and lower temperatures (e.g., room temperature instead of 80°C).

  • Time-Course Study: Sample at very early time points (e.g., minutes to a few hours) to capture the initial degradation products before they degrade further.

  • pH Profiling: Conduct the study at a range of pH values between 7 and 12 to identify a pH where degradation is more controlled.

Q: I am not observing any significant degradation under acidic conditions. Does this mean my compound is stable?

A: Not necessarily. While some quinazolinones show significant degradation in acid[1], others are more resistant.[2] Before concluding stability:

  • Increase Stress: Gradually increase the acid concentration (e.g., from 0.1 M to 1 M HCl) and temperature.

  • Extended Duration: Extend the study duration. Some degradation processes are slow and may only become apparent after several days.

  • Protonation Effect: Consider that protonation of the nitrogen atoms in the quinazolinone ring can sometimes stabilize the molecule against further degradation.[2]

Oxidative Degradation Studies

Q: I see many small, unresolved peaks in my chromatogram after oxidative stress. How can I improve the separation?

A: Oxidative degradation can produce a complex mixture of products. To improve chromatographic resolution:

  • Gradient Optimization: Develop a shallower gradient elution method in your HPLC protocol.

  • Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) that offer different selectivities.

  • Mobile Phase Additives: Try different mobile phase modifiers (e.g., formic acid, ammonium formate) to improve peak shape and resolution.

Q: No degradation is observed with 3% hydrogen peroxide. What are my next steps?

A: If standard conditions do not induce degradation:

  • Increase Peroxide Concentration: Cautiously increase the concentration of hydrogen peroxide (e.g., up to 30%).

  • Elevated Temperature: Perform the experiment at a higher temperature (e.g., 50-60°C).

  • Alternative Oxidants: Consider using other oxidative stress agents, although this is less common in standard forced degradation studies.

Photodegradation Studies

Q: My compound appears to be highly photolabile, showing a cluster of degradation products. How can I identify the primary photodegradants?

A: Photodegradation can be complex.[1][5] To simplify the analysis:

  • Controlled Light Exposure: Reduce the intensity or duration of light exposure to favor the formation of primary degradants.

  • Solid vs. Solution State: Conduct photostability studies in both the solid state and in solution, as the degradation pathways can differ.

  • Wavelength Specificity: If possible, use light sources with specific wavelength ranges (UVA, UVB, visible) to understand which part of the spectrum is causing the degradation.

III. Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for conducting forced degradation studies on 2-Chloro-6-ethylquinazolin-4-ol.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution Preparation: Accurately weigh and dissolve 2-Chloro-6-ethylquinazolin-4-ol in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the appropriate stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂) to achieve the desired final concentration for the study (e.g., 100 µg/mL).

Protocol 2: Forced Degradation Studies
A. Acid and Base Hydrolysis
  • Pipette the working solution into separate vials for acidic and basic hydrolysis.

  • For acid hydrolysis, add an equal volume of 0.1 M HCl.

  • For base hydrolysis, add an equal volume of 0.1 M NaOH.

  • Incubate the vials at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).

  • At predetermined time points, withdraw aliquots, neutralize them (base for the acidic sample, acid for the basic sample), and dilute with mobile phase to the target analytical concentration.

  • Analyze the samples by HPLC.

B. Oxidative Degradation
  • Pipette the working solution into a vial.

  • Add an equal volume of 3% v/v hydrogen peroxide.

  • Keep the vial at room temperature, protected from light, for a specified duration (e.g., 24 hours).

  • At predetermined time points, withdraw aliquots, dilute with mobile phase, and analyze by HPLC.

C. Photodegradation
  • Expose the working solution (in a photostable, transparent container) and a sample of the solid compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Simultaneously, keep a control sample in the dark.

  • After a defined exposure period, prepare the samples for HPLC analysis.

D. Thermal Degradation
  • Place a sample of the solid compound in a controlled temperature oven (e.g., 80°C).

  • After a specified duration, dissolve the sample in a suitable solvent and analyze by HPLC.

Protocol 3: HPLC-UV Analytical Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to resolve the parent compound from its degradants (e.g., start with 95% A, ramp to 5% A over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by the UV spectrum of 2-Chloro-6-ethylquinazolin-4-ol (e.g., 254 nm).

  • Column Temperature: 30°C

IV. Visualization of Potential Degradation Pathways

The following diagrams illustrate the probable degradation pathways of 2-Chloro-6-ethylquinazolin-4-ol under different stress conditions.

Hydrolytic Degradation Pathway

2-Chloro-6-ethylquinazolin-4-ol 2-Chloro-6-ethylquinazolin-4-ol 2-Hydroxy-6-ethylquinazolin-4-ol 2-Hydroxy-6-ethylquinazolin-4-ol 2-Chloro-6-ethylquinazolin-4-ol->2-Hydroxy-6-ethylquinazolin-4-ol Acid/Base Hydrolysis 2-Amino-5-ethylbenzoic acid derivatives 2-Amino-5-ethylbenzoic acid derivatives 2-Chloro-6-ethylquinazolin-4-ol->2-Amino-5-ethylbenzoic acid derivatives Ring Opening (Strong Acid/Base) 2-Chloro-6-ethylquinazolin-4-ol 2-Chloro-6-ethylquinazolin-4-ol N-oxide derivatives N-oxide derivatives 2-Chloro-6-ethylquinazolin-4-ol->N-oxide derivatives Oxidation (H2O2) Oxidized ethyl side-chain derivatives Oxidized ethyl side-chain derivatives 2-Chloro-6-ethylquinazolin-4-ol->Oxidized ethyl side-chain derivatives Oxidation (H2O2)

Caption: Potential oxidative degradation pathways of 2-Chloro-6-ethylquinazolin-4-ol.

Experimental Workflow

cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Hydrolysis Acid Hydrolysis HPLC-UV HPLC-UV Acid Hydrolysis->HPLC-UV Quantification Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC-UV Quantification Oxidation Oxidation Oxidation->HPLC-UV Quantification Photolysis Photolysis Photolysis->HPLC-UV Quantification Thermal Thermal Thermal->HPLC-UV Quantification API API API->Acid Hydrolysis API->Base Hydrolysis API->Oxidation API->Photolysis API->Thermal LC-MS LC-MS HPLC-UV->LC-MS Identification Degradation Profile Degradation Profile LC-MS->Degradation Profile Pathway Elucidation Pathway Elucidation Degradation Profile->Pathway Elucidation

Caption: General workflow for forced degradation studies.

V. Data Summary

The following table provides a hypothetical summary of expected degradation under various stress conditions. Actual results will vary based on experimental conditions.

Stress ConditionReagent/ParametersExpected Degradation (%)Potential Major Degradants
Acid Hydrolysis 0.1 M HCl, 60°C, 24h5-15%2-Hydroxy-6-ethylquinazolin-4-ol
Base Hydrolysis 0.1 M NaOH, 60°C, 24h> 50%Ring-opened products
Oxidation 3% H₂O₂, RT, 24h10-20%N-oxide derivatives
Photolysis ICH Q1B conditionsVariableComplex mixture
Thermal 80°C, 48h< 5%Minimal degradation

VI. References

  • Malik, A. A., et al. (2003). The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 775-783. [Link]

  • Gendugov, T. K., et al. (2021). Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Pharmacy & Pharmacology, 9(3), 200-211. [Link]

  • Chatzisideri, T., et al. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. Photochemistry and Photobiology, 97(4), 826-836. [Link]

  • Koval, V. V., et al. (2023). Synthesis and hydrolytic decomposition of 2-hetarylt[1][2][6]riazolo[1,5-c]quinazolines: DFT study. ResearchGate. [Link]

  • Kowalczyk, R., et al. (2022). A study of the photochemical behaviour and relaxation mechanisms of anti–syn isomerisation around quinazolinone. RSC Advances, 12(45), 29559-29567. [Link]

  • Samanta, S. K., & Bera, M. K. (2023). An Efficient Route towards Quinazolinone Derivatives via I2/DMSO-Promoted Oxidative Decarboxylation of α-Amino Acids and Subsequent Oxidative Annulation Reaction. Synthesis, 55(16), 2561-2569. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(16), 4948. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. International Journal of Drug Design and Discovery, 3(3), 830-835.

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 888. [Link]

  • Baig, M. R., et al. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences and Research, 13(11), 4156-4168. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting NMR and Mass Spectrometry Data Interpretation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data interpretation. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the principles behind them, enabling you to diagnose and resolve issues with confidence.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR spectroscopy is a powerful tool for structure elucidation, but its effectiveness is highly dependent on the quality of the acquired data. This section addresses common issues that can compromise spectral quality.

FAQ 1.1: Why is my signal-to-noise (S/N) ratio poor, and how can I improve it?

A low signal-to-noise (S/N) ratio can obscure important signals and make interpretation difficult, if not impossible. The issue can stem from the sample itself, the acquisition parameters, or the instrument's state.

Answer:

Improving the S/N ratio involves a systematic approach to optimizing both the sample and the experimental setup. The signal is your analyte's response, while noise is the random electronic fluctuations in the spectrometer's receiver. The fundamental goal is to maximize the former relative to the latter.

Troubleshooting Steps:

  • Increase Analyte Concentration: This is the most direct way to increase the signal. If your sample is sparingly soluble, consider using a micro-probe or a cryoprobe, which are designed for mass-limited samples.

  • Increase the Number of Scans (NS): The S/N ratio increases proportionally to the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of √2 (approximately 1.41). Be mindful that this comes at the cost of longer experiment times.

  • Optimize the Recycle Delay (D1): The recycle delay is the time between pulses. For optimal signal, it should be set to at least 5 times the longest spin-lattice relaxation time (T1) of the nuclei of interest. A D1 that is too short will lead to saturation of the signal, particularly for quaternary carbons or other nuclei with long T1 values, thereby reducing the S/N. You can determine T1 with an inversion-recovery experiment.

  • Check the Shimming: Poor magnetic field homogeneity (shimming) will lead to broad peaks, which reduces the peak height and thus the S/N. Always ensure the instrument is properly shimmed on your sample before acquisition.

  • Use an Appropriate NMR Tube: High-quality, concentric NMR tubes will improve the magnetic field homogeneity across the sample, leading to better shims and sharper lines.

  • Ensure Proper Probe Tuning and Matching: The probe must be tuned to the correct frequency for the nucleus being observed and matched to the impedance of the spectrometer's electronics (50 Ω). Mismatched tuning will result in inefficient power transfer and a loss of signal. Modern spectrometers often have automatic tuning and matching capabilities.

Experimental Protocol: Optimizing the Number of Scans and Recycle Delay

  • Run a quick 1D spectrum with a small number of scans (e.g., 4 or 8 for a ¹H spectrum) and a default D1 (e.g., 1-2 seconds).

  • Assess the S/N of a representative peak.

  • If the S/N is insufficient, quadruple the number of scans and re-run the experiment. The S/N should approximately double.

  • To check for saturation, increase the D1 to a longer value (e.g., 10 seconds) and re-acquire the spectrum with the original number of scans. If the signal intensity increases significantly, your initial D1 was too short.

Workflow for Improving S/N in NMR

G start Poor S/N Observed conc Increase Sample Concentration start->conc Is sample mass-limited? scans Increase Number of Scans (NS) start->scans Is time available? conc->scans d1 Optimize Recycle Delay (D1 > 5*T1) scans->d1 shim Improve Shimming d1->shim probe Check Probe Tuning & Matching shim->probe end S/N Improved probe->end

Caption: A decision-making workflow for troubleshooting poor signal-to-noise in NMR experiments.

FAQ 1.2: I see unexpected peaks in my spectrum. How do I identify and eliminate them?

Extraneous peaks can arise from various sources, including the solvent, impurities in the sample, or the NMR tube itself.

Answer:

Identifying the source of unexpected peaks is a process of elimination. The most common culprits are residual solvent signals, water, grease from glassware, and impurities from the synthesis or isolation process.

Common Sources and Identification:

  • Residual Solvent Peaks: Even in deuterated solvents, there is a small amount of residual non-deuterated solvent that will produce a signal. The chemical shifts of these peaks are well-documented.

  • Water: Water is a very common contaminant and its chemical shift is highly dependent on the solvent, temperature, and concentration. In CDCl₃, it typically appears around 1.56 ppm, while in DMSO-d₆ it is a broad peak around 3.33 ppm.

  • Silicone Grease: If you used greased glass joints during your synthesis or workup, you may see a peak around 0 ppm from silicone.

  • Phthalates: These are common plasticizers and can be introduced from plastic labware or containers. They typically show aromatic signals around 7.5-7.7 ppm and aliphatic signals.

  • Spinning Sidebands: These are artifacts that appear symmetrically around intense peaks. They are caused by inhomogeneities in the magnetic field and can be reduced by improving the shimming or spinning the sample at a different rate.

  • ¹³C Satellites: In ¹H NMR, about 1.1% of carbon atoms are the ¹³C isotope. Protons attached to these carbons will be split, resulting in small "satellite" peaks on either side of the main ¹H signal. These are not impurities but a natural feature of the spectrum.

Data Table: Common ¹H NMR Impurities

ImpurityTypical Chemical Shift (ppm) in CDCl₃
Water~1.56
Acetone2.17
Dichloromethane5.30
Ethyl Acetate1.26, 2.05, 4.12
Hexane0.88, 1.26
Silicone Grease~0.07
Toluene2.36, 7.17-7.29

Troubleshooting Steps:

  • Identify Known Artifacts: Compare the chemical shifts of your unknown peaks to tables of common solvent impurities and lab contaminants.

  • Run a Blank Spectrum: Acquire a spectrum of just the deuterated solvent in a clean NMR tube. This will help you identify peaks originating from the solvent itself.

  • Improve Sample Handling: Use high-purity solvents, scrupulously clean glassware, and avoid plastic containers to minimize contamination.

  • Check 2D Spectra: A 2D experiment like a COSY or HSQC can help distinguish true signals from your compound (which should show correlations) from singlets that do not correlate with anything (often impurities).

Section 2: Mass Spectrometry (MS) Troubleshooting

Mass spectrometry is indispensable for determining molecular weight and elemental composition. However, successful analysis depends on efficient ionization and mass analysis.

FAQ 2.1: I am observing low ion intensity or no signal for my analyte. What should I check?

A weak or absent signal is a common and frustrating problem in MS. The cause can be anywhere from the sample introduction system to the detector. Electrospray Ionization (ESI) is a common technique, and this guide will focus on troubleshooting ESI-based issues.

Answer:

Troubleshooting low ion intensity in ESI-MS requires a systematic check of the entire system, from the liquid chromatography (LC) system to the mass spectrometer's ion optics. The core principle of ESI is the creation of gas-phase ions from a liquid solution, and any disruption to this process will result in a loss of signal.

Troubleshooting Workflow:

G start Low/No Ion Intensity check_lc Is there flow? Check LC pressure. start->check_lc check_spray Is the spray stable? Check ESI needle. check_lc->check_spray Flow OK check_source Optimize Source Parameters (Gas, Temp, Voltage) check_spray->check_source Spray Stable check_ms Check MS Parameters (Mass Range, Polarity) check_source->check_ms Source Optimized check_sample Is the sample ionizable? Check pH, additives. check_ms->check_sample Parameters Correct end Signal Restored check_sample->end

Caption: A logical troubleshooting sequence for diagnosing low ion intensity in LC-MS.

Detailed Steps:

  • Verify Liquid Flow: Ensure your LC pump is delivering a stable flow and that there are no leaks or blockages in the system. Check the system pressure; an unusually low or high pressure can indicate a problem.

  • Inspect the ESI Spray: Visually inspect the ESI needle. You should see a fine, stable mist (Taylor cone). If you see dripping, it could indicate a blockage in the needle or insufficient gas flow. If the spray is erratic, the voltage may be too high or the solvent composition may be inappropriate for stable spray formation.

  • Optimize Source Conditions:

    • Gas Flow (Nebulizer and Drying Gas): The nebulizer gas helps form the spray, while the drying gas helps desolvate the droplets. Insufficient flow can lead to poor desolvation and low signal.

    • Drying Gas Temperature: The temperature must be high enough to evaporate the solvent but not so high that it causes thermal degradation of the analyte.

    • Capillary Voltage: This voltage is critical for creating the charged droplets. A typical starting point is 3-4 kV. It should be optimized for your analyte.

  • Check Mass Spectrometer Settings:

    • Polarity: Are you in the correct mode (positive or negative) to detect your analyte? Acidic molecules often work best in negative ion mode, while basic molecules are better in positive ion mode.

    • Mass Range: Ensure the mass range you are scanning includes the expected m/z of your analyte.

  • Evaluate Sample and Mobile Phase:

    • Analyte Ionizability: Not all molecules are easily ionizable by ESI. Your analyte needs to be able to accept a proton (positive mode) or lose a proton (negative mode).

    • Mobile Phase pH: The pH of your mobile phase can have a dramatic effect on ionization efficiency. For positive mode, a low pH (e.g., adding 0.1% formic acid) is often beneficial. For negative mode, a slightly basic pH (e.g., adding 0.1% ammonium hydroxide) can help.

    • Non-volatile Buffers: Avoid non-volatile buffers like phosphate, as they can contaminate the ion source and suppress the signal.

FAQ 2.2: My measured mass-to-charge (m/z) is inaccurate. How can I improve mass accuracy?

High mass accuracy is critical for determining elemental composition and confidently identifying compounds. Inaccurate mass measurements can lead to incorrect formula assignments.

Answer:

Mass accuracy is the difference between the measured mass and the true mass. High-resolution instruments like Orbitraps or FT-ICR mass spectrometers are capable of mass accuracies in the low ppm (parts per million) range. Achieving this requires regular calibration and a stable operating environment.

Causes of Mass Inaccuracy and Solutions:

  • Instrument Calibration: The mass spectrometer must be calibrated regularly using a known standard. The calibration creates a mathematical function that converts the measured time-of-flight or frequency into an m/z value.

    • Solution: Perform an external calibration according to the manufacturer's protocol. For the highest accuracy, use an internal calibrant (a known compound introduced along with your sample) to correct for any drift during the analysis.

  • Temperature Fluctuations: The flight tube of a time-of-flight (TOF) analyzer is sensitive to temperature changes, which can alter its length and affect the measured flight times.

    • Solution: Ensure the laboratory has stable temperature control. Allow the instrument to fully equilibrate after any maintenance or changes in room temperature.

  • Space Charge Effects: If too many ions enter the mass analyzer at once, their mutual repulsion can affect their trajectories and lead to mass errors.

    • Solution: Reduce the amount of sample being introduced into the mass spectrometer. Dilute your sample or reduce the injection volume.

  • Incorrect Peak Picking: The software algorithm used to identify the peak centroid can be a source of error, especially for low-intensity or asymmetric peaks.

    • Solution: Ensure you have sufficient data points across the chromatographic peak (at least 15-20). Manually inspect the mass spectral peak to ensure it is well-defined and that the centroid is being correctly assigned.

Protocol: Performing an External Mass Calibration

  • Prepare the calibration solution as specified by the instrument manufacturer. This is typically a mixture of compounds with known masses that cover a wide m/z range.

  • Infuse the calibration solution directly into the mass spectrometer at a stable flow rate.

  • In the instrument control software, navigate to the calibration routine.

  • Acquire data for the calibration solution. The software will identify the known peaks and generate a new calibration curve.

  • Apply the new calibration. The software should provide a report on the mass accuracy of the calibrant peaks after the new calibration has been applied. The errors should be low (typically < 2 ppm).

References

  • Signal-to-Noise Ratio, University of California, Davis, [Link]

  • Relaxation in NMR, University of California, Davis, [Link]

  • NMR Probes, Professor R. J. Clark's Website, [Link]

  • The Electrospray Ionization Process, Michrom Bioresources, [Link]

  • LC-MS Buffers, Crawford Scientific, [Link]

Troubleshooting

Technical Support Center: Strategies for Enhancing the Solubility of Quinazolinone Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone derivatives. This guide is designed to provide practical, in-depth solutions to the commo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone derivatives. This guide is designed to provide practical, in-depth solutions to the common and complex solubility challenges encountered during experimentation. We will move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the solubility of quinazolinone derivatives.

Q1: Why do many quinazolinone derivatives exhibit poor water solubility?

A1: The poor water solubility of most quinazolinone derivatives is a direct consequence of their molecular architecture. These molecules typically feature a rigid, planar, and fused heterocyclic ring system. This structure, often decorated with lipophilic functional groups, leads to high crystal lattice energy—the energy required to break apart the crystal structure—and low polarity.[1] Consequently, it is energetically unfavorable for polar water molecules to surround and dissolve the compound, resulting in limited aqueous solubility. Many of these compounds are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, which are characterized by low solubility and high permeability.[1]

Q2: I have a new quinazolinone compound. What is the very first step to take when it fails to dissolve in an aqueous buffer for an in vitro assay?

A2: The standard initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most prevalent choice due to its broad-spectrum solubilizing power.[1][2] For compounds that are particularly difficult to dissolve, gentle warming (e.g., 37-50°C) and brief ultrasonication can be employed to facilitate dissolution.[1] When preparing your working solution, dilute this DMSO stock incrementally into your aqueous buffer while vortexing to minimize localized high concentrations that can cause immediate precipitation.[1] If precipitation still occurs, it's a clear indicator that the final concentration of your compound exceeds its solubility limit in the final solvent mixture.

Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer. What can I do?

A3: This phenomenon, known as "precipitation upon dilution" or "crashing out," is a very common challenge.[1][2] You have several immediate strategies to address this:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay to a level below its solubility threshold.[1]

  • Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to the final aqueous buffer can increase the compound's solubility.[1]

  • Use Surfactants: Incorporating low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants such as Polysorbate 80 (Tween® 80) can help.[1] These molecules form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the solution.[3]

  • Employ Cyclodextrins: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with your compound, effectively shielding the hydrophobic parts from water and enhancing solubility.[1][3][4] Pre-incubating the compound with the cyclodextrin before the final dilution is often effective.[1][3]

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed, problem-oriented guides with step-by-step protocols for more advanced solubility challenges.

Guide 1: Optimizing Solubility for In Vitro Assays

Problem: My quinazolinone derivative has pH-dependent solubility, and I need to find the optimal buffer conditions for my cell-free enzymatic assay without compromising enzyme activity.

Solution: pH Adjustment and Co-Solvent Screening

The quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives highly dependent on pH.[1] For weakly basic compounds, solubility increases in acidic conditions where the molecule becomes protonated (ionized).[1][5]

  • Preparation: Prepare a series of buffers across a relevant pH range (e.g., from pH 4.0 to 8.0).

  • Sample Addition: Add an excess amount of the solid quinazolinone compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure the solution is saturated and has reached equilibrium.[3]

  • Separation: Separate the undissolved solid from the solution. This is a critical step; use centrifugation at high speed, followed by careful collection of the supernatant, or use a syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This profile will reveal the pH range where your compound is most soluble.

Data Presentation: Co-Solvent Screening for In Vitro Assays

If pH adjustment alone is insufficient or incompatible with your assay, a co-solvent system can be optimized.

Co-SolventTypical Concentration Range (% v/v)Mechanism of ActionConsiderations
DMSO < 1% (cell-based), < 5% (biochemical)Reduces solvent polarity, disrupts water's hydrogen bond network.Can be cytotoxic at higher concentrations; may interfere with some assays.[2]
Ethanol 1 - 10%Similar to DMSO, reduces overall solvent polarity.Can cause protein denaturation at higher concentrations.
PEG 400 1 - 20%Reduces solvent polarity and can form non-covalent complexes.Generally well-tolerated in many biological systems.

Visualization: pH-Dependent Ionization

The following diagram illustrates how pH affects the ionization state of a weakly basic quinazolinone derivative, which in turn governs its solubility.

G cluster_pH Environmental pH cluster_Molecule Quinazolinone State cluster_Solubility Resulting Property Low_pH Low pH (Acidic) pH < pKa Ionized Ionized (Protonated) Q-NH+ Low_pH->Ionized Protonation Favored High_pH High pH (Neutral/Basic) pH > pKa Neutral Neutral (Free Base) Q-N High_pH->Neutral Deprotonation Favored High_Sol Higher Aqueous Solubility Ionized->High_Sol Leads to Low_Sol Lower Aqueous Solubility Neutral->Low_Sol Leads to

Caption: Relationship between pH, pKa, and solubility.

Guide 2: Enhancing Oral Bioavailability for In Vivo Studies

Problem: My lead quinazolinone candidate shows excellent in vitro potency but has poor and variable oral bioavailability in animal models, likely due to its low aqueous solubility.

Solution: Advanced Formulation Strategies

For in vivo applications, simple solutions like co-solvents are often not viable. More advanced formulation strategies are required to improve dissolution in the gastrointestinal (GI) tract.[1]

Causality: Crystalline materials require energy to break their lattice structure before they can dissolve. By converting the drug to a high-energy amorphous (non-crystalline) state and dispersing it within a hydrophilic polymer matrix, this energy barrier is eliminated.[6] This can lead to significantly faster dissolution and the generation of a supersaturated solution in the GI tract, driving absorption.[7][8][9]

  • Component Selection: Choose a suitable hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®) and a volatile organic solvent (e.g., methanol, ethanol) in which both your quinazolinone compound and the polymer are fully soluble.[10]

  • Dissolution: Accurately weigh the drug and polymer in a predetermined ratio (start with screening ratios like 1:1, 1:3, and 1:5 drug-to-polymer by weight). Dissolve both components completely in the solvent in a round-bottom flask to form a clear solution.[1][10]

  • Solvent Removal: Attach the flask to a rotary evaporator. Remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a dry, thin film is formed on the flask wall.[1][10]

  • Final Drying: Transfer the flask to a vacuum oven and dry overnight at a moderate temperature (e.g., 40°C) to remove all residual solvent.[1]

  • Processing & Characterization: Scrape the solid dispersion from the flask and gently grind it into a fine powder.[1] It is crucial to characterize the ASD to confirm the amorphous state using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[10]

Visualization: ASD Preparation and Evaluation Workflow

G A 1. Component Selection (Drug, Polymer, Solvent) B 2. Dissolution (Create clear solution) A->B C 3. Solvent Evaporation (Rotary Evaporator) B->C D 4. Vacuum Drying (Remove residual solvent) C->D E 5. Milling & Sieving D->E F Characterization E->F G In Vitro Dissolution Testing F->G Performance H Solid-State Analysis (PXRD, DSC) F->H Physical Form I In Vivo PK Studies G->I H->I

Caption: Workflow for Amorphous Solid Dispersion (ASD) preparation.

Causality: Reducing the particle size of a drug into the nanometer range (<1000 nm) dramatically increases the surface-area-to-volume ratio.[11][12] According to the Noyes-Whitney equation, this increased surface area leads to a much faster dissolution rate.[13] Nanosuspensions are sub-micron colloidal dispersions of the pure drug, stabilized by surfactants or polymers.[11][14]

Causality: For quinazolinone derivatives with ionizable acidic or basic functional groups, forming a salt is a highly effective strategy.[15] A salt of a weak base (like many quinazolinones) will dissolve to create a microenvironment with a lower pH, which can significantly increase the solubility of the parent drug compared to the free base form.[16][17] The selection of a suitable counter-ion is critical and is guided by the pKa difference between the drug and the counter-ion, which should ideally be greater than 2-3 units to ensure stable salt formation.[15][18]

Data Presentation: Comparison of Advanced Solubility Enhancement Techniques

TechniqueMechanism of ActionTypical Fold-Increase in SolubilityKey Advantage
Salt Formation Converts the neutral drug to an ionized salt, which has higher aqueous solubility and faster dissolution.[1][5]10 - 1,000xWell-established, scalable, and regulatorily accepted method.[15]
Solid Dispersion Converts the drug to a high-energy amorphous state, molecularly dispersed in a hydrophilic carrier.[8][19]10 - 100xOvercomes crystal lattice energy, can create supersaturation.[7][9]
Nanosuspension Increases surface area by reducing particle size to the sub-micron range, accelerating dissolution rate.[11][12][20]5 - 50xApplicable to drugs that are poorly soluble in both aqueous and organic media.[11]
Prodrug Approach A bioreversible chemical modification where a hydrophilic promoiety is attached to the drug.[21][22][23]Highly variableCan overcome multiple barriers (solubility, permeability) simultaneously.[24][25]
Guide 3: Utilizing Inclusion Complexes

Problem: I need a formulation for my quinazolinone derivative that is suitable for parenteral administration, but co-solvents and surfactants are causing toxicity issues.

Solution: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4] They can encapsulate poorly water-soluble molecules, like quinazolinone derivatives, forming a host-guest inclusion complex.[4][26] This complex is water-soluble, protecting the hydrophobic drug from the aqueous environment and significantly increasing its apparent solubility.[27]

Visualization: Cyclodextrin Encapsulation Mechanism

G cluster_before Before Complexation cluster_after After Complexation Quin Quinazolinone (Hydrophobic) Water Water (Aqueous Medium) Quin->Water Poor Interaction Complex Hydrophilic Exterior Quinazolinone (Guest) Hydrophobic Cavity (Host) Quin->Complex:f1 Encapsulation CD Cyclodextrin Water2 Water (Aqueous Medium) Complex->Water2 Favorable Interaction

Sources

Optimization

Technical Support Center: Overcoming Resistance to Quinazolinone-Based Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone-based compounds. This resource provides in-depth troubleshooting guides and frequently as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone-based compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to drug resistance. Our goal is to equip you with the knowledge and protocols to anticipate, identify, and overcome resistance mechanisms in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding quinazolinone compounds and resistance.

Q1: My quinazolinone-based inhibitor is showing decreased efficacy in my long-term cell culture experiments. What are the likely causes?

A1: Decreased efficacy over time often points to the development of acquired resistance. The primary mechanisms include:

  • Target Alteration: Mutations in the target protein, such as EGFR, can prevent the inhibitor from binding effectively. A common example is the T790M "gatekeeper" mutation in EGFR, which hinders the binding of first-generation inhibitors like gefitinib.[1][2]

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the inhibitor. For instance, resistance to EGFR inhibitors can arise from the activation of the MET or HER2 pathways.[2]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), can actively pump the compound out of the cell, reducing its intracellular concentration.[3]

  • Drug Inactivation: Cellular metabolism may alter the chemical structure of the quinazolinone compound, rendering it inactive.

It is also crucial to consider experimental variables such as compound stability in your culture medium over extended periods and consistent cell plating densities.[4][5]

Q2: I'm observing high variability in my dose-response assays with a new quinazolinone derivative. What could be the issue?

A2: High variability in dose-response assays can stem from several factors related to the compound's physicochemical properties and the experimental setup:

  • Poor Solubility: Quinazolinone derivatives are often crystalline and insoluble in aqueous solutions.[6][7] This can lead to precipitation in your stock solutions or assay media, resulting in inconsistent concentrations. It's recommended to determine the solubility of your compound in your specific assay buffer.[8]

  • Compound Instability: The compound may be degrading in your solvent or under your experimental conditions (e.g., light, temperature, pH).

  • Inconsistent Cell Seeding: Uneven cell distribution across the wells of your plate is a common source of variability in cell-based assays.[4]

  • Assay Timing: The duration of drug exposure can significantly impact the observed cytotoxicity. It's important to optimize the incubation time for your specific cell line and compound.[9]

For troubleshooting, consider preparing fresh stock solutions, using a lower final DMSO concentration, and verifying your cell seeding technique.[8]

Q3: How can I proactively assess the potential for resistance to my quinazolinone compound early in development?

A3: Early assessment of resistance potential is critical. Here are some strategies:

  • In Silico Modeling: Computational methods can predict potential off-target interactions and identify possible resistance-conferring mutations in the target protein.[10]

  • Generation of Resistant Cell Lines: You can create drug-resistant cell lines in the lab by exposing cancer cells to gradually increasing concentrations of your compound over time.[11][12] These models are invaluable for studying resistance mechanisms.

  • Screening against Known Resistant Mutants: If your compound targets a protein with known resistance mutations (e.g., EGFR), screen it against cell lines expressing these mutations to determine its efficacy.

Part 2: Troubleshooting Guides

This section provides detailed protocols and guidance for specific experimental challenges.

Guide 1: Investigating Acquired Resistance in Cell Culture

Problem: You have successfully developed a cell line with acquired resistance to your quinazolinone inhibitor, but the underlying mechanism is unknown.

Workflow for Investigating Acquired Resistance:

G A Resistant Cell Line Generation B Confirm Resistance Phenotype (IC50 Shift) A->B C Genomic Analysis (Sequencing of Target Gene) B->C D Proteomic/Phosphoproteomic Analysis B->D E Gene Expression Analysis (RNA-Seq) B->E F Metabolomic Analysis B->F G Identify Target Mutations C->G H Identify Bypass Pathway Activation D->H I Identify Upregulation of Efflux Pumps E->I J Identify Altered Drug Metabolism F->J K Functional Validation (e.g., siRNA, CRISPR) G->K H->K I->K J->K L Develop Strategies to Overcome Resistance K->L

Caption: Workflow for elucidating resistance mechanisms.

Step-by-Step Protocol: Generating a Resistant Cell Line [11][13][14]

  • Determine the Initial IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of your compound in the parental (sensitive) cell line.[13]

  • Initial Drug Exposure: Culture the parental cells in a medium containing the quinazolinone compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the drug concentration (typically a 1.5 to 2-fold increase).[11]

  • Monitor and Expand: Continuously monitor the cells and allow them to recover and proliferate at each new concentration. Expand the surviving cell population.

  • Confirm Resistance: After several months of continuous culture with escalating drug concentrations, perform a dose-response assay on the resistant cell population and compare the IC50 to the parental cell line. A significant increase in IC50 (e.g., >3-10 fold) confirms resistance.[11]

  • Stabilize the Resistant Line: Culture the resistant cells in a drug-free medium for several passages to ensure the resistance phenotype is stable.[13]

Table 1: Example of IC50 Shift in a Resistant Cell Line

Cell LineQuinazolinone CompoundIC50 (µM)Resistance Index (RI)
Parental MCF-7Compound X0.51
MCF-7/ResistantCompound X12.525

The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line. [14]

Guide 2: Addressing Compound Solubility Issues

Problem: Your quinazolinone compound is precipitating in your aqueous assay buffer, leading to unreliable results.

Troubleshooting Flowchart for Solubility Issues:

G A Compound Precipitation Observed B Decrease Final Assay Concentration A->B C Reduce Final DMSO Concentration (<1%) A->C D Use a Co-solvent (e.g., PEG, ethanol) A->D E Adjust pH of the Buffer (for ionizable compounds) A->E H Precipitation Resolved? B->H C->H D->H E->H F Consider Formulation Strategies (e.g., solid dispersions) F->G

Caption: Decision tree for troubleshooting compound precipitation.

Step-by-Step Protocol: Preparing Solutions of Poorly Soluble Compounds

  • Prepare a High-Concentration Stock in an Organic Solvent: Dissolve the quinazolinone compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Serial Dilutions in Organic Solvent: Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.

  • Dilution into Aqueous Buffer: For the final assay, dilute the DMSO stock solutions into the aqueous buffer. To minimize precipitation, add the DMSO stock to the buffer while vortexing to ensure rapid mixing.

  • Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% (v/v) in your assay, as higher concentrations can be toxic to cells and may cause the compound to precipitate.[8]

  • Visual Inspection: Before adding the final solution to your cells, visually inspect it for any signs of precipitation.

If precipitation persists, consider the following:

  • Co-solvents: The use of co-solvents like polyethylene glycol (PEG) or ethanol in your final buffer can improve solubility.[8]

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility.[8]

  • Formulation: For in vivo studies, consider formulation strategies such as solid dispersions to enhance bioavailability.[15]

Guide 3: Differentiating On-Target vs. Off-Target Effects

Problem: You observe a desired cellular phenotype, but you are unsure if it is due to the inhibition of the intended target or an off-target effect.

Experimental Workflow to Deconvolute On- and Off-Target Effects:

G A Observed Cellular Phenotype B Confirm Target Engagement (e.g., CETSA) A->B C Knockdown/Knockout of Target Gene (siRNA/CRISPR) A->C E In Vitro Kinase Profiling A->E F Affinity-Based Proteomics A->F D Does Genetic Perturbation Phenocopy Compound Treatment? B->D C->D D->E No D->F No G Phenotype is On-Target D->G Yes H Identify Off-Targets E->H F->H I Validate Off-Target Effects H->I

Caption: Strategy for distinguishing on-target from off-target effects.

Key Experimental Protocols:

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[16]

  • In Vitro Kinase Profiling: Screening your compound against a large panel of purified kinases can identify potential off-target kinase interactions.[16]

  • CRISPR/Cas9-mediated Gene Knockout: Knocking out the intended target gene should abolish the cellular effect of your compound if it is acting on-target.[17]

Table 2: Interpreting Results from On-/Off-Target Validation Experiments

ExperimentResultInterpretation
CETSA Increased thermal stability of the target protein in the presence of the compound.Direct binding of the compound to the intended target in a cellular context.
Target Knockout The cellular phenotype is lost in the knockout cells treated with the compound.The observed effect is dependent on the intended target.
Kinase Profiling Potent inhibition of one or more unintended kinases.Potential for off-target effects mediated by these kinases.

By systematically applying these troubleshooting guides and experimental protocols, researchers can more effectively navigate the challenges of resistance to quinazolinone-based compounds, leading to the development of more robust and effective therapeutic agents.

References

  • Jackman, A. L., Kelland, L. R., Kimbell, R., Brown, M., Gibson, W., Aherne, G. W., Hardcastle, A., & Boyle, F. T. (1995). Mechanisms of acquired resistance to the quinazoline thymidylate synthase inhibitor ZD1694 (Tomudex) in one mouse and three human cell lines. British Journal of Cancer, 71(5), 914–924. [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current protocols in chemical biology, 9(2), 55–74. [Link]

  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Retrieved from [Link]

  • Engkvist, O., Norrby, P.-O., & Selmi, N. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 903-914. [Link]

  • Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Molecular and Organic Chemistry, 8(1), 282-290. [Link]

  • Procell. (2025, August 5). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. [Link]

  • Crown Bioscience. (2025, June 23). How to use in vitro models to study and overcome drug resistance in oncology. [Link]

  • Zhang, Y.-M., et al. (2025). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. [Link]

  • Wang, Y., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol, 15(15), e4733. [Link]

  • Wang, L., et al. (2016). Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer. OncoTargets and Therapy, 9, 7357–7365. [Link]

  • Eurtivong, C., et al. (2020). Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Bioorganic & Medicinal Chemistry, 28(10), 115456. [Link]

  • Patel, H. M., et al. (2021). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Journal of Medicinal Chemistry, 64(14), 9845–9857. [Link]

  • Auti, P. S., George, G., & Paul, A. T. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 10(70), 42801-42827. [Link]

  • Griffin, R. J., et al. (1998). Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). Journal of Medicinal Chemistry, 41(26), 5247–5256. [Link]

  • Hafner, M., et al. (2017). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. [Link]

  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. [Link]

  • Gecesi, K. E., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 29(9), 2095. [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]

  • Liu, T., et al. (2021). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. International Journal of Molecular Sciences, 22(16), 8896. [Link]

  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • Ghaffari, S., et al. (2012). Abstract 4832: Novel EGFR mutations that cause drug resistance to irreversible pyrimidine but not quinazoline based EGFR inhibitors. Cancer Research, 72(8_Supplement), 4832. [Link]

  • ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. [Link]

  • Mohamed, T., et al. (2021). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Pharmaceuticals, 14(11), 1162. [Link]

  • Al-Suhaimi, E. A., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 30(3), 743. [Link]

  • Sharma, S., & Kumar, P. (2022). Chemistry and activity of quinazoline moiety: A systematic review study. Journal of Applied Pharmaceutical Science, 12(1), 031-043. [Link]

  • El-Sayed, M. A. A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(7), 3183. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]

  • CRISPR Medicine News. (2023, November 22). Off-Target Effects and Where to Find Them. [Link]

  • Singh, M., et al. (2024). In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. Journal of Medicinal Chemistry and Drug Discovery, 9(2), 114-129. [Link]

  • El-Damasy, D. A., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry, 68(23), 12345-12367. [Link]

  • ACS Publications. (1998). Resistance-Modifying Agents. 5. Synthesis and Biological Properties of Quinazolinone Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase (PARP). Journal of Medicinal Chemistry, 41(26), 5247-5256. [Link]

  • Arabian Journal of Chemistry. (2025). Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance. [Link]

  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]

  • Foster, C., et al. (1999). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Current Medicinal Chemistry, 6(10), 869-883. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of 2-Chloro-6-ethylquinazolin-4-ol Derivatives

This guide provides an in-depth comparison of analytical methodologies for the definitive structural confirmation of 2-Chloro-6-ethylquinazolin-4-ol, a representative of the versatile quinazolinone scaffold. Professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of analytical methodologies for the definitive structural confirmation of 2-Chloro-6-ethylquinazolin-4-ol, a representative of the versatile quinazolinone scaffold. Professionals in drug discovery and medicinal chemistry will find field-proven insights and objective experimental data to support the unambiguous elucidation of this and related molecular structures. The quinazolinone core is a privileged structure in pharmacology, known for a wide array of biological activities, making rigorous and unequivocal structural validation a critical step in the development pipeline.[1][2][3]

The central challenge in characterizing novel heterocyclic compounds like 2-Chloro-6-ethylquinazolin-4-ol lies in confirming not only the elemental composition and molecular weight but also the precise connectivity and regiochemistry of all substituents. An error in assigning a substituent's position can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues. Therefore, a multi-technique, orthogonal approach is not just recommended; it is essential for scientific integrity. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing unparalleled detail about the chemical environment and connectivity of hydrogen and carbon atoms.[4] For a molecule like 2-Chloro-6-ethylquinazolin-4-ol, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments is required for a complete assignment.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides the initial overview of proton environments. The integration values confirm proton counts, chemical shifts indicate the type of proton (aromatic, aliphatic, exchangeable), and splitting patterns (multiplicity) reveal neighboring protons.

  • ¹³C NMR: Reveals the number of unique carbon environments in the molecule. The chemical shifts differentiate between carbonyl, aromatic, and aliphatic carbons.[5]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.

    • COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of adjacent proton networks, such as the ethyl group and the aromatic protons on the benzene ring.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons to their respective carbon atoms, definitively linking the signals from ¹H and ¹³C spectra.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful tool for establishing the overall scaffold. It reveals long-range (2-3 bond) correlations between protons and carbons, connecting fragments (like the ethyl group to the quinazolinone core) and confirming the placement of quaternary carbons and substituents.[1]

Comparative Data: Predicted NMR Assignments for 2-Chloro-6-ethylquinazolin-4-ol

The following table presents predicted NMR data based on known spectral data for analogous quinazolinone structures.[1][6][7] The deuterated solvent chosen is DMSO-d₆, as the N-H and O-H protons are often more clearly visible than in CDCl₃.

Technique Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment Rationale
¹H NMR ~12.0 - 12.5Broad SingletNH (amide)The N-H proton of the 4(3H)-quinazolinone tautomer is typically deshielded and broad.[6]
~7.9 - 8.1DoubletAr-H (H-5)Aromatic proton ortho to the carbonyl group, expected to be the most downfield aromatic signal.
~7.6 - 7.7Doublet of DoubletsAr-H (H-7)Aromatic proton ortho and meta to other ring protons.
~7.4 - 7.5DoubletAr-H (H-8)Aromatic proton ortho to the fused nitrogen.
~2.7 - 2.8Quartet-CH₂ -CH₃Methylene protons of the ethyl group, split by the adjacent methyl group.
~1.2 - 1.3Triplet-CH₂-CH₃ Methyl protons of the ethyl group, split by the adjacent methylene group.
¹³C NMR ~161 - 163-C =O (Amide, C-4)Characteristic chemical shift for an amide carbonyl in a quinazolinone ring.[5][6]
~150 - 152-C -Cl (C-2)Carbon bearing the chloro substituent.
~148 - 150-Ar-C (C-8a)Quaternary carbon at the ring junction.
~140 - 142-Ar-C -CH₂ (C-6)Quaternary aromatic carbon bearing the ethyl group.
~134 - 136-Ar-C H (C-7)Aromatic methine carbon.
~126 - 128-Ar-C H (C-5)Aromatic methine carbon.
~120 - 122-Ar-C (C-4a)Quaternary carbon at the ring junction.
~118 - 120-Ar-C H (C-8)Aromatic methine carbon.
~28 - 29--CH₂ -CH₃Aliphatic methylene carbon.
~15 - 16--CH₂-CH₃ Aliphatic methyl carbon.
Experimental Protocol: NMR Analysis

This protocol ensures a self-validating system by acquiring a full suite of experiments for cross-correlation.

  • Sample Preparation: Dissolve ~5-10 mg of the purified 2-Chloro-6-ethylquinazolin-4-ol derivative in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity deuterated solvent is critical to avoid interfering signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.[4]

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A greater number of scans is required due to the low natural abundance of ¹³C.

    • Reference the spectrum to the DMSO solvent peak (δ ~39.52 ppm).

  • 2D NMR Acquisition:

    • Acquire standard COSY, HSQC, and HMBC spectra using gradient-selected pulse sequences.

    • Optimize acquisition parameters (e.g., spectral widths, number of increments) to achieve adequate resolution in both dimensions.

  • Data Processing & Interpretation: Process the data using appropriate NMR software (e.g., MestReNova, TopSpin). Use the 2D spectra to build connectivity maps and assign all ¹H and ¹³C signals unambiguously, cross-validating assignments between experiments.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental formula of a compound. It is a rapid and highly sensitive technique that perfectly complements NMR data.

Causality Behind Experimental Choices:

  • Ionization Technique: The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is critical.

    • EI is a "hard" ionization technique that often leads to extensive fragmentation. While this can provide structural clues, it may fail to show the molecular ion peak for less stable molecules.

    • ESI is a "soft" ionization technique ideal for polar, less volatile molecules like quinazolinones. It typically produces the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺, ensuring the molecular weight is readily identified.[8]

  • High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming elemental composition. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing definitive evidence for the proposed structure.[8]

Comparative Data: Predicted Mass Spectrometry Data
Technique Ion Type Predicted m/z Interpretation & Rationale
Low-Resolution MS (ESI) [M+H]⁺225.0 / 227.0Protonated molecular ion. The ~3:1 isotopic pattern is the definitive signature of a single chlorine atom (³⁵Cl/³⁷Cl).[9]
High-Resolution MS (ESI) [M+H]⁺225.0531Calculated for C₁₀H₁₀ClN₂O⁺. An experimental value within 5 ppm of this calculated mass confirms the elemental formula.
Low-Resolution MS (EI) M⁺˙224.0 / 226.0Molecular ion (radical cation). May be low in abundance.
[M-C₂H₅]⁺195.0 / 197.0Loss of the ethyl radical, a common fragmentation pathway.
[M-Cl]⁺189.0Loss of the chlorine radical.
Experimental Protocol: LC-HRMS Analysis

This protocol integrates liquid chromatography (LC) for sample introduction and purification with HRMS for definitive analysis.

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an LC system coupled to a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • LC Method:

    • Inject a small volume (1-5 µL) onto a C18 reverse-phase column.

    • Run a gradient elution from water (with 0.1% formic acid) to acetonitrile (with 0.1% formic acid) to ensure the compound elutes as a sharp peak. Formic acid aids in protonation for positive-ion ESI.

  • MS Method (Positive ESI Mode):

    • Set the ion source to positive electrospray ionization mode.

    • Acquire data over a mass range of m/z 100-500.

    • Ensure the mass analyzer is calibrated to achieve a mass accuracy of < 5 ppm.

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to the compound.

    • Identify the [M+H]⁺ ion cluster and confirm the characteristic 3:1 isotopic pattern for chlorine.

    • Determine the exact mass and compare it to the theoretical mass for the proposed formula (C₁₀H₉ClN₂O) to calculate the mass error.

Single-Crystal X-ray Diffraction: The Unambiguous Gold Standard

While NMR and MS provide compelling evidence, they infer connectivity. Single-crystal X-ray diffraction directly observes the three-dimensional arrangement of atoms in a crystal lattice, providing absolute and unambiguous structural proof.[10][11] It is the ultimate arbiter in cases of ambiguous regiochemistry or stereochemistry.

Comparative Analysis:

  • Strengths: Provides an unequivocal 3D structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[12] It can definitively distinguish between isomers that may be difficult to resolve by NMR alone.

  • Limitations: The primary and often significant hurdle is the need to grow a high-quality, single crystal of the compound, which can be a time-consuming and sometimes unsuccessful process.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth (Self-Validating Approach):

    • Systematically screen for suitable crystallization conditions. A self-validating approach involves attempting crystallization from a variety of solvents with different polarities (e.g., methanol, ethanol, ethyl acetate, dichloromethane) and using different techniques:

      • Slow Evaporation: Dissolve the compound in a solvent and allow the solvent to evaporate slowly over several days.

      • Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor induces crystallization.

  • Data Collection:

    • Mount a suitable single crystal on a diffractometer.

    • Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the model against the experimental data to determine the final atomic positions and thermal parameters. The final refined structure provides definitive proof of connectivity.[13]

Integrated Workflow for Structural Confirmation

The most trustworthy confirmation comes from the convergence of data from these orthogonal techniques. The following workflow illustrates the logical progression from initial synthesis to final validation.

G cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Analysis cluster_confirmation Data Convergence & Confirmation Synthesis Chemical Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS High-Resolution Mass Spectrometry Purification->MS XRAY X-ray Crystallography (If crystal available) Purification->XRAY Framework Confirm C-H Framework & Connectivity NMR->Framework Formula Confirm Molecular Formula & Isotopic Pattern MS->Formula Absolute Absolute 3D Structure XRAY->Absolute Final Unambiguous Structural Confirmation Framework->Final Formula->Final Absolute->Final Gold Standard

Caption: Integrated workflow for the structural confirmation of novel compounds.

Conclusion

The structural confirmation of 2-Chloro-6-ethylquinazolin-4-ol derivatives requires a rigorous, multi-faceted analytical strategy. While NMR spectroscopy provides the foundational evidence of atomic connectivity and the molecular framework, high-resolution mass spectrometry offers definitive confirmation of the molecular formula and the presence of key elements like chlorine through its isotopic signature. For absolute, incontrovertible proof, particularly for patent applications or regulatory submissions, single-crystal X-ray diffraction remains the unparalleled gold standard. By integrating these three powerful and orthogonal techniques, researchers can ensure the highest level of scientific integrity and build a solid, trustworthy foundation for subsequent drug development efforts.

References

  • IntechOpen. (2020, January 22). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Available at: [Link]

  • Al-Ostath, A., et al. (2024, April 24). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC. Available at: [Link]

  • SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Available at: [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra for synthesized quinazoline semicarbazone derivatives. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Available at: [Link]

  • PubMed. (2023, December 13). Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives... Available at: [Link]

  • PMC. (n.d.). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B... Available at: [Link]

  • ResearchGate. (n.d.). Synthesised quinazoline derivatives (4a-4f). Available at: [Link]

  • ACS Publications. (2019, April 19). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction... Available at: [Link]

  • Der Pharma Chemica. (2023, December 15). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Available at: [Link]

  • PMC. (n.d.). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Available at: [Link]

  • MDPI. (2025, August 27). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Available at: [Link]

  • MDPI. (2023, August 14). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Available at: [Link]

  • ScienceDirect. (n.d.). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. Available at: [Link]

  • PMC. (n.d.). Crystal structure of 4-methoxyquinazoline. Available at: [Link]

  • MDPI. (2023, June 19). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Available at: [Link]

  • ScienceDirect. (n.d.). Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Available at: [Link]

  • International Journal for Multidisciplinary Research (IJFMR). (2024, November 15). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of new quinazoline-4(3H)-one Schiff bases. Available at: [Link]

  • JoVE. (2022, September 24). Facile Preparation Of 4-Substituted Quinazoline Derivatives. Available at: [Link]

  • PMC. (n.d.). Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. Available at: [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Available at: [Link]

  • IOP Publishing. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Available at: [Link]

  • PMC. (2025, August 1). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. Available at: [Link]

  • IOSR Journals. (n.d.). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Available at: [Link]

  • SciSpace. (n.d.). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Available at: [Link]

  • ScienceDirect. (2023, February 17). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Available at: [Link]

  • PMC. (2025, September 25). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-6-fluoro-8-iodoquinazolin-4-ol. Available at: [Link]

Sources

Comparative

comparing the bioactivity of 2-Chloro-6-ethylquinazolin-4-ol with other quinazolinones

Comparative Bioactivity Guide: 2-Chloro-6-ethylquinazolin-4-ol vs. Advanced Quinazolinone Therapeutics The Pharmacophoric Role of Quinazolinones Quinazolinones represent a privileged pharmacophore in medicinal chemistry,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Bioactivity Guide: 2-Chloro-6-ethylquinazolin-4-ol vs. Advanced Quinazolinone Therapeutics

The Pharmacophoric Role of Quinazolinones

Quinazolinones represent a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics and experimental drugs targeting cancer, microbial infections, and inflammation ()[1]. The compound 2-Chloro-6-ethylquinazolin-4-ol (CAS 1599338-50-7) is a highly versatile synthetic intermediate within this class.

Unlike fully elaborated quinazolinone drugs (e.g., gefitinib, erlotinib), 2-Chloro-6-ethylquinazolin-4-ol exhibits minimal intrinsic bioactivity. Instead, it serves as a foundational scaffold. Its structural features—a reactive chlorine atom at the C2 position and a hydroxyl/keto group at the C4 position—provide orthogonal reactive sites for nucleophilic aromatic substitution (SNAr). The ethyl group at C6 adds baseline lipophilicity. By comparing this unelaborated scaffold to mature therapeutics, researchers can map the precise structure-activity relationships (SAR) required for target engagement.

Mechanistic Causality: Why Elaborated Quinazolinones Inhibit Kinases

The primary mechanism of action for anticancer quinazolinones is the competitive inhibition of receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) ()[2].

The quinazolinone core mimics the adenine ring of ATP. The nitrogen atoms in the pyrimidine ring form critical hydrogen bonds with the hinge region of the kinase domain. However, high-affinity binding (nanomolar IC50) requires specific structural elaborations that 2-Chloro-6-ethylquinazolin-4-ol lacks:

  • Hydrophobic Tail: Mature drugs require a bulky lipophilic group (e.g., an anilino group) at the C4 position to occupy the deep hydrophobic pocket of the kinase domain.

  • Solubilizing Appendages: Substitutions at the C6 and C7 positions are critical for solvent exposure and pharmacokinetic profiling ()[3].

Because 2-Chloro-6-ethylquinazolin-4-ol lacks these advanced moieties, it cannot effectively displace ATP. In bioassays, it acts as a self-validating baseline control, proving that the synthetic additions—not just the quinazolinone core—drive the potent kinase inhibition seen in advanced derivatives.

EGFR_Signaling Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Binds & Activates Cascade Phosphorylation Cascade (PI3K/AKT, MAPK) Receptor->Cascade ATP Hydrolysis Inhibitor Elaborated Quinazolinones (e.g., Gefitinib/Erlotinib) Inhibitor->Receptor Competitive ATP Inhibition Scaffold 2-Chloro-6-ethylquinazolin-4-ol (Baseline Activity) Scaffold->Inhibitor Synthetic Elaboration Outcome Tumor Cell Proliferation Cascade->Outcome Promotes

EGFR signaling pathway demonstrating competitive ATP inhibition by elaborated quinazolinones.

Comparative Bioactivity Data

The following table summarizes the in vitro bioactivity of the 2-Chloro-6-ethylquinazolin-4-ol scaffold compared to fully elaborated quinazolinone derivatives. The stark contrast in IC50 values highlights the necessity of structural optimization for therapeutic efficacy ()[2], ()[3].

CompoundPrimary TargetCell Line / AssayIC50 Value (µM)Functional Role
2-Chloro-6-ethylquinazolin-4-ol EGFR / VEGFR-2Various> 100.0 (Baseline)Synthetic Scaffold / Baseline Control
Gefitinib EGFR Tyrosine KinaseHeLa (Cervical Cancer)4.3FDA-Approved Drug
Erlotinib EGFR Tyrosine KinaseHepG2 (Liver Cancer)25.0FDA-Approved Drug
Compound 16 (N-acetohydrazide deriv.)VEGFR-2 Tyrosine KinaseIsolated Kinase Assay0.29Experimental Inhibitor

Experimental Methodologies

To accurately compare the bioactivity of 2-Chloro-6-ethylquinazolin-4-ol against its elaborated counterparts, researchers employ a dual-assay approach: an isolated kinase assay to determine target affinity, and a cell viability assay to measure physiological outcomes.

Assay_Workflow Prep Compound Preparation (Test vs. Standard) Kinase In Vitro Kinase Assay (EGFR/VEGFR2) Prep->Kinase Cell Cell Viability Assay (MTT on HeLa/MCF-7) Prep->Cell Analysis Data Synthesis (IC50 Determination) Kinase->Analysis Target Affinity Cell->Analysis Cytotoxicity

Experimental workflow for comparative bioactivity profiling of quinazolinone derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This assay isolates the enzymatic target to measure direct competitive inhibition, removing variables like cell membrane permeability.

  • Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Causality: HEPES maintains physiological pH, while MgCl2 is an essential cofactor for ATP binding and kinase activity.

  • Compound Incubation: Dispense recombinant EGFR or VEGFR-2 enzyme into a microplate. Add serial dilutions of 2-Chloro-6-ethylquinazolin-4-ol (negative control), the elaborated test compound, and Erlotinib (positive control). Incubate for 15 minutes at room temperature. Causality: Pre-incubation establishes equilibrium binding between the inhibitor and the kinase before ATP introduces competitive kinetics.

  • Reaction Initiation: Add 10 µM ATP and 2 µg/mL of a poly(Glu,Tyr) peptide substrate to initiate the reaction. Incubate for 60 minutes at 30°C.

  • Reaction Termination: Add a stop buffer containing 50 mM EDTA. Causality: EDTA rapidly chelates the Mg2+ ions, instantly halting ATP hydrolysis and ensuring precise time-point measurement across all wells.

  • Detection: Add a luminescent ADP detection reagent (e.g., ADP-Glo™). Measure luminescence. Causality: The reagent converts the byproduct ADP back to ATP, which drives a luciferase reaction. Luminescence is inversely proportional to kinase inhibition.

Protocol 2: MTT Cell Viability Assay

This assay validates whether the biochemical affinity observed in Protocol 1 translates into actual cytotoxic efficacy against cancer cells.

  • Cell Seeding: Seed HeLa or HepG2 cells in 96-well plates at a density of 5,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2.

  • Compound Treatment: Treat cells with varying concentrations (0.1 µM to 100 µM) of the quinazolinone derivatives for 72 hours. Include a vehicle control (0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase. Dead cells cannot perform this reduction, making the assay a self-validating proxy for living biomass.

  • Solubilization and Readout: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader. Causality: The optical density (OD) directly correlates with the number of living cells, allowing for the generation of dose-response curves and precise IC50 calculations.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI Molecules.[Link]

  • Biological Activity of Quinazolinones. IntechOpen.[Link]

Sources

Validation

Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of 2-Chloro-Substituted Quinazoline Analogs in Oncology

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies. Its versatile structure has given rise to a multitude of derivatives that modulat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies. Its versatile structure has given rise to a multitude of derivatives that modulate key signaling pathways implicated in tumorigenesis. Among these, analogs featuring a 2-chloro substitution have demonstrated significant potential as potent inhibitors of various cellular targets. However, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of representative 2-chloro-quinazoline analogs, offering insights into the critical transition from benchtop to preclinical models.

The Rationale for Targeting Quinazolines in Cancer Therapy

Quinazoline derivatives have been successfully developed into clinically approved drugs, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] The core structure serves as a privileged scaffold for designing inhibitors that compete with ATP for the kinase domain of various oncogenic proteins. The 2-chloro substitution, in particular, often serves as a key reactive handle for further chemical modifications, allowing for the synthesis of diverse compound libraries with a wide range of biological activities.[2]

In Vitro Efficacy: The First Litmus Test

The initial assessment of any potential anticancer agent begins with a battery of in vitro assays designed to evaluate its biological activity and mechanism of action at the cellular and molecular level.

Cytotoxicity Screening: Gauging the Potency

The most fundamental in vitro assay is the assessment of a compound's ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound.

Table 1: In Vitro Cytotoxicity of Representative 2-Chloro-Quinazoline Analogs

Compound IDSubstitution PatternTarget Cancer Cell LineIC50 (µM)Putative MechanismReference
Analog A 2-chloro, 3-(2-chloro benzylideneamine), 2-(furan-2-yl)Ovarian (OVCAR-4)1.82Not Specified
Non-small cell lung (NCI-H522)2.14
Analog B 2-chloro, 3-(1H-benzo[d]imidazol-2-yl)quinolineHepatocellular (HepG2)Moderate to HighApoptosis Induction[3]
Analog C 2,4-disubstituted quinazolineHuman Nasopharyngeal (CNE-2)PotentAnti-angiogenesis[4]
Human Prostatic (PC-3)Potent[4]
Human Liver (SMMC-7721)Potent[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the quinazoline analogs for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: Following treatment, the medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilizing agent like DMSO.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

MTT_Workflow

Workflow of the MTT cytotoxicity assay.
Mechanistic Insights: Beyond Cell Death

Understanding how a compound kills cancer cells is crucial for its development. In vitro assays can elucidate the underlying mechanism of action, such as the induction of apoptosis or cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cancer cells are treated with the quinazoline analog at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Fixation: The cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), often in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Analysis: The resulting data is used to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified. An accumulation of cells in a specific phase suggests that the compound interferes with cell cycle progression at that point.

In Vivo Efficacy: The Preclinical Proving Ground

While in vitro assays provide valuable initial data, the true test of a potential anticancer drug lies in its efficacy within a living organism. In vivo studies, typically conducted in animal models, are essential to evaluate a compound's therapeutic potential in a more complex biological system.

Xenograft Models: Mimicking Human Tumors

The most common in vivo model for cancer research is the xenograft model, where human cancer cells are implanted into immunocompromised mice.

Experimental Protocol: Xenograft Tumor Model

  • Cell Implantation: A suspension of human cancer cells (e.g., HepG2) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[1][3]

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[2]

  • Treatment: The mice are then treated with the quinazoline analog, a vehicle control, and often a positive control (a known anticancer drug). The compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a specific dose and schedule.[2]

  • Monitoring: Tumor volume and the body weight of the mice are monitored regularly throughout the study.[2]

  • Efficacy Evaluation: The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.

Xenograft_Workflow

Workflow of a typical in vivo xenograft study.

Table 2: In Vivo Efficacy of Representative 2-Chloro-Quinazoline Analogs

Compound IDAnimal ModelTumor TypeDose & ScheduleOutcomeReference
Analog A Swiss albino miceEhrlich Ascites Carcinoma (EAC)20 mg/kgIncreased mean survival time
Dalton's Ascites Lymphoma (DLA)20 mg/kgSignificant reduction in tumor volume and weight
Analog B HepG2 xenograft mouse modelHepatocellular CarcinomaNot specifiedEffective inhibition of tumor growth[3]
Analog D A549 xenograft nude miceNon-small cell lung cancer15 mg/kgSignificant inhibition of tumor growth (63.33%)[1]

The In Vitro-In Vivo Correlation: A Complex Relationship

A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. While a potent in vitro activity is a prerequisite for a successful in vivo outcome, it is by no means a guarantee. Several factors can contribute to a disconnect between the two:

  • Pharmacokinetics and Bioavailability: A compound may be highly potent in a petri dish but may be poorly absorbed, rapidly metabolized, or quickly excreted in a living organism, preventing it from reaching the tumor at a sufficient concentration.

  • Toxicity: A compound that is selectively toxic to cancer cells in vitro may exhibit off-target toxicities in vivo, limiting the achievable therapeutic dose.

  • Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture, with factors such as hypoxia, nutrient gradients, and interactions with stromal cells influencing drug response.

For instance, a novel 2,4-disubstituted quinazoline derivative was found to have potent antiproliferative activities against a panel of three tumor cell lines in vitro.[4] Subsequent in vivo studies are necessary to determine if this translates to tumor growth inhibition in a living model. Conversely, a compound with moderate in vitro activity may demonstrate significant in vivo efficacy due to favorable pharmacokinetic properties or a mechanism of action that is more relevant in the context of a whole organism.

Conclusion

The development of novel anticancer agents based on the 2-chloro-quinazoline scaffold requires a rigorous and systematic evaluation of both in vitro and in vivo efficacy. While in vitro assays provide essential information on potency and mechanism of action, in vivo studies in relevant animal models are indispensable for validating the therapeutic potential of these compounds. A thorough understanding of the often-complex relationship between in vitro and in vivo data is paramount for the successful translation of promising laboratory findings into effective clinical cancer therapies. Future research should continue to focus on developing more predictive in vitro models and on elucidating the pharmacokinetic and pharmacodynamic properties of these promising analogs to bridge the gap between the bench and the bedside.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Retrieved from [Link]

  • Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives as antitumor agents. (n.d.). Retrieved from [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). Retrieved from [Link]

  • Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. (2011). European Journal of Medicinal Chemistry, 46(6), 2366-2380. Retrieved from [Link]

  • Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. (2011). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • In vivo anti-tumour activity of novel Quinazoline derivatives. (2012). European Review for Medical and Pharmacological Sciences, 16(13), 1753-1764. Retrieved from [Link]

  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (n.d.). Retrieved from [Link]

  • Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative. (2014). Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(10), 3125-3134. Retrieved from [Link]

Sources

Comparative

Comparative Analysis of Synthetic Routes to Substituted Quinazolin-4-ones

Substituted quinazolin-4(3H)-ones are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. As the deman...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Substituted quinazolin-4(3H)-ones are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. As the demand for these pharmacophores grows, the synthetic methodologies to access them have evolved from traditional, harsh conditions (like the classic Niementowski synthesis) to highly efficient, green, and catalytic processes[1].

This guide provides an objective, data-backed comparison of modern synthetic routes to substituted quinazolin-4-ones, analyzing their mechanistic causality, reaction efficiency, and practical applicability for drug development professionals.

Mechanistic Landscape and Route Divergence

The synthesis of quinazolin-4-ones predominantly relies on the annulation of ortho-substituted aniline derivatives (such as anthranilamides, anthranilic acids, or isatoic anhydrides) with various carbon-donor electrophiles (aldehydes, orthoesters, or carboxylic acids). The choice of route dictates the reaction's atom economy, functional group tolerance, and required activation energy.

Pathway Visualization

QuinazolinoneSynthesis Anthranilamide Anthranilamide + Aldehyde OxidativeCond Oxidative Cyclization (I2/KMnO4 or Visible Light) Anthranilamide->OxidativeCond AnthranilicAcid Anthranilic Acid + Amine + Orthoester MicrowaveCond Microwave Irradiation (Solvent-free / Green Solvent) AnthranilicAcid->MicrowaveCond IsatoicAnhydride Isatoic Anhydride + Amine ThermalCond Thermal Condensation (Base/Acid Catalysis) IsatoicAnhydride->ThermalCond Quinazolinone Substituted Quinazolin-4(3H)-one OxidativeCond->Quinazolinone -H2O, -2e- MicrowaveCond->Quinazolinone -H2O, -ROH ThermalCond->Quinazolinone -CO2, -H2O

Figure 1: Divergent synthetic pathways to substituted quinazolin-4(3H)-ones from common precursors.

Comparative Data Analysis

To objectively evaluate these methodologies, we must compare them across key performance indicators: yield, reaction time, environmental impact, and scalability. The following table summarizes recent advancements in the field.

Synthetic RouteSubstratesCatalyst / ConditionsAvg. Yield (%)TimeKey AdvantagesRef
Iodine-Catalyzed Oxidative Annulation Anthranilamides + α -hydroxyketonesI 2​ , KMnO 4​ , 100°C83 - 96%3 - 12 hHigh atom utilization, cheap additives.[2]
Visible-Light Induced Cyclization 2-Aminobenzamides + AldehydesFluorescein, TBHP, Visible Light75 - 92%12 - 24 hMetal-free, room temperature, green.[3]
Microwave-Assisted Multicomponent Anthranilic acid + Amine + OrthoesterHPAs (1.2 mol%), MW irradiation80 - 95%10 - 30 minExtremely fast, high throughput.[4]
Electrochemical Desulfurative Cyclization 2-Aminobenzamides + IsothiocyanatesTBAI, Electrooxidation, rt70 - 88%4 - 8 hNo external oxidants, scale-up friendly.[5]

Detailed Methodologies and Protocol Validation

As an application scientist, it is crucial to understand why specific reagents are chosen. Below are validated, step-by-step protocols for two highly efficient routes, detailing the causality behind the experimental design.

Protocol A: Iodine-Catalyzed Oxidative Synthesis

This method leverages the dual role of iodine as a mild Lewis acid and an oxidant mediator. The use of KMnO 4​ serves to regenerate the active iodine species, creating a catalytic cycle that drives the dehydrogenative cyclization of the intermediate aminal to the fully aromatic quinazolinone[2].

Materials:

  • Anthranilamide (1.0 mmol)

  • α -hydroxyketone or Aldehyde (1.2 mmol)

  • Iodine (10 mol%)

  • KMnO 4​ (1.5 equiv)

  • DMSO (3 mL)

Step-by-Step Workflow:

  • Initialization: In a 10 mL round-bottom flask, dissolve anthranilamide (1.0 mmol) and the aldehyde/ketone (1.2 mmol) in 3 mL of DMSO. Rationale: DMSO acts as an excellent solvent for stabilizing polar intermediates during the initial Schiff base formation.

  • Catalyst Addition: Add I 2​ (10 mol%) and KMnO 4​ (1.5 equiv) to the stirring mixture.

  • Thermal Activation: Heat the reaction mixture to 100°C in an oil bath for 3 hours. Rationale: Elevated temperature accelerates the intramolecular nucleophilic attack of the amide nitrogen onto the activated imine carbon.

  • Quenching & Workup: Cool to room temperature and quench with saturated aqueous Na 2​ S 2​ O 3​ to neutralize unreacted iodine. Extract with EtOAc (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/EtOAc) to yield the pure substituted quinazolin-4(3H)-one.

Protocol B: Visible-Light Induced Condensation Cyclization

Photoredox catalysis offers a sustainable alternative by generating reactive radical species at room temperature. Fluorescein acts as an inexpensive organic photocatalyst, absorbing visible light to facilitate single-electron transfer (SET) events, while TBHP acts as the terminal oxidant[3].

Materials:

  • 2-Aminobenzamide (1.0 mmol)

  • Aldehyde (1.5 mmol)

  • Fluorescein (5 mol%)

  • TBHP (2.0 equiv, 70% in water)

  • Acetonitrile (5 mL)

Step-by-Step Workflow:

  • Setup: Charge a Schlenk tube with 2-aminobenzamide (1.0 mmol), aldehyde (1.5 mmol), and fluorescein (5 mol%).

  • Solvent & Oxidant: Add 5 mL of Acetonitrile followed by TBHP (2.0 equiv). Rationale: Acetonitrile is transparent to visible light and stable against oxidative degradation.

  • Irradiation: Stir the mixture at room temperature under irradiation from a blue LED (460 nm) for 12-24 hours. Rationale: Blue light selectively excites fluorescein to its triplet state, initiating the oxidative cyclization cascade without thermal degradation of sensitive functional groups.

  • Isolation: Remove the solvent in vacuo and purify the crude residue directly via flash chromatography.

Conclusion

The transition from stoichiometric, harsh reagents to catalytic, green methodologies marks a significant advancement in quinazolin-4-one synthesis. For rapid library generation, microwave-assisted multicomponent reactions remain superior due to their speed[4]. However, for late-stage functionalization of sensitive pharmaceutical intermediates, visible-light-induced[3] and electrochemical methods[5] provide the necessary mildness and functional group tolerance.

References

  • National Institutes of Health (NIH). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. (2026). Available at: [Link]

  • RSC Publishing. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. Available at: [Link]

  • ResearchGate. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (2025). Available at: [Link]

Sources

Validation

Validating the Mechanism of Action for 2-Chloro-6-ethylquinazolin-4-ol: A Comparative Guide

Introduction The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The subject of this guide, 2-Chloro-6-ethylquinazolin-4-ol, is a novel quinazolinone derivative. While direct studies on this specific compound are not yet available in published literature, its structural similarity to other well-characterized quinazolinones allows us to hypothesize a likely mechanism of action and design a robust validation strategy.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action of 2-Chloro-6-ethylquinazolin-4-ol. We will explore potential biological targets based on the activities of related compounds and present a series of comparative experiments to rigorously test these hypotheses. The protocols and data interpretation strategies outlined herein are designed to ensure scientific integrity and provide a clear path toward understanding the therapeutic potential of this novel agent.

Hypothesized Mechanisms of Action Based on Structural Analogs

The quinazolin-4-one core is a versatile pharmacophore, and its derivatives have been shown to interact with a variety of biological targets. Based on a review of current literature, we can postulate several potential mechanisms of action for 2-Chloro-6-ethylquinazolin-4-ol.

1. Enzyme Inhibition:

  • Kinase Inhibition: Many quinazoline derivatives are potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways.[6] For instance, gefitinib, a well-known anticancer drug, targets the epidermal growth factor receptor (EGFR) tyrosine kinase.[6] Other quinazolinones have shown inhibitory activity against VEGFR-2 and other kinases involved in cancer progression.[7]

  • Histone Deacetylase (HDAC) Inhibition: Some quinazolin-4-one derivatives act as HDAC inhibitors, particularly HDAC6.[7][8] HDACs are key enzymes in epigenetic regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

  • Bacterial Enzyme Inhibition: Structurally similar compounds to quinolone antibiotics have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[9] This suggests a potential antibacterial mechanism.

2. Disruption of Protein-Protein Interactions:

  • Tubulin Polymerization Inhibition: Certain quinazolinone derivatives have been found to inhibit tubulin polymerization, a critical process for microtubule formation and cell division.[5] This disruption of the cytoskeleton can induce cell cycle arrest and apoptosis, representing a key anticancer mechanism.

3. Other Potential Mechanisms:

  • Antioxidant Activity: Phenolic derivatives of quinazolin-4-one have demonstrated significant antioxidant properties, suggesting a role in mitigating oxidative stress.[1]

  • α-Glucosidase Inhibition: Some quinazolinone derivatives have been identified as non-competitive inhibitors of α-glucosidase, indicating potential applications in managing diabetes.[2]

  • Na+/H+ Exchanger (NHE-1) Inhibition: Novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione have been shown to inhibit NHE-1, a target for cardiovascular and ophthalmic diseases.[10]

Given the "2-Chloro-6-ethyl" substitution pattern, it is plausible that 2-Chloro-6-ethylquinazolin-4-ol could exhibit anticancer or antibacterial properties. The chloro and ethyl groups can influence the compound's lipophilicity and electronic properties, thereby affecting its binding affinity to various biological targets.

Experimental Workflow for Mechanism of Action Validation

The following workflow provides a structured approach to systematically investigate the mechanism of action of 2-Chloro-6-ethylquinazolin-4-ol.

MOA_Validation_Workflow cluster_initial_screening Initial Screening cluster_in_vivo_validation In Vivo Validation A Compound Synthesis & Purification B Broad-Spectrum Bioactivity Screening (e.g., NCI-60 Cancer Cell Line Panel, Antibacterial/Antifungal Assays) A->B C Hypothesis-Driven Assays (Kinase, HDAC, Tubulin Polymerization) B->C D Target-Agnostic Approaches (Affinity Chromatography, Yeast-3-Hybrid) B->D E Western Blotting (Pathway Modulation) C->E H Cellular Thermal Shift Assay (CETSA) C->H D->E D->H F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assays (Annexin V/PI Staining) E->G I Xenograft/Orthotopic Animal Models H->I J Pharmacokinetic/Pharmacodynamic (PK/PD) Studies I->J

Caption: A generalized workflow for validating the mechanism of action of a novel compound.

Comparative Experimental Protocols

To validate the hypothesized mechanisms of action, a series of comparative experiments should be conducted. This involves comparing the effects of 2-Chloro-6-ethylquinazolin-4-ol with known inhibitors and inactive analogs.

Kinase Inhibition Assays

Objective: To determine if 2-Chloro-6-ethylquinazolin-4-ol inhibits the activity of specific kinases implicated in cancer, such as EGFR, VEGFR-2, or a broader kinase panel.

Comparative Compounds:

  • Positive Control: Gefitinib (for EGFR), Sunitinib (for VEGFR-2).

  • Negative Control: A structurally similar but inactive quinazolinone analog (if available).

Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagents: Kinase enzyme (e.g., recombinant human EGFR), kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, ADP-Glo™ Reagent, Kinase-Glo® Max Reagent, 2-Chloro-6-ethylquinazolin-4-ol, and control compounds.

  • Procedure: a. Prepare serial dilutions of 2-Chloro-6-ethylquinazolin-4-ol and control compounds. b. In a 96-well plate, add the kinase, substrate, and test compound/control. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes. e. Convert the generated ADP to ATP and measure the newly synthesized ATP as a luminescent signal by adding Kinase-Glo® Max Reagent. Incubate for 30 minutes. f. Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Expected Outcome & Interpretation:

CompoundTarget KinaseIC50 (nM)
2-Chloro-6-ethylquinazolin-4-olEGFRExperimental Value
Gefitinib (Positive Control)EGFR~20-80
Negative ControlEGFR>10,000

A low IC50 value for 2-Chloro-6-ethylquinazolin-4-ol against a specific kinase, comparable to the positive control, would suggest it acts as an inhibitor of that kinase.

HDAC Inhibition Assays

Objective: To assess the inhibitory activity of 2-Chloro-6-ethylquinazolin-4-ol against HDAC enzymes, particularly HDAC6.

Comparative Compounds:

  • Positive Control: Tubastatin A (a selective HDAC6 inhibitor).

  • Negative Control: A structurally similar but inactive quinazolinone analog.

Protocol: In Vitro HDAC Activity Assay (Fluorogenic)

  • Reagents: Recombinant human HDAC6 enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (a pan-HDAC inhibitor for stopping the reaction), developer solution, 2-Chloro-6-ethylquinazolin-4-ol, and control compounds.

  • Procedure: a. Prepare serial dilutions of the test and control compounds. b. In a 96-well plate, add the HDAC6 enzyme and the test compound/control. Incubate for 10 minutes. c. Initiate the reaction by adding the fluorogenic substrate. Incubate for 60 minutes at 37°C. d. Stop the reaction by adding Trichostatin A. e. Add the developer solution to generate a fluorescent signal from the deacetylated substrate. Incubate for 15 minutes. f. Measure the fluorescence (e.g., excitation 360 nm, emission 460 nm).

  • Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC50 value.

Expected Outcome & Interpretation:

CompoundTarget EnzymeIC50 (nM)
2-Chloro-6-ethylquinazolin-4-olHDAC6Experimental Value
Tubastatin A (Positive Control)HDAC6~15
Negative ControlHDAC6>10,000

Significant inhibition of HDAC6 activity by 2-Chloro-6-ethylquinazolin-4-ol would point towards this as a potential mechanism of action.

Tubulin Polymerization Assay

Objective: To determine if 2-Chloro-6-ethylquinazolin-4-ol affects the polymerization of tubulin into microtubules.

Comparative Compounds:

  • Positive Control: Combretastatin A-4 (a known tubulin polymerization inhibitor).

  • Negative Control: DMSO (vehicle control).

Protocol: Cell-Free Tubulin Polymerization Assay

  • Reagents: Purified tubulin protein (>99% pure), GTP, tubulin polymerization buffer, 2-Chloro-6-ethylquinazolin-4-ol, and control compounds.

  • Procedure: a. Prepare serial dilutions of the test and control compounds. b. In a 96-well plate, add the tubulin polymerization buffer, GTP, and the test compound/control. c. Add the purified tubulin to each well. d. Monitor the change in absorbance at 340 nm over time at 37°C using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance against time. Calculate the rate of polymerization and the maximum polymer mass for each condition. Determine the IC50 for inhibition of tubulin polymerization.

Expected Outcome & Interpretation:

CompoundEffect on Tubulin PolymerizationIC50 (µM)
2-Chloro-6-ethylquinazolin-4-olInhibition/No EffectExperimental Value
Combretastatin A-4 (Positive Control)Inhibition~1-2
DMSO (Negative Control)No EffectN/A

Inhibition of tubulin polymerization by 2-Chloro-6-ethylquinazolin-4-ol would suggest a mechanism involving disruption of the cytoskeleton.

Downstream Cellular Pathway Analysis

Once a primary target or mechanism is identified, it is crucial to validate its effect on downstream cellular signaling pathways.

Signaling_Pathway cluster_EGFR EGFR Pathway cluster_HDAC HDAC6 Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation HDAC6 HDAC6 Tubulin Acetylated Tubulin HDAC6->Tubulin Deacetylation Microtubule_Stability Microtubule Stability Tubulin->Microtubule_Stability Apoptosis Apoptosis Microtubule_Stability->Apoptosis Inhibitor 2-Chloro-6- ethylquinazolin-4-ol Inhibitor->EGFR Inhibitor->HDAC6

Caption: Potential signaling pathways affected by 2-Chloro-6-ethylquinazolin-4-ol.

Western Blotting: This technique can be used to probe for changes in the phosphorylation status of key signaling proteins (e.g., p-EGFR, p-ERK) or the acetylation status of HDAC substrates (e.g., acetylated-α-tubulin).

Cell Cycle and Apoptosis Analysis: Flow cytometry can be employed to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M for tubulin inhibitors) or promotes apoptosis (using Annexin V/PI staining).

Conclusion

Validating the mechanism of action of a novel compound like 2-Chloro-6-ethylquinazolin-4-ol requires a systematic and comparative approach. By leveraging the known activities of structurally related quinazolinones, researchers can formulate testable hypotheses and employ a battery of in vitro and cellular assays to elucidate its biological function. The experimental framework provided in this guide, emphasizing the use of appropriate positive and negative controls, will enable a robust and reliable determination of the compound's mechanism of action, which is a critical step in its journey toward potential therapeutic application.

References

  • BenchChem. (2025).
  • MDPI. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)
  • ACS Publications. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry.
  • IntechOpen. (2019).
  • ACS Publications. (2013). Quinazolin-4-one Derivatives as Selective Histone Deacetylase-6 Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry.
  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity.
  • ResearchGate. (n.d.). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones.
  • PMC. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • ScienceDirect. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
  • PubMed. (2014).
  • VJS. (n.d.). View of Synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents.
  • ResearchGate. (2025). Antibacterial evaluation of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile against pathogenic bacterial isolates with special reference to biofilm formation inhibition and anti-adherence properties.
  • PMC. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
  • PMC. (2023). Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro).
  • MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • Pharmacia. (2024).
  • ACS Publications. (2023). Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. Journal of Medicinal Chemistry.

Sources

Comparative

A Comprehensive Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with 2-Chloro-6-ethylquinazolin-4-ol

This guide provides a detailed framework for assessing the cross-reactivity of novel kinase inhibitors, using the hypothetical compound 2-Chloro-6-ethylquinazolin-4-ol as a case study. For researchers, scientists, and dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed framework for assessing the cross-reactivity of novel kinase inhibitors, using the hypothetical compound 2-Chloro-6-ethylquinazolin-4-ol as a case study. For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic is paramount. This document offers in-depth, experimentally-grounded protocols and the rationale behind them, ensuring scientific integrity and actionable insights.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2][3][4] These compounds often target the ATP-binding site of kinases, making cross-reactivity against the vast human kinome a critical consideration.[5][6] This guide will walk you through the essential steps of profiling a novel quinazoline-based compound to determine its potency and selectivity.

Part 1: Defining the Primary Target and Rationale for Cross-Reactivity Screening

Given the quinazoline core, 2-Chloro-6-ethylquinazolin-4-ol is predicted to be a kinase inhibitor. The initial step is to identify its primary target(s). Based on the extensive literature on quinazoline derivatives, the Epidermal Growth Factor Receptor (EGFR) is a highly probable target.[2][5][7] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is frequently dysregulated in cancer.[7][8]

However, relying solely on the primary target is insufficient for drug development. Off-target effects can lead to toxicity or unexpected therapeutic benefits (polypharmacology). Therefore, comprehensive cross-reactivity profiling against a panel of related and unrelated kinases is essential.[6][9][10]

Key Objectives of Cross-Reactivity Profiling:

  • Determine On-Target Potency: Quantify the inhibitory activity against the presumed primary target(s).

  • Assess Selectivity: Identify inhibitory activity against other kinases to build a selectivity profile.

  • Predict Potential Off-Target Effects: Flag potential toxicities or side effects based on the inhibition of unintended kinases.

  • Uncover Polypharmacology: Discover additional therapeutic opportunities through the inhibition of other relevant kinases.

Part 2: Experimental Design for Kinase Inhibition Assays

A robust and reproducible kinase inhibition assay is the cornerstone of cross-reactivity profiling.[11][12] Here, we outline a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of 2-Chloro-6-ethylquinazolin-4-ol against a panel of kinases.

Selection of Kinase Panel for Profiling

A well-curated kinase panel is crucial for a meaningful selectivity profile. The panel should include:

  • Primary Target(s): e.g., EGFR (wild-type and common mutants).[13]

  • Closely Related Kinases: Other members of the ErbB family (e.g., HER2, HER4) and other receptor tyrosine kinases.[5]

  • Representative Kinases from Different Families: To assess broad kinome selectivity.

  • Clinically Relevant Kinases: Kinases known to be involved in off-target toxicities.

Several commercial services offer large-scale kinome profiling, which can provide a comprehensive overview of a compound's selectivity.[9][10][14][15][16]

Workflow for IC50 Determination

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis compound_prep Compound Dilution Series reaction_setup Assay Plate Setup: - Kinase - Substrate - Compound - ATP compound_prep->reaction_setup kinase_prep Kinase and Substrate Preparation kinase_prep->reaction_setup atp_prep ATP Solution atp_prep->reaction_setup incubation Incubation at Optimal Temperature reaction_setup->incubation detection_reagent Addition of Detection Reagent incubation->detection_reagent readout Plate Reader Measurement detection_reagent->readout data_processing Background Subtraction and Normalization readout->data_processing curve_fitting Dose-Response Curve Fitting data_processing->curve_fitting ic50_calc IC50 Value Calculation curve_fitting->ic50_calc

Caption: Workflow for determining kinase inhibitor IC50 values.

Detailed Protocol for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is a widely used, robust method for quantifying kinase activity by measuring the amount of ADP produced in the kinase reaction.[17]

Materials:

  • 2-Chloro-6-ethylquinazolin-4-ol

  • Recombinant kinases and their specific substrates

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of 2-Chloro-6-ethylquinazolin-4-ol in 100% DMSO.

    • Perform serial dilutions of the compound in kinase assay buffer to create a dose-response curve (e.g., 10 concentrations ranging from 100 µM to 1 nM).

  • Kinase Reaction:

    • Add kinase and its specific substrate to the wells of the assay plate.

    • Add the diluted compound to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km for each kinase to accurately determine the inhibitor's potency.[6][11]

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.

    • Incubate as per the manufacturer's instructions.

    • Add the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (wells with no kinase).

    • Normalize the data to the negative control (100% activity) and a control with no enzyme activity (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[18][19]

Part 3: Data Interpretation and Visualization

The raw IC50 values are just the beginning. Proper interpretation and visualization are key to understanding the cross-reactivity profile.

Quantitative Data Summary

The IC50 values for 2-Chloro-6-ethylquinazolin-4-ol against a panel of representative kinases should be summarized in a clear table.

Kinase FamilyKinase TargetIC50 (nM)
Tyrosine Kinase EGFR X
HER2Y
VEGFR2Z
......
Serine/Threonine Kinase AKT1A
CDK2B
......
Lipid Kinase PI3KαC
......

Note: X, Y, Z, A, B, and C represent hypothetical IC50 values to be determined experimentally.

Visualization of Selectivity

A kinome tree is a powerful tool for visualizing the selectivity of a kinase inhibitor. The degree of inhibition is represented by the size or color of the circle corresponding to each kinase.

G cluster_tk cluster_stk cluster_lipid EGFR EGFR HER2 HER2 VEGFR2 VEGFR2 AKT1 AKT1 CDK2 CDK2 PI3K PI3K Kinome Kinome Kinome->EGFR Kinome->HER2 Kinome->VEGFR2 Kinome->AKT1 Kinome->CDK2 Kinome->PI3K

Caption: Simplified kinome tree visualizing inhibitor selectivity.

Part 4: Cross-Reactivity in the Context of Cellular Signaling

Understanding the signaling pathways in which the primary and off-target kinases are involved is crucial for predicting the cellular effects of the inhibitor.

EGFR Signaling Pathway

EGFR activation triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.[20]

G cluster_membrane cluster_cytoplasm cluster_nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2-Chloro-6-ethylquinazolin-4-ol Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Implications of Off-Target Inhibition

If 2-Chloro-6-ethylquinazolin-4-ol also inhibits other kinases, such as those in the PI3K/AKT/mTOR pathway, this could lead to a more potent anti-cancer effect through dual pathway inhibition.[21][] However, inhibition of kinases like VEGFR could lead to side effects such as hypertension. A thorough understanding of the biological roles of any off-targets is essential.

Part 5: Cellular Assays to Validate Biochemical Findings

Biochemical assays provide a measure of direct enzyme inhibition. However, it is crucial to confirm these findings in a cellular context.

Cellular Proliferation Assay (MTT or CellTiter-Glo®)

This assay determines the effect of the compound on the viability and proliferation of cancer cell lines that are dependent on the target kinase.

Protocol Outline:

  • Cell Seeding: Plate cancer cells (e.g., A549, a lung cancer cell line with high EGFR expression) in 96-well plates and allow them to adhere overnight.[18][23]

  • Compound Treatment: Treat the cells with a range of concentrations of 2-Chloro-6-ethylquinazolin-4-ol for a specified period (e.g., 72 hours).

  • Viability Assessment: Add MTT reagent or CellTiter-Glo® reagent and measure the absorbance or luminescence, respectively.

  • IC50 Calculation: Determine the concentration of the compound that causes a 50% reduction in cell viability.

Target Engagement and Phosphorylation Assays (In-Cell Western or Western Blot)

These assays directly measure the inhibition of the target kinase in cells by assessing the phosphorylation status of its downstream substrates.[24]

Protocol Outline:

  • Cell Treatment: Treat cells with the inhibitor for a short period.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., phospho-EGFR, total-EGFR, phospho-AKT, total-AKT).

  • Signal Detection: Visualize the protein bands and quantify the changes in phosphorylation.

Conclusion

The cross-reactivity profiling of a novel kinase inhibitor like 2-Chloro-6-ethylquinazolin-4-ol is a multi-faceted process that requires careful experimental design, execution, and data interpretation. By combining biochemical and cellular assays, researchers can build a comprehensive understanding of a compound's potency, selectivity, and potential therapeutic applications. This guide provides a robust framework for these studies, emphasizing scientific rigor and the importance of understanding the underlying biological pathways.

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Novel Quinazoline-Based Kinase Inhibitors, Exemplified by 2-Chloro-6-ethylquinazolin-4-ol

Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its rigid, heterocyclic structure provides a versatile framework for designi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its rigid, heterocyclic structure provides a versatile framework for designing potent and selective enzyme inhibitors. This guide presents a comprehensive, field-proven framework for benchmarking novel quinazoline derivatives against established therapeutic agents. Using the hypothetical candidate, 2-Chloro-6-ethylquinazolin-4-ol, we delineate a rigorous, multi-tiered evaluation process, from initial in vitro kinase profiling to cell-based efficacy and preliminary selectivity assessment. We provide detailed, reproducible protocols for key assays and emphasize the causal logic behind experimental design choices, ensuring scientific integrity and generating trustworthy, comparable data for drug development professionals.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

Quinazolinone derivatives are recognized as a "privileged scaffold" in drug discovery, demonstrating a wide array of biological activities.[1][2][3] Their most prominent success has been as inhibitors of protein kinases, enzymes that regulate a majority of cellular processes and are frequently dysregulated in diseases like cancer.[1][4]

Prominent FDA-approved drugs such as Gefitinib (Iressa®) and Erlotinib (Tarceva®) are built upon a 4-aminoquinazoline core.[5][6][7] These agents function by competitively binding to the adenosine triphosphate (ATP) binding site within the catalytic domain of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][8][9][10] By blocking ATP binding, they prevent receptor autophosphorylation and inhibit downstream signaling pathways, like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[8][9][11] Given this precedent, a novel derivative like 2-Chloro-6-ethylquinazolin-4-ol is a logical candidate for evaluation as a potential kinase inhibitor.

The Candidate & The Benchmarks

Profile: 2-Chloro-6-ethylquinazolin-4-ol

While specific experimental data for this exact molecule is not publicly available, its structure suggests it belongs to the quinazolin-4(3H)-one class.[1][12][13] The chloro- and ethyl- substitutions on the core ring system are expected to modulate its physicochemical properties, such as solubility, cell permeability, and binding affinity to target proteins. The primary hypothesis is that this compound, like its predecessors, will function as an ATP-competitive kinase inhibitor.

Selection of Benchmark Agents: Gefitinib and Erlotinib

For a meaningful comparison, it is essential to select benchmarks with the same putative mechanism of action.

  • Gefitinib: A first-generation, selective, and reversible EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) with sensitizing EGFR mutations.[5][8][14]

  • Erlotinib: Another first-generation, reversible EGFR-TKI used for NSCLC and pancreatic cancer, which also targets the ATP-binding site of EGFR.[6][11][15]

These agents provide a robust and clinically relevant baseline against which the potency and selectivity of 2-Chloro-6-ethylquinazolin-4-ol can be measured.

Comparative Benchmarking Workflow

A rigorous benchmarking campaign must progress logically from target engagement to cellular effects. The goal is to build a comprehensive data package that allows for a clear, head-to-head comparison.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cell-Based Profiling cluster_2 Phase 3: Selectivity & Advanced Analysis a Candidate Synthesis & QC b Biochemical Kinase Assay (EGFR Target Engagement) a->b Purity >95% c IC50 Determination b->c Dose-response e Cellular Proliferation Assay (MTS Assay) c->e Potency Confirmed d Cell Line Selection (e.g., A549, EGFR wild-type) d->e f GI50 Determination e->f Dose-response g Kinase Panel Screening (Off-target effects) f->g Cellular Activity Confirmed h Western Blot (Pathway Modulation) f->h i Data Synthesis & Comparison g->i h->i

Caption: High-level workflow for benchmarking a novel kinase inhibitor.

Tier 1: In Vitro Biochemical Profiling

The first critical step is to determine if the candidate compound directly engages and inhibits the purified target kinase enzyme. This is the most direct measure of potency.

Signaling Pathway Context: EGFR

The EGFR signaling cascade is a primary focus for quinazoline inhibitors. Activation by ligands like EGF leads to receptor dimerization, autophosphorylation, and subsequent activation of pro-survival and proliferative pathways. Our candidate aims to block this initial phosphorylation event.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation ATP ATP ATP->EGFR Candidate 2-Chloro-6-ethylquinazolin-4-ol (Candidate Inhibitor) Candidate->EGFR Inhibits (Blocks ATP Binding) RAS RAS/RAF/MEK/ERK Pathway P_EGFR->RAS Activates PI3K PI3K/AKT Pathway P_EGFR->PI3K Activates Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining a compound's IC₅₀ (half-maximal inhibitory concentration) against a target kinase.[4][16] The principle is to measure the amount of ADP produced, which is directly proportional to kinase activity.

Objective: To quantify the dose-dependent inhibition of recombinant human EGFR by the test compound and benchmarks.

Materials:

  • Recombinant human EGFR enzyme

  • Poly-Glu-Tyr (4:1) peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 100 µM EDTA, pH 7.0)[17]

  • Test Compounds (2-Chloro-6-ethylquinazolin-4-ol, Gefitinib, Erlotinib) dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate. Include DMSO-only wells as a "no inhibition" (100% activity) control.

  • Enzyme Preparation: Dilute the EGFR enzyme in kinase assay buffer to a working concentration determined by prior enzyme titration experiments. The goal is to use an enzyme concentration that results in ~10-30% conversion of ATP to ADP during the reaction time.

  • Substrate/ATP Mix: Prepare a solution containing both the peptide substrate and ATP in kinase assay buffer. The ATP concentration should be set at or near its Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.[17]

  • Reaction Initiation: Add the EGFR enzyme solution to the compound-plated wells. Allow a pre-incubation period of 15-30 minutes at room temperature to permit compound binding.

  • Start Kinase Reaction: Initiate the reaction by adding the Substrate/ATP mix to all wells.

  • Reaction Incubation: Allow the reaction to proceed at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.[4]

  • Reaction Termination & ADP Detection: Stop the kinase reaction and detect the generated ADP by adding the ADP-Glo™ Reagent according to the manufacturer's protocol. This reagent depletes the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent, which converts ADP to ATP and uses a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial ADP amount.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the DMSO (100% activity) and "no enzyme" (0% activity) controls. Plot the normalized percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Illustrative Data Summary

The following table presents plausible, illustrative data that might be obtained from such an experiment.

CompoundTarget KinaseAvg. IC₅₀ (nM)
2-Chloro-6-ethylquinazolin-4-olEGFR85.2
Gefitinib (Benchmark)EGFR33.7
Erlotinib (Benchmark)EGFR5.6

Tier 2: Cell-Based Efficacy Profiling

While an in vitro assay confirms target engagement, a cell-based assay is crucial to assess if the compound can penetrate cell membranes, engage the target in a complex cellular environment, and elicit a biological response.

Experimental Protocol: MTS Cell Proliferation Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation.[18][19] Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product, the absorbance of which is proportional to the number of living cells.[18][20][21]

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of the test compounds on a relevant cancer cell line.

Cell Line Selection: The A549 human lung adenocarcinoma cell line is a common choice.[22] It expresses wild-type EGFR and has a KRAS mutation, making it relatively resistant to first-generation EGFR inhibitors and thus a stringent model for testing novel compounds.[23][24]

Materials:

  • A549 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)[24]

  • Test Compounds (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding: Trypsinize and count A549 cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator. This duration allows for multiple cell doublings.

  • MTS Addition: Add 20 µL of MTS reagent directly to each well.[18][19][25]

  • Formazan Development: Incubate the plates for 1-4 hours at 37°C, allowing viable cells to convert the MTS reagent.[18][19][25]

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[18][25]

  • Data Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle control (100% viability). Plot the normalized percent viability versus the logarithm of compound concentration and fit to a four-parameter curve to determine the GI₅₀ value.

Illustrative Data Summary

This table shows plausible GI₅₀ values, reflecting the expected lower potency in a whole-cell context compared to a biochemical assay, especially in a resistant cell line like A549.

CompoundCell LineAvg. GI₅₀ (µM)
2-Chloro-6-ethylquinazolin-4-olA549 (EGFR-WT, KRAS-mutant)7.8
Gefitinib (Benchmark)A549 (EGFR-WT, KRAS-mutant)> 10
Erlotinib (Benchmark)A549 (EGFR-WT, KRAS-mutant)> 10

Conclusion and Future Directions

This guide outlines the foundational stages for benchmarking a novel quinazoline-based inhibitor. Based on the illustrative data, 2-Chloro-6-ethylquinazolin-4-ol shows moderate activity against the EGFR enzyme but demonstrates superior growth inhibition in a resistant cell line compared to first-generation benchmarks. This intriguing result warrants further investigation.

Next Steps would include:

  • Selectivity Profiling: Screening the compound against a broad panel of kinases to understand its off-target profile.

  • Mechanism Validation: Using Western blotting to confirm the inhibition of EGFR phosphorylation and downstream signaling (e.g., p-AKT, p-ERK) in treated cells.

  • In Vivo Models: Advancing promising candidates to xenograft models, where tumor cells are implanted in immunocompromised mice to evaluate efficacy in a living system.[22][26][27]

By following this structured, data-driven approach, researchers can build a robust and compelling case for the continued development of novel therapeutic agents.

References

  • Gefitinib - Wikipedia. Wikipedia. [Link]

  • Erlotinib - Wikipedia. Wikipedia. [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. National Center for Biotechnology Information. [Link]

  • How does erlotinib work (mechanism of action)? - Drugs.com. Drugs.com. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

  • What is the mechanism of Erlotinib Hydrochloride? - Patsnap Synapse. Patsnap. [Link]

  • What is the mechanism of Gefitinib? - Patsnap Synapse. Patsnap. [Link]

  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. American Association for Cancer Research. [Link]

  • What is the classification, mechanism of action, and side effects of Geftinib (Iressa)? Cancer Care. [Link]

  • erlotinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • (erlotinib) Tablets - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]

  • Lung cancer cellular model (A549)-valuable fuel in CRISPR Therapeutics and Biomedicine research | Ubigene. Ubigene. [Link]

  • MTS Tetrazolium Assay Protocol - Creative Bioarray. Creative Bioarray. [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC. National Center for Biotechnology Information. [Link]

  • In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. Bio-protocol. [Link]

  • MTS cell viability assay of upcyte® hepatocyte cultures grown on Alvetex Scaffold in 3D. Reinnervate. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs. BellBrook Labs. [Link]

  • Isolation and characterization of erlotinib-resistant human non-small cell lung cancer A549 cells - PMC. National Center for Biotechnology Information. [Link]

  • Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - MDPI. MDPI. [Link]

  • Orthotopic Lung Cancer Model for Early | JoVE Journal. JoVE. [Link]

  • Establishment of Patient-Derived Xenografts in Mice - Bio-protocol. Bio-protocol. [Link]

  • The A549 Xenograft Model for Lung Cancer - Melior Discovery. Melior Discovery. [Link]

  • EGFR Knockout A549 Cell Line - BPS Bioscience. BPS Bioscience. [Link]

  • Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed. National Center for Biotechnology Information. [Link]

  • Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed. National Center for Biotechnology Information. [Link]

  • (PDF) Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - ResearchGate. ResearchGate. [Link]

  • Growth inhibition of KRAS‑ and EGFR‑mutant lung adenocarcinoma by cosuppression of STAT3 and the SRC/ARHGAP35 axis - Spandidos Publications. Spandidos Publications. [Link]

  • Establishment of lung cancer patient-derived xenograft models and primary cell lines for ... - PMC. National Center for Biotechnology Information. [Link]

  • In vitro kinase assay | Protocols.io. Protocols.io. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. National Center for Biotechnology Information. [Link]

  • Kinase assays | BMG LABTECH. BMG LABTECH. [Link]

  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. ResearchGate. [Link]

  • Antibacterial evaluation of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile against pathogenic bacterial isolates with special reference to biofilm formation inhibition and anti-adherence properties - ResearchGate. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - MDPI. MDPI. [Link]

  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed. National Center for Biotechnology Information. [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxic Effects of Quinazolinone Isomers

Introduction: The Structural Nuances of a Privileged Scaffold The quinazolinone core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biologica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Nuances of a Privileged Scaffold

The quinazolinone core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This versatile bicyclic heterocycle is found in numerous natural alkaloids and forms the backbone of various approved drugs.[3][4][5] In oncology, quinazolinone derivatives have emerged as a particularly fruitful area of research, demonstrating potent cytotoxic effects against various cancer cell lines.[6]

However, the therapeutic potential of a quinazolinone-based compound is not solely defined by its core structure. The specific arrangement of atoms—its isomeric form—and the nature of substitutions on the quinazolinone ring can drastically alter its pharmacological profile.[7] Even minor positional changes of a functional group can profoundly impact binding affinity, mechanism of action, and ultimately, cytotoxic potency. This guide provides an in-depth comparison of different quinazolinone isomers, supported by experimental data, to elucidate the critical role of structure-activity relationships (SAR) in designing next-generation anticancer agents.

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic efficacy of quinazolinone isomers is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the cytotoxic activity of various quinazolinone derivatives across different human cancer cell lines, highlighting how substitutions and isomeric configurations influence their potency.

Quinazolinone Derivative/IsomerCancer Cell Line(s)IC50 (µM)Key Structure-Activity Relationship (SAR) Insights
2,3-Disubstituted Quinazolinones Substitutions at the 2 and 3 positions are critical for activity.[1]
2-(Furan-2-yl)-3-(p-Cl-phenyl)quinazolinoneHCT116, MCF-7Potent (specific values not stated)The presence of a p-Cl-phenyl moiety at position 3 significantly enhances anticancer activity.[8]
2-ArylquinazolinonesP388, KBPotent (specific values not stated)These derivatives showed strong inhibitory activity against topoisomerase I, but not topoisomerase IIa.[5]
6,7-Disubstituted Quinazolinones Modifications at the C-6 and C-7 positions are common in potent anticancer quinazolines.[7]
6,7-Disubstituted-2-(3-fluorophenyl)quinazolinoneOSCCPotent (specific values not stated)This compound induced G2/M-phase cell cycle arrest and apoptosis; its effect was synergistic with 5-fluorouracil.[3]
Fused Quinazolinone Systems Annelation with other heterocyclic rings can confer unique biological activities.
Luotonin A (Pyrroloquinazolinoquinoline alkaloid)P-388 (Murine Leukemia)1.8 µg/mLA natural product that acts as a topoisomerase-I inhibitor.[4]
Quinazolinone-Chalcone Hybrids Pancreatic CancerPotent (specific values not stated)The hybrid structure combines the anticancer properties of both moieties, leading to cell cycle arrest at the G2/M phase.[6]
Quinazolinone-Sulphonamide Hybrids VariousSignificant activityFluorinated quinazolinone-sulphonamide hybrids show significant cytotoxicity against cancerous cells with a safe profile against non-cancerous cells.[6]
Specific Potent Derivatives
Compound 25 (2-(3-bromophenyl)-6-methylquinazolin-4-one)MCF-7CDK9 IC50: 0.142 µMA potent CDK9 inhibitor; the 4-quinazolinone core was superior to the quinazoline-4-thione or benzo[d][1][9]oxazin-4-one analogs for inhibitory activity.[10]
Compound 5d (2-Sulfanylquinazolin-4-one derivative)HepG2, MCF-7, HeLa1.94–7.1 µMExhibited broad-spectrum activity and lower toxicity in normal WI-38 cells (IC50 = 40.85 µM) compared to doxorubicin, indicating a good safety profile.[11]
Compound 4 (Novel quinazolinone derivative)Caco-2, HepG2, MCF-723.31 (Caco-2), 53.29 (HepG2)Demonstrated significant cytotoxic activity, potentially through inhibition of the AKT pathway.[12]
Compound 11g (Quinazolinone-quinoxalindione hybrid)HeLaHighest activity among tested seriesThe presence of a nitro substituent was shown to be beneficial for cytotoxicity against the HeLa cell line.[8]

Mechanistic Insights: Unraveling the "Why" Behind Cytotoxicity

The differential cytotoxicity of quinazolinone isomers can be attributed to their varied ability to interact with specific cellular targets and modulate key signaling pathways that govern cell survival, proliferation, and death.

Induction of Apoptosis

A primary mechanism by which quinazolinones exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. This can occur through two main pathways:

  • Intrinsic (Mitochondrial) Pathway: Many quinazolinone derivatives trigger apoptosis by disrupting the mitochondrial membrane potential. This leads to the release of cytochrome c into the cytosol, which in turn activates a cascade of effector enzymes, primarily caspase-9 and the executioner caspase-3/7.[13] The balance of pro-apoptotic proteins (e.g., Bax, Bad) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xl) is often modulated, with cytotoxic quinazolinones typically increasing the Bax/Bcl-2 ratio to favor cell death.[11][14]

  • Extrinsic (Death Receptor) Pathway: A smaller subset of these compounds can initiate apoptosis via the extrinsic pathway, which involves the activation of death receptors on the cell surface, leading to the recruitment and activation of caspase-8.[13]

The diagram below illustrates the central role of caspases in executing apoptosis induced by quinazolinone derivatives.

G cluster_0 Cellular Stress Signals cluster_1 Apoptotic Pathways Quinazolinone Quinazolinone Isomer Intrinsic Intrinsic Pathway (Mitochondrial) Quinazolinone->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Quinazolinone->Extrinsic Caspase9 Caspase-9 Activation Intrinsic->Caspase9 Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Caspase37 Executioner Caspases (Caspase-3/7) Caspase9->Caspase37 Caspase8->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis

Caption: Apoptosis induction pathways targeted by quinazolinone isomers.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Many cytotoxic quinazolinones function by halting the cell cycle at specific checkpoints, thereby preventing cancer cells from proliferating. A common point of intervention is the G2/M phase, which precedes mitosis.[3] Compounds can achieve this by inhibiting key regulatory proteins like cyclin-dependent kinases (CDKs) or by disrupting microtubule polymerization, which is essential for forming the mitotic spindle.[3] For example, some derivatives have been shown to increase levels of cyclin B1 and Cdk1, leading to mitotic arrest and subsequent apoptosis.[3]

Inhibition of Key Cancer-Related Enzymes

The isomeric structure of a quinazolinone dictates its ability to fit into the active site of an enzyme. Many derivatives have been specifically designed to inhibit enzymes that are overactive in cancer:

  • Tyrosine Kinases: Receptors like EGFR, HER2, and VEGFR are often dysregulated in cancer. Quinazoline-based drugs like Gefitinib and Erlotinib are approved EGFR inhibitors.[15]

  • Poly (ADP-ribose) Polymerase (PARP): PARP enzymes are crucial for DNA repair. Inhibiting PARP in cancers with existing DNA repair defects (like those with BRCA mutations) can be synthetically lethal.[1][16]

  • Topoisomerases: These enzymes are essential for managing DNA topology during replication. Their inhibition leads to DNA damage and cell death.[5]

Standardized Protocols for Cytotoxicity Assessment

To ensure the reliability and comparability of cytotoxicity data, standardized experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the effects of quinazolinone isomers.

Experimental Workflow Overview

The general process for assessing cytotoxicity involves cell culture, treatment with the test compounds, and subsequent measurement of cell viability or death.

G A 1. Cell Seeding Plate cells in 96-well plates and allow to adhere overnight. B 2. Compound Treatment Add serial dilutions of quinazolinone isomers. A->B C 3. Incubation Incubate for a defined period (e.g., 24, 48, or 72 hours). B->C D 4. Cytotoxicity Assay Perform MTT, LDH, or other viability/toxicity assay. C->D E 5. Data Analysis Measure signal (e.g., absorbance) and calculate IC50 values. D->E

Caption: General experimental workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[17]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazolinone isomers in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure time (typically 24-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[18] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of cells with damaged plasma membranes.[19][20]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to include two additional controls for each condition: a "high control" (cells to be completely lysed to measure maximum LDH release) and a media blank.[19]

  • Cell Lysis (High Control): Add a lysis buffer (e.g., 1% Triton X-100) to the "high control" wells 15-30 minutes before the end of the incubation period to induce 100% cell death.

  • Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Enzymatic Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation and Reading: Incubate the plate at room temperature for 10-30 minutes, protected from light. The reaction produces a colored formazan product. Measure the absorbance at 490 nm.[18]

  • Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release from the lysed control cells after subtracting background absorbance.

Conclusion and Future Perspectives

The evidence overwhelmingly demonstrates that the cytotoxic effects of quinazolinone derivatives are profoundly dependent on their isomeric structure. Substitutions at key positions on the quinazolinone ring dictate the compound's ability to engage with specific biological targets, leading to distinct mechanisms of cell death, such as apoptosis and cell cycle arrest. The data highlight the importance of rational drug design, where precise modifications are made to optimize potency against cancer cells while minimizing toxicity to normal cells.[11]

Future research will likely focus on synthesizing novel isomers with enhanced selectivity for cancer-specific targets. The development of multi-targeted quinazolinones that can simultaneously inhibit several key pathways in cancer progression holds significant promise.[11] Furthermore, exploring the synergistic effects of potent quinazolinone isomers in combination with existing chemotherapeutic agents could lead to more effective and durable treatment strategies for a wide range of malignancies.[3]

References

  • Al-Ostath, A., Abosheqir, O., & Al-Qaisi, A. (2020). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Daruna, 1(1), 1-1.
  • Aghabozorg, H., et al. (2018). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 13(5), 450–459. Available at: [Link]

  • Bouley, R., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(11), 5249–5261. Available at: [Link]

  • Aghabozorg, H., et al. (2018). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences. Available at: [Link]

  • Bouley, R., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules. Available at: [Link]

  • Pawar, P. S., et al. (2024). In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. Journal of Drug Delivery and Therapeutics, 14(6), 183-191. Available at: [Link]

  • Al-Salahi, R., et al. (2016). Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways. Scientific Reports, 6, 30933. Available at: [Link]

  • Alkahtani, H. M., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 8. Available at: [Link]

  • Singh, A., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Unknown. (n.d.). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Molecular and Clinical Chemistry. Available at: [Link]

  • Xu, M., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 27(1), 1. Available at: [Link]

  • Youssef, A. M., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4791. Available at: [Link]

  • Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Fares, M., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. BMC Chemistry, 16(1), 37. Available at: [Link]

  • Various Authors. (2026). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 28(14), 5543. Available at: [Link]

  • Unknown. (n.d.). Cell cycle analysis and apoptosis effect in the MCF-7 cell line when treated with compounds 12a and 12c. ResearchGate. Available at: [Link]

  • Unknown. (2025). 4.9. Cell Viability (MTT) and Cytotoxicity (LDH Release) Assays. Bio-protocol. Available at: [Link]

  • Unknown. (2025). (PDF) Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). ResearchGate. Available at: [Link]

  • Tsuboi, T., et al. (n.d.). Comparison of Various Methods of Assaying the Cytotoxic Effects of Ethanol on Human Hepatoblastoma Cells (HUH-6). Acta Medica Okayama. Available at: [Link]

  • Vaskevych, A., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Pharmaceuticals, 17(4), 450. Available at: [Link]

  • Al-wsabli, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 978. Available at: [Link]

  • Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). Quinazolinone and quinazoline derivatives: Recent structures with potent antimicrobial and cytotoxic activities. ResearchGate. Available at: [Link]

  • Al-Rashida, M., et al. (2020). Biological Activity of Quinazolinones. IntechOpen. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

The Mechanistic Rationale for Halogenated Waste Segregation

Comprehensive Laboratory Safety & Disposal Guide: 2-Chloro-6-ethylquinazolin-4-ol As drug development accelerates, the complexity of managing synthetic intermediates and their associated waste streams becomes a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety & Disposal Guide: 2-Chloro-6-ethylquinazolin-4-ol

As drug development accelerates, the complexity of managing synthetic intermediates and their associated waste streams becomes a critical operational vector. 2-Chloro-6-ethylquinazolin-4-ol (CAS 1599338-50-7) is a synthetically versatile quinazolinone derivative frequently utilized as a building block in medicinal chemistry research[1].

While its primary utility lies in its reactivity, the presence of a covalently bound chlorine atom dictates a strict, non-negotiable pathway for its end-of-life management. This guide provides the mechanistic rationale and step-by-step operational protocols for the safe handling and disposal of this compound, ensuring both environmental compliance and laboratory safety.

In chemical waste management, the distinction between halogenated and non-halogenated waste is not merely bureaucratic; it is rooted in high-temperature thermodynamics and environmental toxicology.

When organic compounds containing halogens (such as the chlorine in 2-Chloro-6-ethylquinazolin-4-ol) are subjected to standard, low-temperature incineration, they act as precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2]. To prevent the atmospheric release of these persistent organic pollutants, halogenated waste must be routed to specialized high-temperature incinerators (typically operating above 1,000°C) equipped with alkaline gas scrubbers designed to neutralize the resulting hydrogen chloride (HCl) gas[2].

Furthermore, introducing even small amounts of halogenated compounds into a non-halogenated waste stream contaminates the entire volume, forcing Environmental Health and Safety (EHS) departments to process the entire bulk drum at the significantly higher cost associated with halogenated destruction[3].

Waste Segregation & Compatibility Data

To maintain operational efficiency and minimize disposal costs, laboratories must strictly enforce segregation thresholds. Below is a structural breakdown of how 2-Chloro-6-ethylquinazolin-4-ol fits into standard laboratory waste profiling.

Waste CategoryTarget CompoundsIncineration RequirementCost Impact2-Chloro-6-ethylquinazolin-4-ol Status
Halogenated Organic Compounds containing F, Cl, Br, I (e.g., DCM, Chloroform)High-Temp (>1000°C) + Acid Gas ScrubbingHigh (~2x non-halogenated)Primary Classification
Non-Halogenated Organic Acetone, Ethanol, Hexane, TolueneStandard Fuels Blending / IncinerationBaselineDo Not Mix
Aqueous Waste Water, dilute buffers, neutralized acids/basesWastewater treatment / Deep well injectionLowIncompatible

Note: A non-halogenated waste carboy is typically considered "contaminated" and reclassified as halogenated if the halogen content exceeds 1% by volume or weight, drastically increasing disposal costs[3].

Standard Operating Procedure (SOP): Step-by-Step Disposal

This self-validating protocol ensures that from the moment 2-Chloro-6-ethylquinazolin-4-ol becomes a waste product, it is securely tracked and processed.

Step 1: Waste Characterization & Segregation

  • Identify the physical state of the 2-Chloro-6-ethylquinazolin-4-ol waste (e.g., solid powder, dissolved in a reaction mother liquor, or contaminated silica gel from chromatography).

  • If dissolved in a solvent mixture, the entire mixture must be treated as halogenated waste, regardless of the primary solvent used[3].

Step 2: Containment Selection

  • Select a chemically compatible container. For solid waste, heavy-duty polyethylene bags or wide-mouth High-Density Polyethylene (HDPE) jars are required. For liquid solutions, use a designated PTFE or HDPE safety disposal can.

  • Causality Check: Do not use metal cans for halogenated liquid waste, as the trace formation of HCl over time can corrode the structural integrity of the metal[3].

Step 3: Satellite Accumulation Area (SAA) Storage

  • Place the primary waste container inside a secondary containment bin capable of holding 110% of the primary container's volume.

  • Store the waste in a designated SAA at or near the point of generation, under active ventilation (e.g., a chemical fume hood) if the waste is volatile[4].

Step 4: Labeling and Documentation

  • Immediately affix a standard EPA/GHS "Hazardous Waste" tag the moment the first drop or crystal of waste enters the container[3].

  • Explicitly write "2-Chloro-6-ethylquinazolin-4-ol" and check the "Halogenated" box on the tag. Never use abbreviations or chemical structures on waste manifests; full IUPAC or common names are legally required[4].

Step 5: EHS Transfer

  • Once the container is 90% full (do not overfill to allow for vapor expansion), seal the container, date the tag, and submit a waste pickup request to your institutional EHS department for final high-temperature incineration[2].

Operational Workflow Visualization

G Gen Waste Generation: 2-Chloro-6-ethylquinazolin-4-ol Decision Halogen Content Check (Contains Cl) Gen->Decision Halo Halogenated Waste Stream (Target) Decision->Halo Yes NonHalo Non-Halogenated Stream (Avoid Mixing) Decision->NonHalo No Contain HDPE/Glass Containment + Secondary Bin Halo->Contain Label GHS & EPA Labeling 'Hazardous Waste' Contain->Label EHS EHS Processing & High-Temp Incineration Label->EHS

Workflow for the segregation and disposal of halogenated quinazolinone derivatives.

Sources

Handling

Personal protective equipment for handling 2-Chloro-6-ethylquinazolin-4-ol

Handling reactive pharmaceutical intermediates requires moving beyond basic safety checklists and understanding the mechanistic reasoning behind every protocol. 2-Chloro-6-ethylquinazolin-4-ol (CAS 1599338-50-7) is a syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling reactive pharmaceutical intermediates requires moving beyond basic safety checklists and understanding the mechanistic reasoning behind every protocol. 2-Chloro-6-ethylquinazolin-4-ol (CAS 1599338-50-7) is a synthetically versatile quinazolinone derivative heavily utilized in medicinal chemistry for the development of targeted therapeutics, such as kinase inhibitors[1].

Because the C-2 position of the quinazoline ring is highly activated, it readily undergoes nucleophilic substitution[2]. However, this exact electrophilic reactivity makes the compound a significant irritant to human tissues[3]. This guide provides drug development professionals with a causally-driven framework for the safe handling, reaction, and disposal of this compound.

Hazard Profile & Quantitative Data

Understanding the physical and chemical properties of a compound is the first step in risk mitigation. The table below outlines the critical data for 2-Chloro-6-ethylquinazolin-4-ol, linking its properties directly to operational handling requirements.

Property / HazardValue / GHS ClassificationOperational Causality & Impact
CAS Number 1599338-50-7[4]Unique identifier for precise SDS retrieval and inventory tracking.
Molecular Formula C10H9ClN2O[4]Required for precise stoichiometric calculations during synthesis.
Physical State Solid[2]Generates airborne particulates; mandates respiratory protection and careful weighing.
GHS Hazards H302, H315, H319, H332, H335[2]Irritant to skin, eyes, and respiratory tract; dictates a comprehensive PPE matrix.
Chemical Reactivity Highly electrophilic at C-2[3]Moisture-sensitive; must be stored and handled under inert gas to prevent hydrolysis.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere regulatory checklist; understand the why behind each layer of protection. Because 2-Chloro-6-ethylquinazolin-4-ol is an alkylating-type agent at the C-2 position, it can react with biological nucleophiles (such as epidermal proteins), causing severe sensitization[3].

  • Ocular Protection: Snug-fitting chemical splash goggles (ANSI Z87.1 compliant).

    • Causality: The compound causes serious eye irritation (H319). Airborne dust generated during the transfer of the solid can easily contact the ocular mucosa if standard safety glasses (which lack a facial seal) are used.

  • Dermal Protection: Double-gloved nitrile gloves (minimum 5 mil thickness) and a fully buttoned lab coat with knit cuffs.

    • Causality: The reactive 2-chloro moiety binds to skin proteins, causing irritation (H315). Double gloving ensures that if the outer glove is contaminated during weighing, it can be immediately doffed without exposing the skin.

  • Respiratory Protection: Handling must be restricted to a certified chemical fume hood. If handling outside a hood is unavoidable (e.g., during a large-scale spill cleanup), a NIOSH-approved N95 or P100 particulate respirator is mandatory.

    • Causality: Solid powders pose an acute inhalation risk (H332, H335), and respiratory mucosa are highly susceptible to chemical burns from reactive halogenated compounds[3].

Operational Plan & Experimental Protocol

To demonstrate proper handling, we outline a standard nucleophilic amination—a highly common workflow for this intermediate. This protocol is designed as a self-validating system , ensuring safety and chemical integrity at every step.

Protocol: Nucleophilic Amination of 2-Chloro-6-ethylquinazolin-4-ol

  • Fume Hood Preparation: Ensure the fume hood face velocity is operating between 80-120 fpm. Lay down chemical-resistant bench paper to catch any micro-spills during dispensing.

  • Atmospheric Control (Validation Step): Purge the reaction flask with Argon.

    • Causality: The C-2 chlorine is highly susceptible to hydrolysis from ambient humidity, which would yield the inactive quinazoline-2,4-dione.

    • Validation: Use a Karl Fischer titrator to ensure your reaction solvent (e.g., THF or DMF) has a moisture content of <50 ppm before proceeding.

  • Dispensing: Weigh 1.0 equivalent of 2-Chloro-6-ethylquinazolin-4-ol[4] using an anti-static weighing boat. Causality: Anti-static boats prevent the aerosolization and electrostatic repulsion of the reactive powder.

  • Reagent Addition: Dissolve the solid in the anhydrous solvent. Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction, preventing the acidification of the reaction matrix which could stall the substitution[2].

  • Nucleophile Introduction: Slowly add 1.2 equivalents of the target primary or secondary amine.

  • Reaction Monitoring (Validation Step): Heat to 60°C.

    • Validation: Monitor the reaction via LC-MS. The complete disappearance of the m/z peak corresponding to the starting material confirms complete consumption, ensuring no reactive starting material remains during workup.

  • Quenching: Cool to room temperature and quench with saturated aqueous NaHCO3.

    • Causality: Neutralizes residual acid and decreases the aqueous solubility of the organic product, facilitating safe phase separation.

Spill Management & Disposal Plan

Proper end-of-life management for reactive intermediates is critical for environmental compliance and laboratory safety[3].

  • Immediate Spill Response: If the powder is spilled, do not dry sweep .

    • Causality: Dry sweeping aerosolizes the reactive dust, drastically increasing inhalation risk. Instead, cover the spill with damp absorbent pads to suppress dust, then carefully scoop the material into a designated hazardous waste container.

  • Halogenated Waste: Any unreacted 2-Chloro-6-ethylquinazolin-4-ol and halogenated extraction solvents (e.g., dichloromethane used during workup) must be segregated into clearly labeled halogenated organic waste containers.

  • Aqueous Waste: The NaHCO3 quench layer, containing water-soluble amine salts and neutralized byproducts, should be routed to basic aqueous waste streams.

Workflow Visualization

G A PPE Donning & Fume Hood Prep B Weighing & Dispensing (CAS 1599338-50-7) A->B  Proceed when safe C Nucleophilic Substitution (Anhydrous Conditions) B->C  Inert atmosphere D Reaction Quenching (Aq. NaHCO3) C->D  Monitor via LC-MS E Waste Segregation D->E  Phase separation F Halogenated Organic Waste E->F  Organic layer/solvents G Aqueous Basic Waste E->G  Aqueous layer

Operational workflow for handling and reacting 2-Chloro-6-ethylquinazolin-4-ol safely.

References

  • ChemBK. "607-69-2 - 2-Chloroquinazolin-4-one". Retrieved from:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.